Product packaging for Zapalog(Cat. No.:)

Zapalog

Cat. No.: B12425632
M. Wt: 1108.2 g/mol
InChI Key: ONSMHWXTRWDIMR-SXIGHEGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zapalog is a useful research compound. Its molecular formula is C58H73N7O15 and its molecular weight is 1108.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H73N7O15 B12425632 Zapalog

Properties

Molecular Formula

C58H73N7O15

Molecular Weight

1108.2 g/mol

IUPAC Name

[(1R)-1-[3-[4-[4-[1-[2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]ethoxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

InChI

InChI=1S/C58H73N7O15/c1-10-58(3,4)53(67)55(68)64-23-12-11-17-42(64)56(69)80-44(21-19-36-20-22-45(72-5)46(28-36)73-6)38-15-13-16-40(31-38)62-51(66)18-14-24-78-48-33-43(65(70)71)41(32-47(48)74-7)35(2)77-25-26-79-52-49(75-8)29-37(30-50(52)76-9)27-39-34-61-57(60)63-54(39)59/h13,15-16,20,22,28-35,42,44H,10-12,14,17-19,21,23-27H2,1-9H3,(H,62,66)(H4,59,60,61,63)/t35?,42-,44+/m0/s1

InChI Key

ONSMHWXTRWDIMR-SXIGHEGWSA-N

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Zapalog: A Photocleavable Heterodimerizer for Spatiotemporal Control of Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapalog is a synthetic, cell-permeable small molecule that functions as a powerful research tool for inducing and reversing protein-protein interactions within living cells. It is a photocleavable heterodimerizer, meaning it can bring together two distinct proteins of interest that have been engineered to carry specific tags. This dimerization can be rapidly and precisely reversed with the application of blue light, offering researchers an unprecedented level of spatiotemporal control over cellular signaling pathways and processes. This guide details the mechanism of action of this compound, provides key quantitative data, outlines experimental protocols for its use, and presents visual diagrams of its function and application.

Core Mechanism of Action

This compound's functionality is based on the principles of chemically induced dimerization (CID). The molecule itself is composed of three key parts: a ligand that binds to the FK506-binding protein (FKBP), a ligand that binds to dihydrofolate reductase (DHFR), and a photocleavable linker joining the two.[1][2]

The mechanism proceeds as follows:

  • Protein Tagging: Two proteins of interest are genetically engineered to be fused with FKBP and DHFR domains, respectively. These tagged proteins are then expressed in the cells being studied.

  • Dimerization: When this compound is introduced to the cells, it diffuses across the cell membrane. Inside the cell, one end of the this compound molecule binds to the FKBP-tagged protein, and the other end binds to the DHFR-tagged protein. This creates a ternary complex, effectively bringing the two proteins of interest into close proximity and inducing their dimerization.[3]

  • Photocleavage and Reversal: The linker connecting the two ligands in this compound is sensitive to light at a wavelength of 405 nm (blue light).[1][3] Upon exposure to this light, the linker is cleaved, breaking the this compound molecule into two separate, inactive fragments. This breakage eliminates the bridge between the FKBP and DHFR domains, leading to the rapid dissociation of the protein dimer.

  • Re-dimerization: The dimerization process can be re-initiated by the influx of fresh, uncleaved this compound molecules from the surrounding medium, which can outcompete the cleaved fragments and re-form the ternary complex. This allows for multiple cycles of association and dissociation to be performed on the same cell population.

This light-mediated control allows for highly localized and temporally precise manipulation of protein interactions, making this compound a valuable tool for studying dynamic cellular events.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its use in controlling protein localization.

Zapalog_Mechanism_of_Action cluster_before Before this compound Addition cluster_dimerization This compound-Induced Dimerization cluster_photocleavage Photocleavage (405 nm Light) ProteinA Protein A-FKBP Dimer Protein A-FKBP This compound Protein B-DHFR ProteinA->Dimer:f0 + this compound ProteinB Protein B-DHFR ProteinB->Dimer:f2 + this compound This compound This compound CleavedA Protein A-FKBP Dimer->CleavedA + 405 nm Light CleavedB Protein B-DHFR Dimer->CleavedB + 405 nm Light Fragments Cleaved this compound Fragments Dimer->Fragments

Caption: Mechanism of this compound-induced protein dimerization and its reversal by photocleavage.

Zapalog_Experimental_Workflow cluster_setup Experimental Setup cluster_experiment This compound Application and Imaging cluster_analysis Data Analysis Transfection Transfect cells with Protein A-FKBP and Protein B-DHFR constructs CellCulture Culture cells to allow protein expression Transfection->CellCulture Addthis compound Add this compound to cell media CellCulture->Addthis compound ImageDimerization Image cells to observe protein co-localization Addthis compound->ImageDimerization Illuminate Illuminate region of interest with 405 nm light ImageDimerization->Illuminate ImageDissociation Image cells to observe protein dissociation Illuminate->ImageDissociation Quantify Quantify fluorescence intensity in regions of interest ImageDissociation->Quantify

Caption: A typical experimental workflow for using this compound to study protein translocation.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this compound's performance, compiled from published research.

ParameterValueCell TypeAssay
EC50 ~100 nMCOS7YFP translocation to mitochondria
Working Concentration 2 - 10 µMCOS7, HeLa, NeuronsProtein translocation/dimerization
Dimerization Time ~1 minuteCOS7Full translocation of YFP-DHFR-Myc to mitochondria
Re-dimerization Time ~30 secondsHeLaYFP-DHFR-Myc removal from peroxisomes followed by re-dimerization
Photocleavage Light Source 405 nm laserHeLa, COS7Reversal of dimerization
Photocleavage Pulse 500 msHeLaRelease of YFP reporter from mitochondria

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture experiments, based on methodologies described in the primary literature.

Cell Culture and Transfection
  • Cell Seeding: Plate cells (e.g., COS7 or HeLa) on an appropriate imaging dish (e.g., glass-bottom dishes) to allow for high-resolution microscopy.

  • Transfection: Co-transfect the cells with plasmids encoding the two proteins of interest fused to the FKBP and DHFR domains. A variety of transfection reagents can be used, such as GenJet.

  • Expression: Culture the cells for 24-48 hours post-transfection to allow for sufficient expression of the fusion proteins.

This compound Application and Live-Cell Imaging

Note: All experiments involving this compound should be conducted in a dark room with red-filtered light to prevent premature photocleavage.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C for short-term use or -80°C for long-term storage.

  • Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 2-10 µM).

  • Application: Replace the existing medium in the imaging dish with the medium containing this compound.

  • Imaging Dimerization: Immediately begin live-cell imaging using a fluorescence microscope equipped with appropriate filters for the fluorescent reporters on the proteins of interest. Capture images at regular intervals to observe the kinetics of dimerization.

Photocleavage and Reversal
  • Light Source: Use a 405 nm laser integrated into the microscope system to deliver the light for photocleavage.

  • Targeted Illumination: Define a region of interest (ROI) within the cell where you want to reverse the dimerization.

  • Photocleavage: Apply a brief pulse of the 405 nm laser (e.g., 500 ms) to the ROI.

  • Imaging Dissociation: Immediately after the light pulse, continue to capture images to observe the dissociation of the protein complex.

  • Re-dimerization (Optional): To observe re-dimerization, ensure there is a continuous supply of fresh this compound in the medium. The influx of uncleaved molecules will lead to the re-formation of the protein dimer over time.

Conclusion

This compound represents a significant advancement in the toolkit available to cell biologists for the precise control of protein-protein interactions. Its rapid, reversible, and light-inducible nature allows for the dissection of complex cellular processes with high spatiotemporal resolution. This guide provides the foundational knowledge required for researchers to design and execute experiments utilizing this innovative technology.

References

Principle of the Zapalog Photocleavable Dimerizer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle

The Zapalog photocleavable dimerizer is a synthetic, cell-permeable small molecule designed for the light-induced, reversible control of protein-protein interactions in living cells.[1][2][3] At its core, this compound functions as a chemical inducer of dimerization (CID), bringing together two distinct proteins that have been genetically tagged with specific protein domains.[1][2] This induced proximity can be used to control a variety of cellular processes, such as signaling pathway activation, protein translocation, and organelle transport.

The this compound system relies on three key components:

  • FK506-Binding Protein (FKBP): A human protein that serves as one of the target domains.

  • Dihydrofolate Reductase (DHFR): A bacterial enzyme that serves as the second target domain.

  • This compound: The small molecule dimerizer that bridges FKBP and DHFR.

This compound itself is a trifunctional molecule comprising:

  • A synthetic ligand of FKBP (SLF).

  • A Trimethoprim (TMP) moiety, which is a high-affinity ligand for bacterial DHFR.

  • A photocleavable linker, specifically a dialkoxynitrobenzyl (DANB) group, that connects the SLF and TMP moieties.

In the absence of light, this compound can simultaneously bind to FKBP and DHFR, thereby inducing the formation of a stable ternary complex and bringing the two tagged proteins into close proximity. This dimerization is reversible upon exposure to blue light, specifically at a wavelength of approximately 405 nm. The energy from the light is absorbed by the DANB linker, causing it to cleave and break the connection between the SLF and TMP components. This cleavage results in the rapid dissociation of the protein dimer.

A key feature of the this compound system is its repeatability. After photocleavage, the introduction of fresh, uncleaved this compound can re-induce dimerization, allowing for multiple cycles of association and dissociation.

Quantitative Data

The following tables summarize the available quantitative data for the this compound system. It is important to note that specific binding affinity for the entire this compound-induced ternary complex and the precise quantum yield for the DANB linker within the this compound molecule have not been extensively reported in the literature. The data presented for the individual components and estimations for the linker are based on published values for these or closely related molecules.

Component Parameter Value Notes
SLF (Synthetic Ligand for FKBP)Binding Affinity (IC₅₀) to FKBP122.6 µMThe SLF moiety of this compound binds to the FKBP domain.
Trimethoprim (TMP)Binding Affinity (IC₅₀) to E. coli DHFR~1.1 nMThe TMP moiety of this compound binds to the DHFR domain.
This compoundEffective Concentration for Dimerization1-10 µMConcentration typically used in cell-based assays to induce protein dimerization.
This compoundTime to Dimerization~1 minuteTime required for full translocation of a fluorescently tagged protein in a cellular assay upon addition of 10 µM this compound.
Parameter Value Condition Notes
Photocleavage Wavelength~405 nmBlue LightWavelength used to induce cleavage of the DANB linker.
Estimated Quantum Yield (Φ)0.01 - 0.1Aqueous SolutionThis is an estimated range for nitrobenzyl-based linkers, as the specific quantum yield for the DANB linker in this compound at 405 nm is not reported. The efficiency can be influenced by the local microenvironment.

Experimental Protocols

General Protocol for this compound-Induced Protein Dimerization in Cell Culture

This protocol provides a general workflow for using this compound to induce protein dimerization in mammalian cells. Specific details may need to be optimized for different cell types and experimental goals.

Materials:

  • Mammalian cell line of interest

  • Expression vectors for Protein A fused to FKBP and Protein B fused to DHFR

  • Appropriate cell culture medium and supplements

  • Transfection reagent

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microscopy imaging system with a 405 nm laser for photocleavage

Procedure:

  • Cell Culture and Transfection:

    • Plate the mammalian cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dish for imaging).

    • Co-transfect the cells with the expression vectors for the FKBP and DHFR fusion proteins using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • This compound Treatment:

    • Prepare a working solution of this compound in cell culture medium at the desired final concentration (typically 1-10 µM).

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired period to allow for dimerization to occur. The time required for maximal dimerization can be determined empirically, but significant effects are often observed within minutes.

  • Photocleavage (Dimer Dissociation):

    • To reverse the dimerization, expose the cells to 405 nm light using a suitable light source, such as a confocal microscope laser.

    • The duration and intensity of the light exposure should be optimized to achieve efficient cleavage without causing phototoxicity. A brief pulse (e.g., 500 ms) is often sufficient to induce dissociation.

  • Analysis:

    • Monitor the effects of dimerization and its reversal using appropriate methods, such as live-cell imaging of fluorescently tagged proteins, co-immunoprecipitation, or functional assays.

Detailed Protocol for Mitochondrial Translocation Assay

This protocol is based on the mitochondrial translocation assay described by Gutnick et al. (2019) to visualize this compound-induced dimerization.

Materials:

  • COS7 or HeLa cells

  • Expression vector for a mitochondrially-targeted FKBP fusion protein (e.g., Tom20-mCherry-FKBP)

  • Expression vector for a cytosolic DHFR fusion protein with a fluorescent reporter (e.g., YFP-DHFR-Myc)

  • This compound (10 mM stock in DMSO)

  • Live-cell imaging medium

  • Confocal microscope with 488 nm and 561 nm lasers for imaging YFP and mCherry, and a 405 nm laser for photocleavage.

Procedure:

  • Cell Preparation:

    • Plate COS7 or HeLa cells on glass-bottom imaging dishes.

    • Co-transfect the cells with the Tom20-mCherry-FKBP and YFP-DHFR-Myc expression vectors.

    • Incubate for 24 hours to allow for protein expression.

  • Imaging Setup:

    • Replace the culture medium with live-cell imaging medium.

    • Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO₂.

    • Identify cells co-expressing both constructs. YFP fluorescence should be diffuse in the cytoplasm, while mCherry fluorescence will localize to mitochondria.

  • Induction of Dimerization:

    • Acquire baseline images of YFP and mCherry fluorescence.

    • Add this compound to the imaging medium to a final concentration of 10 µM.

    • Immediately begin time-lapse imaging of both channels. Translocation of the YFP-DHFR-Myc protein to the mitochondria (co-localization with mCherry) should be observable within approximately one minute.

  • Photocleavage and Reversibility:

    • After translocation is complete, define a region of interest (ROI) within the cell.

    • Deliver a brief pulse of 405 nm light (e.g., 500 ms) to the ROI to induce photocleavage.

    • Continue time-lapse imaging to observe the rapid dissociation of the YFP-DHFR-Myc from the mitochondria within the ROI.

    • To observe re-dimerization, fresh, uncleaved this compound in the medium will mediate the re-binding of the YFP-DHFR-Myc to the mitochondrial FKBP.

Mandatory Visualizations

Zapalog_Principle cluster_state1 Initial State cluster_state2 Dimerization cluster_state3 Photocleavage pA_FKBP Protein A-FKBP This compound This compound pA_FKBP->this compound + this compound pB_DHFR Protein B-DHFR pB_DHFR->this compound + this compound Dimer Protein A-FKBP :: this compound :: Protein B-DHFR This compound->Dimer Cleaved_this compound Cleaved this compound Dimer->Cleaved_this compound + 405 nm light pA_FKBP2 Protein A-FKBP pB_DHFR2 Protein B-DHFR Cleaved_this compound->pA_FKBP2 Cleaved_this compound->pB_DHFR2

Caption: Core principle of this compound-mediated protein dimerization and photocleavage.

Zapalog_Workflow start Start: Cells expressing FKBP and DHFR fusion proteins add_this compound Add this compound (e.g., 1-10 µM) start->add_this compound dimerization Dimerization of fusion proteins occurs add_this compound->dimerization observe_effect Observe/Measure cellular effect dimerization->observe_effect photocleavage Expose to 405 nm light observe_effect->photocleavage dissociation Dissociation of protein dimer photocleavage->dissociation observe_reversal Observe/Measure reversal of effect dissociation->observe_reversal end End observe_reversal->end

Caption: General experimental workflow for using this compound.

Mitochondrial_Translocation cluster_before Before this compound cluster_after After this compound cluster_cleavage After 405 nm Light Mito_FKBP Mitochondria (Tom20-mCherry-FKBP) Mito_Complex Mitochondria with YFP-DHFR-Myc bound Mito_FKBP->Mito_Complex + this compound Cyto_DHFR Cytosol (YFP-DHFR-Myc) Cyto_DHFR->Mito_Complex + this compound Mito_FKBP2 Mitochondria (Tom20-mCherry-FKBP) Mito_Complex->Mito_FKBP2 + 405 nm light Cyto_DHFR2 Cytosol (YFP-DHFR-Myc) Mito_Complex->Cyto_DHFR2 + 405 nm light

References

Zapalog: A Technical Guide to Light-Inducible Protein Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zapalog is a powerful tool for controlling protein-protein interactions with high spatiotemporal precision. This small-molecule heterodimerizer enables the rapid and reversible dimerization of proteins tagged with FKBP and DHFR domains, triggered by the presence of this compound and reversed by exposure to blue light. This technology offers unprecedented control over cellular processes, making it an invaluable asset for research in cell biology, neuroscience, and drug development. This guide provides an in-depth overview of the this compound system, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a chemically induced dimerization (CID) system that offers a significant advantage over traditional methods: optical control.[1][2][3] It is a photocleavable small molecule that acts as a bridge between two proteins of interest, each fused to a specific protein tag.[1][4] The key components of the this compound system are:

  • This compound: A synthetic, cell-permeable small molecule.

  • FKBP (FK506-Binding Protein): A protein domain that binds to one end of the this compound molecule.

  • DHFR (Dihydrofolate Reductase): A protein domain that binds to the other end of the this compound molecule.

When introduced to cells expressing proteins tagged with FKBP and DHFR, this compound induces their dimerization. This dimerization can be rapidly reversed by exposing the cells to 405nm blue light, which cleaves the this compound molecule and releases the two proteins. Importantly, this process is repeatable; subsequent addition of fresh, uncleaved this compound can re-induce dimerization.

Mechanism of Action

The functionality of this compound is based on its unique chemical structure, which incorporates moieties that bind to FKBP and DHFR, linked by a photocleavable nitrobenzyl group.

Dimerization: In the absence of light, this compound bridges the FKBP and DHFR domains, bringing the tagged proteins into close proximity.

Photolysis: Upon illumination with 405nm light, the nitrobenzyl linker within the this compound molecule undergoes photolysis. This cleavage breaks the connection between the FKBP- and DHFR-binding moieties, leading to the rapid dissociation of the protein dimer.

Reversibility: The photolyzed fragments of this compound have a low affinity for the protein tags. Therefore, the addition of new, intact this compound molecules can outcompete the cleaved fragments and re-establish the protein-protein interaction.

Quantitative Performance Data

The efficiency and kinetics of this compound-induced dimerization have been characterized in several studies. The following table summarizes key quantitative data:

ParameterValueCell TypeExperimentReference
EC50 ~100 nMCOS7YFP translocation assay
Dimerization Time (10µM this compound) ~1 minute (full translocation)COS7YFP translocation assay
Re-dimerization Time (after photolysis) ~30 secondsHeLaYFP translocation assay in a small ROI
Photocleavage Light Pulse 500 msec pulse of 405nm lightHeLaYFP translocation assay

Signaling Pathway and Experimental Workflow

This compound-Induced Protein Dimerization Pathway

The core mechanism of this compound can be represented as a simple signaling pathway.

Zapalog_Signaling_Pathway cluster_before Before Light Stimulation cluster_after After 405nm Light Stimulation ProteinA Protein A-FKBP Dimer Protein A-FKBP :: this compound :: Protein B-DHFR ProteinB Protein B-DHFR Zapalog_unbound This compound Zapalog_unbound->Dimer Induces Dimerization Light 405nm Light Dimer_cleaved Protein A-FKBP :: this compound :: Protein B-DHFR ProteinA_released Protein A-FKBP Dimer_cleaved->ProteinA_released ProteinB_released Protein B-DHFR Dimer_cleaved->ProteinB_released Zapalog_cleaved Cleaved this compound Dimer_cleaved->Zapalog_cleaved Light->Dimer_cleaved Photocleavage Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., COS7, HeLa) Transfection 2. Transfection (Protein A-FKBP & Protein B-DHFR constructs) Cell_Culture->Transfection Zapalog_Addition 3. Add this compound (Induce Dimerization) Transfection->Zapalog_Addition Imaging_Before 4. Live-Cell Imaging (Observe Dimerization) Zapalog_Addition->Imaging_Before Light_Stimulation 5. 405nm Light Stimulation (Induce Dissociation) Imaging_Before->Light_Stimulation Imaging_After 6. Live-Cell Imaging (Observe Dissociation) Light_Stimulation->Imaging_After Data_Quantification 7. Data Quantification (e.g., Fluorescence Intensity) Imaging_After->Data_Quantification Interpretation 8. Interpretation of Results Data_Quantification->Interpretation

References

An In-Depth Technical Guide to the Zapalog FKBP-DHFR System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Zapalog FKBP-DHFR system is a powerful tool for controlling protein-protein interactions with high spatiotemporal precision. This chemically induced dimerization (CID) technology utilizes a photocleavable small molecule, this compound, to reversibly bring together two proteins of interest that have been tagged with FKBP (FK506-binding protein) and DHFR (dihydrofolate reductase) domains, respectively. This guide provides a comprehensive overview of the system's core components, mechanism of action, and detailed protocols for its application in cellular research.

Core Concepts and Mechanism of Action

The this compound system offers a significant advantage over other CID systems due to its reversibility, which is achieved through the use of light. The core components of the system are:

  • This compound: A small-molecule heterodimerizer that contains moieties recognized by both FKBP and DHFR. A key feature of this compound is a photocleavable linker.[1]

  • FKBP (FK506-binding protein): A protein domain that serves as one of the "tags" for a protein of interest.

  • DHFR (Dihydrofolate reductase): A protein domain that serves as the second "tag" for another protein of interest.

The mechanism of action can be summarized in three key steps:

  • Dimerization: In the presence of this compound, the FKBP- and DHFR-tagged proteins are brought into close proximity, forming a ternary complex. This induced dimerization can be used to trigger a variety of cellular events, such as the translocation of a protein to a specific subcellular location or the activation of a signaling pathway.[2]

  • Photolysis and Dissociation: Exposure to blue light (approximately 405 nm) cleaves the photosensitive linker within the this compound molecule. This cleavage event disrupts the ternary complex, leading to the rapid dissociation of the FKBP- and DHFR-tagged proteins.[1][3]

  • Re-dimerization: The dimerization can be re-initiated by introducing fresh, uncleaved this compound molecules into the system. This allows for multiple cycles of association and dissociation, providing a dynamic means of controlling cellular processes.[3]

Quantitative Data

While specific binding affinities (Kd) of this compound for FKBP and DHFR are not extensively reported in publicly available literature, the effective concentration for inducing a biological response has been characterized. The following table summarizes the key quantitative parameter for the this compound system based on a YFP-DHFR-Myc translocation assay.

ParameterValueNotes
EC50 ~100 nMThe half-maximal effective concentration for inducing the translocation of a YFP-DHFR-Myc fusion protein to mitochondria tagged with FKBP. This value was determined by plotting the time from 10% to 90% of full YFP translocation as a function of this compound concentration.

It is important to note that the optimal concentration of this compound may vary depending on the specific cell type, the proteins being dimerized, and the desired biological outcome. Therefore, it is recommended to perform a dose-response curve for each new experimental setup.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound FKBP-DHFR system, primarily based on the protein translocation assay described in the literature.

Plasmid Construction
  • Objective: To generate expression vectors for the FKBP- and DHFR-tagged proteins of interest.

  • Methodology:

    • Obtain or synthesize the coding sequences for your proteins of interest.

    • Use standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly) to insert the coding sequence of one protein into a mammalian expression vector containing an FKBP tag. For mitochondrial targeting, a common strategy is to fuse the FKBP tag to the C-terminus of a mitochondrial outer membrane protein, such as Tom20. A fluorescent reporter (e.g., mCherry) can also be included to visualize the tagged organelle.

    • Similarly, clone the coding sequence of the second protein into a mammalian expression vector containing a DHFR tag. It is often beneficial to include a fluorescent reporter (e.g., YFP) and an epitope tag (e.g., Myc) with the DHFR-tagged protein for visualization and biochemical detection.

    • Verify the integrity of all plasmid constructs by Sanger sequencing.

Cell Culture and Transfection
  • Objective: To express the FKBP- and DHFR-tagged proteins in a suitable mammalian cell line.

  • Methodology:

    • Culture a suitable cell line, such as COS7 or HeLa cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells onto an appropriate imaging dish (e.g., glass-bottom dishes) at a density that will result in 50-70% confluency on the day of transfection.

    • Co-transfect the cells with the FKBP- and DHFR-tagged expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD) according to the manufacturer's instructions. Use a 1:1 ratio of the two plasmids.

    • Allow the cells to express the proteins for 24-48 hours before proceeding with the experiment.

This compound-Induced Protein Translocation Assay
  • Objective: To visualize and quantify the this compound-induced dimerization and light-induced dissociation of the tagged proteins.

  • Methodology:

    • Preparation:

      • Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C for long-term storage.

      • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed imaging medium (e.g., DMEM without phenol red).

    • Live-Cell Imaging Setup:

      • Mount the imaging dish containing the transfected cells onto a confocal or spinning-disk microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

      • Identify cells that are co-expressing both the FKBP- and DHFR-tagged proteins based on their respective fluorescent signals.

    • Dimerization:

      • Acquire baseline images of the cells before the addition of this compound.

      • Carefully replace the imaging medium with the medium containing the desired concentration of this compound (e.g., starting with a concentration around the EC50 of 100 nM, or higher concentrations up to 10 µM for rapid translocation).

      • Immediately begin acquiring time-lapse images to monitor the translocation of the DHFR-tagged protein to the location of the FKBP-tagged protein. The translocation is typically observed within minutes.

    • Photolysis and Dissociation:

      • Once the translocation has reached a steady state, select a region of interest (ROI) within the cell for photolysis.

      • Expose the ROI to a brief pulse of 405 nm light (e.g., a 500 ms pulse) to induce photocleavage of this compound.

      • Acquire images immediately after the light pulse to observe the rapid dissociation and redistribution of the DHFR-tagged protein back to its original location.

    • Re-dimerization (Optional):

      • To observe re-dimerization, allow sufficient time for uncleaved this compound molecules from outside the photolysed ROI to diffuse in and re-induce the protein-protein interaction. This can typically be observed within 30-60 seconds.

Data Analysis and Quantification
  • Objective: To quantitatively analyze the kinetics of protein translocation and dissociation.

  • Methodology:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler, or commercial software) to measure the fluorescence intensity of the DHFR-tagged protein in the target region (e.g., mitochondria) and a control region (e.g., cytoplasm) over time.

    • Calculate the ratio of the fluorescence intensity in the target region to the control region for each time point.

    • Normalize the data to the baseline before the addition of this compound.

    • Plot the normalized fluorescence ratio over time to visualize the kinetics of association and dissociation.

    • From these plots, quantitative parameters such as the time to reach half-maximal translocation and the rate of dissociation can be determined.

Visualizations

Signaling Pathway Diagram

Zapalog_Mechanism cluster_before Before this compound cluster_dimerization Dimerization cluster_photolysis Photolysis (405 nm light) FKBP Protein A-FKBP Zapalog_free This compound DHFR Protein B-DHFR Complex Protein A-FKBP : this compound : DHFR-Protein B Zapalog_free->Complex + this compound Light 405 nm Light Complex->Light Exposure to light FKBP_dissociated Protein A-FKBP Complex->FKBP_dissociated Dissociation DHFR_dissociated Protein B-DHFR Complex->DHFR_dissociated Dissociation Cleaved_this compound Cleaved this compound Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasmid 1. Plasmid Construction (FKBP & DHFR fusions) Culture 2. Cell Culture & Transfection Plasmid->Culture Imaging_Setup 3. Live-Cell Imaging Setup Culture->Imaging_Setup Add_this compound 4. Add this compound (Induce Dimerization) Imaging_Setup->Add_this compound Image_Acquisition 6. Time-Lapse Image Acquisition Add_this compound->Image_Acquisition Photolysis 5. 405 nm Light Pulse (Induce Dissociation) Photolysis->Image_Acquisition Image_Acquisition->Photolysis During imaging Quantification 7. Image Analysis & Quantification Image_Acquisition->Quantification Data_Interpretation 8. Data Interpretation Quantification->Data_Interpretation

References

Zapalog: A Researcher's Guide to Photocleavable Control of Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic world of cell biology, the ability to precisely control protein interactions in real-time and with spatial specificity is paramount to unraveling complex cellular mechanisms. Chemical Inducers of Dimerization (CIDs) have emerged as powerful tools to achieve this control. This whitepaper provides a comprehensive technical overview of Zapalog, a novel photocleavable small-molecule heterodimerizer. This compound offers researchers an unprecedented level of control over protein dimerization, enabling the initiation and instantaneous termination of protein-protein interactions using light.[1] This guide will delve into the core principles of this compound, its mechanism of action, detailed experimental protocols, and its application in dissecting signaling pathways, with a particular focus on its use in studying mitochondrial dynamics and the actin cytoskeleton.

Core Principles of this compound

This compound is a cell-permeable, non-toxic, small molecule designed to induce the dimerization of two target proteins that are respectively tagged with FK506 Binding Protein (FKBP) and Dihydrofolate Reductase (DHFR).[1] The key innovation of this compound lies in its photocleavable linker. Upon exposure to a brief pulse of 405 nm blue light, the this compound molecule is cleaved, leading to the rapid dissociation of the protein dimer.[1] This process is reversible and repeatable; subsequent addition of fresh, uncleaved this compound can re-induce dimerization.[1]

This "on" and "off" switching capability, governed by the presence of this compound and light, provides spatiotemporal control far exceeding that of traditional CIDs like rapalogs, which are largely irreversible.[2]

Mechanism of Action

The functionality of this compound is based on a ternary complex formation. The this compound molecule has two distinct ends: one that binds to the FKBP protein domain and another that binds to the DHFR protein domain. When two proteins of interest are genetically fused to these domains, the introduction of this compound brings them into close proximity, effectively dimerizing them.

The reversal of this dimerization is achieved through the photolysis of a dialkoxynitrobenzyl (DANB) moiety within the this compound linker. A brief exposure to 405 nm light is sufficient to break this linker, causing the this compound molecule to fall apart and release the two tagged proteins, thus terminating the induced interaction.

Below is a diagram illustrating the mechanism of this compound-induced dimerization and its light-induced reversal.

Zapalog_Mechanism cluster_0 1. No Dimerization cluster_1 2. This compound Addition: Dimerization cluster_2 3. Light-Induced Dissociation (405 nm) cluster_3 4. Re-addition of this compound: Re-dimerization ProtA Protein A-FKBP This compound This compound ProtB Protein B-DHFR Dimer Protein A-FKBP :: this compound :: Protein B-DHFR This compound->Dimer + this compound Cleavedthis compound Cleaved This compound Dimer->Cleavedthis compound + 405 nm light ProtA2 Protein A-FKBP Zapalog2 This compound ProtB2 Protein B-DHFR Dimer2 Protein A-FKBP :: this compound :: Protein B-DHFR Zapalog2->Dimer2 + Fresh this compound

This compound-induced protein dimerization and light-mediated dissociation.

Quantitative Data Summary

The application of this compound in cell biology research has generated valuable quantitative data, particularly in the study of mitochondrial transport in neurons. The following tables summarize key findings from such studies.

ParameterValueCell TypeReference
EC50 ~100 nMCOS7 cells
Dimerization Time (10 µM this compound) ~1 minuteCOS7 cells
Dissociation Time (500 ms pulse of 405 nm light) InstantaneousHeLa cells
Re-dimerization Time (local) ~30 secondsHeLa cells

Table 1: Key Performance Metrics of this compound

Experimental ConditionAnterograde Motility (%)Retrograde Motility (%)Stationary (%)
Before this compound 15.214.070.8
After this compound (Kinesin tethering) 60.53.536.0
After Photolysis 16.113.570.4

Table 2: Effect of this compound-Induced Kinesin Tethering on Mitochondrial Motility in Neurons (Data adapted from studies on cultured neurons where a constitutively active kinesin motor was tethered to mitochondria using this compound.)

TreatmentImmovable Mitochondria at Presynapses (%)
Control 36
Latrunculin A (Actin polymerization inhibitor) 22

Table 3: Role of Actin in Mitochondrial Anchoring (Data reflects the percentage of stationary mitochondria at VGLUT1-positive presynapses that could not be moved by this compound-induced kinesin tethering.)

Detailed Experimental Protocols

Protocol 1: Plasmid Construction and Cell Transfection
  • Plasmid Design : Create expression vectors for your proteins of interest (Protein A and Protein B) fused to the FKBP and DHFR domains, respectively. Fluorescent tags (e.g., GFP, mCherry) can be incorporated for visualization.

  • Cell Culture : Culture your cells of choice (e.g., COS7, HeLa, or primary neurons) in appropriate media and conditions until they reach 50-80% confluency for transfection.

  • Transfection : Transfect the cells with the FKBP and DHFR fusion plasmids using a suitable transfection reagent (e.g., Lipofectamine). Follow the manufacturer's protocol for optimal transfection efficiency. For neuronal cultures, electroporation can be an effective method.

  • Expression : Allow 18-24 hours for the expression of the tagged proteins before proceeding with the this compound experiment.

Protocol 2: Live-Cell Imaging with this compound
  • Preparation : All live-cell imaging experiments involving this compound should be conducted in a dark room with red-filtered light to prevent premature photocleavage. Prepare a 10 mM stock solution of this compound in DMSO.

  • Imaging Setup : Use an inverted spinning disk confocal microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO2.

  • Baseline Imaging : Acquire baseline images of the cells expressing the fluorescently tagged proteins to observe their initial localization and dynamics.

  • This compound Administration : Dilute the this compound stock solution in the imaging medium to the desired final concentration (e.g., 2-10 µM). Gently add the this compound-containing medium to the cells.

  • Image Acquisition (Dimerization) : Immediately begin time-lapse imaging to capture the dimerization process. For example, capture images every second for 5 minutes with 200 ms exposures for each fluorescent channel.

Protocol 3: Photocleavage of this compound
  • Light Source : Use a 405 nm laser integrated into the confocal microscope for photocleavage.

  • Photocleavage Application : For whole-cell dissociation, expose the entire field of view to the 405 nm light. For localized dissociation, define a region of interest (ROI) and apply the 405 nm laser only to that area. A brief pulse (e.g., 500 ms) is typically sufficient for complete photolysis within the illuminated region.

  • Image Acquisition (Dissociation and Reversibility) : Continue time-lapse imaging to observe the rapid dissociation of the protein complex. To observe re-dimerization, either allow for the influx of uncleaved this compound from surrounding areas (for local cleavage) or add fresh this compound-containing medium to the cells.

Protocol 4: Investigating the Role of the Actin Cytoskeleton
  • Cell Preparation : Culture neuronal cells as described in Protocol 1.

  • Latrunculin A Treatment : To depolymerize the actin cytoskeleton, pre-treat the neurons with an actin polymerization inhibitor such as Latrunculin A (e.g., 2.5 µM for 16-24 hours).

  • This compound Experiment : Perform the this compound-induced kinesin tethering experiment as described in Protocols 2 and 3 on both control and Latrunculin A-treated neurons.

  • Data Analysis : Quantify the percentage of stationary mitochondria that can be mobilized by the tethered kinesin in both conditions to assess the role of actin in mitochondrial anchoring.

Signaling Pathways and Experimental Workflows

The Miro/Milton Complex and Kinesin-Mediated Mitochondrial Transport

In neurons, the anterograde transport of mitochondria along microtubules is primarily mediated by the kinesin motor protein, KIF5. This motor is recruited to the mitochondrial outer membrane by an adaptor complex consisting of Miro and Milton. Miro is a Rho-GTPase that is embedded in the outer mitochondrial membrane and acts as a calcium sensor, while Milton links Miro to the kinesin heavy chain.

This compound can be used to bypass this natural regulatory complex by directly tethering a constitutively active kinesin motor domain to the mitochondrial surface. This allows for the investigation of the physical constraints on mitochondrial movement, independent of the regulatory signals that would normally control the Miro/Milton complex.

Miro_Milton_Pathway cluster_0 Endogenous Mitochondrial Transport Miro Miro (on Mitochondrion) Milton Milton Miro->Milton binds Kinesin Kinesin (KIF5) Milton->Kinesin recruits Microtubule Microtubule Kinesin->Microtubule moves along

The Miro/Milton complex recruits kinesin for mitochondrial transport.
This compound Experimental Workflow for Studying Mitochondrial Transport

The following diagram outlines the experimental workflow for using this compound to study the forces governing mitochondrial positioning.

Zapalog_Workflow Start Start: Neuron expressing Mito-FKBP and Kinesin-DHFR Addthis compound Add this compound Start->Addthis compound ObserveTethering Observe Kinesin Tethering to Mitochondria Addthis compound->ObserveTethering ImageMotility Image Mitochondrial Motility (Forced Anterograde) ObserveTethering->ImageMotility ApplyLight Apply 405 nm Light ImageMotility->ApplyLight ObserveRelease Observe Kinesin Release ApplyLight->ObserveRelease ImageRecovery Image Recovery of Endogenous Motility ObserveRelease->ImageRecovery End End ImageRecovery->End

Experimental workflow for this compound-mediated mitochondrial transport studies.
Probing the Role of the Actin Cytoskeleton and Rho GTPase Signaling

Studies using this compound have revealed that a significant population of mitochondria, particularly at presynaptic sites, are firmly anchored and resistant to being moved by a tethered kinesin motor. Treatment with Latrunculin A, an inhibitor of actin polymerization, significantly reduces the number of these immovable mitochondria, indicating that the actin cytoskeleton plays a crucial role in their anchoring.

The dynamics of the actin cytoskeleton are regulated by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These molecular switches cycle between an active GTP-bound state and an inactive GDP-bound state, controlling downstream effectors that influence actin polymerization, depolymerization, and contractility. The finding that actin is involved in mitochondrial anchoring suggests that Rho GTPase signaling pathways are key regulators of mitochondrial positioning in neurons. This compound, in combination with pharmacological or genetic manipulation of Rho GTPases and their effectors, provides a powerful tool to dissect this signaling cascade.

Rho_GTPase_Pathway ExtracellularCues Extracellular Cues (e.g., Synaptic Activity) RhoGEFs Rho GEFs ExtracellularCues->RhoGEFs activate RhoGAPs Rho GAPs ExtracellularCues->RhoGAPs inhibit RhoGTPase Rho GTPase (e.g., RhoA) RhoGEFs->RhoGTPase GDP -> GTP RhoGAPs->RhoGTPase GTP -> GDP ActinPolymerization Actin Polymerization RhoGTPase->ActinPolymerization regulates MitochondrialAnchoring Mitochondrial Anchoring ActinPolymerization->MitochondrialAnchoring

Simplified Rho GTPase signaling pathway regulating actin-dependent mitochondrial anchoring.

Other Potential Applications

The versatility of the this compound system extends beyond the study of organelle transport. Other potential applications in cell biology research include:

  • Controlling Enzymatic Activity : By tethering an enzyme to its substrate or to a specific subcellular location, its activity can be switched on and off with light.

  • Studying Protein-Protein Interactions at the Synapse : this compound can be used to induce and reverse interactions between specific pre- and post-synaptic proteins to study their role in synaptic function and plasticity.

  • Drug Screening : The ability to control specific protein interactions makes this compound a potential tool for developing cell-based assays for high-throughput drug screening.

Conclusion

This compound represents a significant advancement in the field of chemical genetics, offering researchers a powerful and versatile tool for the precise spatiotemporal control of protein interactions. Its photocleavable nature allows for the rapid and reversible manipulation of cellular processes, providing insights that are difficult to obtain with traditional methods. The applications of this compound in dissecting the mechanisms of mitochondrial transport and the role of the actin cytoskeleton highlight its potential to unravel complex signaling pathways. As this technology becomes more widely adopted, it is poised to open up new avenues of research in various areas of cell biology and drug discovery.

References

The Role of Blue Light in Zapalog Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapalog is a novel, cell-permeable, small-molecule heterodimerizer that offers precise spatiotemporal control over protein-protein interactions within living cells.[1] This control is achieved through the targeted application of blue light, which serves as an external trigger to instantaneously reverse the dimerization process. This technical guide provides a comprehensive overview of the core principles of this compound function, with a particular focus on the integral role of blue light. It is intended for researchers in cell biology, pharmacology, and drug development who are interested in employing advanced chemical genetics tools for the precise manipulation of cellular processes. This document details the mechanism of action, presents available quantitative data, outlines experimental protocols, and provides visualizations of the underlying pathways and workflows.

Introduction to this compound: A Photosensitive Chemical Inducer of Dimerization

This compound is a chemical inducer of dimerization (CID) designed for the reversible control of protein association. It is a derivative of TMP-SLF, engineered to bridge two specific protein domains: FK506-binding protein (FKBP) and dihydrofolate reductase (DHFR).[1] By genetically tagging two proteins of interest with FKBP and DHFR, their interaction can be induced by the addition of this compound.

The key innovation of this compound lies in its photocleavable nature. Unlike other CIDs, the dimerization induced by this compound can be rapidly and repeatedly reversed by exposure to blue light. This feature allows for unparalleled temporal and spatial control over cellular events, making it a powerful tool for investigating dynamic processes such as mitochondrial motility and protein trafficking.

Mechanism of Action: Dimerization and Photocleavage

The functionality of this compound is a two-step process: chemically induced dimerization followed by light-induced dissociation.

2.1. Dimerization:

This compound acts as a molecular bridge, with one end binding to the FKBP domain and the other to the DHFR domain. This brings the two tagged proteins into close proximity, effectively inducing their dimerization. This process is non-covalent and occurs upon the introduction of this compound to the cellular environment.

2.2. The Role of Blue Light in Photocleavage:

The reversal of dimerization is triggered by blue light. This compound's structure incorporates a dialkoxynitrobenzyl (DANB) linker between the TMP and SLF moieties. This linker is photosensitive and undergoes photolysis upon exposure to 405 nm light. The absorption of a photon by the DANB linker leads to a chemical reaction that cleaves the molecule, breaking the bridge between the FKBP and DHFR domains. This results in the rapid dissociation of the protein complex.

Following photocleavage, the protein dimerization can be restored by the influx of uncleaved this compound molecules from the surrounding area, which can outcompete the photolyzed fragments. This allows for multiple cycles of dimerization and dissociation to be performed on the same cellular region of interest.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

ParameterValueReference
Wavelength for Photocleavage 405 nm
Effective Concentration (EC50) ~100 nM
Re-dimerization Time ~30 seconds
Dissociation Time < 1 second

Table 1: Photophysical and Pharmacological Properties of this compound

ConcentrationTime to 90% Translocation (seconds)
10 µM~60
2 µMNot explicitly stated, but used in experiments
1 µMUsed in experiments

Table 2: Dose-Response Data for this compound-Induced YFP-DHFR-Myc Translocation to Mitochondria (Note: A complete dose-response curve with multiple data points is not available in the reviewed literature. The time to 90% translocation at 10 µM is approximately 1 minute.)

Note on Binding Affinities and Quantum Yield: Specific binding affinities (Kd) of this compound for FKBP and DHFR, as well as the quantum yield of photolysis for the this compound molecule itself, have not been explicitly reported in the reviewed literature. However, the dialkoxynitrobenzyl (DANB) linker is a type of 2-nitrobenzyl moiety, for which cleavage quantum yields in the range of 0.49–0.63 have been reported in other contexts.

Signaling Pathways and Experimental Workflows

4.1. This compound-Mediated Protein Dimerization and Light-Induced Dissociation

Zapalog_Mechanism This compound Mechanism of Action cluster_before Before Blue Light cluster_after After Blue Light (405 nm) Protein_A_FKBP Protein A-FKBP Zapalog_molecule This compound Protein_A_FKBP->Zapalog_molecule Protein_B_DHFR Protein B-DHFR Protein_B_DHFR->Zapalog_molecule Dimerized_Complex Dimerized Complex Protein_A_FKBP_dissociated Protein A-FKBP Dimerized_Complex->Protein_A_FKBP_dissociated Photocleavage Protein_B_DHFR_dissociated Protein B-DHFR Cleaved_this compound Cleaved this compound

Caption: this compound induces dimerization of FKBP and DHFR tagged proteins, which is reversed by 405 nm light.

4.2. Experimental Workflow for a Fluorophore Translocation Assay

Experimental_Workflow This compound Experimental Workflow Start Start: Cells expressing tagged proteins Transfection Transfect cells with plasmids: - Protein A-mCherry-FKBP - YFP-DHFR-Protein B Start->Transfection Incubation Incubate cells for protein expression (e.g., 24 hours) Transfection->Incubation Imaging_Setup Place cells on microscope stage (Spinning disk confocal) Incubation->Imaging_Setup Add_this compound Add this compound to media (e.g., 1-10 µM) Imaging_Setup->Add_this compound Image_Dimerization Image fluorophore translocation (YFP signal co-localizes with mCherry) Add_this compound->Image_Dimerization Blue_Light Expose region of interest to 405 nm light (e.g., 500 ms pulse) Image_Dimerization->Blue_Light Image_Dissociation Image fluorophore dissociation (YFP signal returns to cytoplasm) Blue_Light->Image_Dissociation Re-dimerization Allow re-dimerization by influx of uncleaved this compound (~30s) Image_Dissociation->Re-dimerization Repeat Repeat light exposure for multiple cycles Re-dimerization->Repeat Repeat->Blue_Light Yes End End Experiment Repeat->End No

References

The Reversibility of Zapalog Dimerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapalog is a novel, photocleavable small-molecule heterodimerizer that offers precise spatiotemporal control over protein-protein interactions.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound-induced dimerization and its light-mediated reversibility. We present key quantitative data, detailed experimental protocols for its application, and visual representations of the underlying processes to empower researchers in leveraging this powerful tool for cellular and molecular investigations.

Introduction to this compound: A Light-Sensitive Molecular Switch

This compound is a chemically induced dimerization (CID) tool that enables the rapid and reversible association of two proteins of interest within a cellular context.[2][4] The system relies on two key components:

  • This compound: A small molecule composed of a Trimethoprim (TMP) derivative and a Synthetic Ligand for FKBP (SLF), connected by a photocleavable dialkoxynitrobenzyl (DANB) linker.

  • Target Proteins: Two proteins of interest are genetically tagged with E. coli dihydrofolate reductase (DHFR) and human FK506-binding protein (FKBP), respectively.

The addition of this compound to cells expressing these tagged proteins induces the formation of a ternary complex, effectively dimerizing the proteins of interest. The defining feature of this compound is its reversibility. Exposure to 405 nm blue light cleaves the DANB linker, leading to the instantaneous dissociation of the protein dimer. This process is repeatable, as the re-addition of un-cleaved this compound can re-establish the dimerization.

Mechanism of Action and Reversibility

The mechanism of this compound can be conceptualized as a three-state system: an unbound state, a dimerized state, and a dissociated state following photocleavage.

Dimerization

In the presence of this compound, the TMP moiety binds to the DHFR-tagged protein, and the SLF moiety binds to the FKBP-tagged protein, resulting in the formation of a stable ternary complex.

Light-Induced Dissociation

Upon illumination with 405 nm light, the DANB linker within the this compound molecule undergoes photolysis. This cleavage event breaks the connection between the TMP and SLF moieties, leading to the rapid dissociation of the protein dimer as the individual ligands are no longer tethered.

Re-Dimerization

The dimerization can be restored by the influx of fresh, un-cleaved this compound molecules, which can outcompete the photolyzed fragments and re-form the ternary complex. This allows for multiple cycles of association and dissociation.

Quantitative Analysis of this compound Dimerization

The kinetics of this compound-induced dimerization and its reversal have been quantitatively characterized, primarily through fluorescence microscopy-based translocation assays.

ParameterValueCell TypeNotesReference
Time to Full Translocation (10µM this compound) ~1 minuteCOS7Time from addition of this compound to complete translocation of YFP-DHFR-Myc to mitochondria.
Time to Full Translocation (Dose-Response) Concentration-dependentCOS7The time from 10% to 90% of full YFP-DHFR-Myc translocation was measured for various this compound concentrations.
Dissociation Time (Photocleavage) < 1 secondCOS7Time for complete dissociation of YFP from mitochondria after a 500ms pulse of 405nm light.
Re-dimerization Time (Post-Photocleavage) ~30 secondsHeLaTime for re-association of YFP-DHFR-Myc to a mitochondrion after photolysis in a small region of interest, due to the influx of un-lysed this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational literature on this compound.

General Cell Culture and Transfection
  • Cell Lines: COS7 or HeLa cells are suitable for this compound-based experiments.

  • Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM with 10% FBS) in an incubator at 37°C and 5% CO2.

  • Transfection: Cells are transfected with plasmids encoding the FKBP- and DHFR-tagged proteins of interest using standard transfection reagents. For translocation assays, constructs such as Tom20-mCherry-FKBP (to anchor FKBP to the mitochondrial outer membrane) and YFP-DHFR-Myc are used.

This compound-Induced Dimerization Assay
  • Cell Seeding: Seed transfected cells onto a glass-bottom imaging dish suitable for live-cell microscopy.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 2-10 µM) in culture medium immediately before use.

  • Imaging Setup: Place the imaging dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Use appropriate laser lines for exciting the fluorescent proteins (e.g., 488 nm for YFP, 561 nm for mCherry).

  • Baseline Imaging: Acquire baseline images of the cells before the addition of this compound.

  • Induction of Dimerization: Add the this compound-containing medium to the cells and immediately begin time-lapse imaging to monitor the translocation of the DHFR-tagged protein to the FKBP-tagged protein's location.

Light-Induced Dissociation and Re-Dimerization
  • Induce Dimerization: Follow steps 1-5 of the dimerization assay to achieve full translocation.

  • Washout (Optional): For observing dissociation without immediate re-dimerization, the this compound-containing medium can be washed out and replaced with fresh medium.

  • Photocleavage: Use a 405 nm laser to illuminate a region of interest (ROI) or the entire cell. A brief pulse (e.g., 500 ms) is typically sufficient for complete dissociation.

  • Imaging Dissociation: Acquire images immediately after the laser pulse to capture the rapid dissociation of the fluorescently tagged protein.

  • Observing Re-Dimerization: If un-cleaved this compound is present (i.e., no washout), continue time-lapse imaging to monitor the re-association of the proteins as fresh this compound diffuses into the photolyzed region.

Visualizing this compound Mechanisms and Workflows

This compound Mechanism of Action

Zapalog_Mechanism cluster_unbound Unbound State cluster_dimerized Dimerized State cluster_dissociated Dissociated State ProtA_DHFR Protein A-DHFR Dimer Protein A-DHFR :: this compound :: Protein B-FKBP ProtA_DHFR->Dimer + this compound ProtB_FKBP Protein B-FKBP ProtB_FKBP->Dimer + this compound Zapalog_unbound This compound Zapalog_unbound->Dimer + this compound ProtA_DHFR_bound Protein A-DHFR Dimer->ProtA_DHFR_bound + 405nm light ProtB_FKBP_bound Protein B-FKBP Dimer->ProtB_FKBP_bound + 405nm light Cleaved_this compound Cleaved this compound Dimer->Cleaved_this compound + 405nm light ProtA_DHFR_bound->Dimer + Fresh this compound ProtB_FKBP_bound->Dimer + Fresh this compound

Caption: The reversible dimerization cycle of this compound.

Experimental Workflow for a Translocation Assay

Zapalog_Workflow A Transfect cells with Protein A-DHFR and Protein B-FKBP constructs B Culture cells on imaging dish A->B C Acquire baseline fluorescence images B->C D Add this compound to medium C->D E Image translocation (Dimerization) D->E F Illuminate with 405nm light E->F G Image dissociation F->G H Continue imaging for re-dimerization G->H

Caption: A typical experimental workflow for studying this compound.

Applications in Research and Drug Development

The ability to precisely control protein dimerization and dissociation with light opens up numerous applications:

  • Studying Protein Function: By controlling the localization and interaction of a protein, its function in specific cellular compartments or at specific times can be dissected.

  • Investigating Signaling Pathways: While not directly modulating a signaling molecule's activity, this compound can be used to control the proximity of components within a signaling pathway, thereby activating or deactivating it on demand.

  • Controlling Organelle Dynamics: As demonstrated with mitochondria, this compound can be used to manipulate the positioning and transport of entire organelles.

  • Drug Development: this compound can be used as a research tool to validate drug targets by mimicking the effect of a drug that either promotes or inhibits a specific protein-protein interaction.

Conclusion

This compound represents a significant advancement in the field of chemical genetics, providing an unprecedented level of control over cellular processes. Its rapid, reversible, and repeatable nature, governed by a simple light stimulus, makes it a versatile tool for a wide range of biological inquiries. This guide provides the foundational knowledge and protocols for researchers to begin harnessing the power of this compound in their own experimental systems.

References

Investigating Mitochondrial Dynamics with Zapalog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Zapalog, a photocleavable small-molecule heterodimerizer, for the investigation of mitochondrial dynamics. This document details the core principles of this compound-mediated control, experimental protocols for its application, and the downstream signaling pathways that can be elucidated.

Introduction to this compound and Mitochondrial Dynamics

Mitochondria are highly dynamic organelles that constantly undergo fusion, fission, and transport to maintain cellular homeostasis, meet energetic demands, and ensure quality control. The balance between mitochondrial fusion (the merging of individual mitochondria to form elongated networks) and fission (the division of mitochondria into smaller units) is critical for cell health. Dysregulation of these processes is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.

This compound is a powerful tool for studying these dynamic processes with high spatiotemporal precision. It is a small-molecule dimerizer that induces the association of two proteins tagged with FKBP (FK506-binding protein) and DHFR (dihydrofolate reductase) domains, respectively. This dimerization is rapidly reversible upon exposure to blue light (around 405 nm), which cleaves the this compound molecule and releases the protein partners.[1][2] This on-and-off switching capability allows for precise control over protein interactions and, consequently, cellular processes like mitochondrial dynamics.

The this compound System: A Chem-Optogenetic Approach

The this compound system offers a unique combination of chemical induction and optical reversal, providing a versatile platform for manipulating mitochondrial behavior.

Core Components:

  • This compound: A photocleavable small-molecule heterodimerizer.[3][4]

  • FKBP (FK506-Binding Protein): A protein domain that binds to one end of the this compound molecule.

  • DHFR (Dihydrofolate Reductase): A protein domain that binds to the other end of the this compound molecule.[5]

Mechanism of Action:

  • Dimerization: In the presence of this compound, a protein of interest fused to FKBP can be induced to bind to another protein fused to DHFR. This allows for the controlled tethering of proteins to specific subcellular locations, such as the mitochondrial outer membrane.

  • Photocleavage: Exposure to blue light cleaves the this compound molecule, leading to the rapid dissociation of the FKBP- and DHFR-tagged proteins. This provides instantaneous termination of the induced interaction.

  • Reversibility: The dimerization can be restored by the addition of fresh, uncleaved this compound, allowing for multiple cycles of association and dissociation.

Data Presentation: Quantifying Optogenetically-Induced Mitochondrial Fission

While direct quantitative data on this compound-induced mitochondrial fission and fusion is emerging, studies using analogous optogenetic systems provide a strong framework for the expected outcomes. The following table summarizes data from a study using a light-inducible system to induce mitochondria-lysosome contacts, leading to mitochondrial fission. This demonstrates the type of quantitative analysis that can be performed.

ParameterBefore Blue Light Exposure (Mean ± SEM)After 20 min Blue Light Exposure (Mean ± SEM)After 20 min Light + 24h Dark (Mean ± SEM)
Mitochondrial Circularity 0.45 ± 0.030.75 ± 0.040.50 ± 0.03
Mitochondrial Aspect Ratio 3.5 ± 0.21.5 ± 0.13.2 ± 0.2
Mitochondrial Form Factor 4.0 ± 0.31.8 ± 0.13.8 ± 0.3

Data adapted from a study on optogenetically-induced mitochondrial fission. The values represent morphological parameters of mitochondria, where an increase in circularity and a decrease in aspect ratio and form factor indicate a shift towards a more fragmented (fissioned) state. The recovery after a dark period highlights the reversibility of the system.

Experimental Protocols

General Workflow for Investigating Mitochondrial Dynamics with this compound

The following diagram illustrates a general workflow for using this compound to study mitochondrial dynamics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasmid_Construction Plasmid Construction (e.g., TOM20-FKBP, Drp1-DHFR) Cell_Culture Cell Culture & Transfection Plasmid_Construction->Cell_Culture Zapalog_Addition Add this compound (Induce Dimerization) Cell_Culture->Zapalog_Addition Live_Cell_Imaging Live-Cell Imaging (Confocal Microscopy) Zapalog_Addition->Live_Cell_Imaging Photostimulation Photostimulation (405 nm Laser) Live_Cell_Imaging->Photostimulation Image_Analysis Image Analysis (e.g., Fiji, MitoGraph) Live_Cell_Imaging->Image_Analysis Photostimulation->Live_Cell_Imaging Monitor Dynamics Quantification Quantification of Mitochondrial Morphology Image_Analysis->Quantification Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot, Immunofluorescence) Quantification->Signaling_Analysis

Caption: General experimental workflow for using this compound to study mitochondrial dynamics.

Protocol for Inducing Mitochondrial Fission

This protocol describes a conceptual approach for inducing mitochondrial fission using this compound, based on the principle of recruiting a fission-promoting protein to the mitochondrial outer membrane.

Objective: To induce mitochondrial fission by recruiting Dynamin-related protein 1 (Drp1) to the mitochondrial outer membrane upon this compound addition and reverse the effect with light.

Materials:

  • Mammalian cell line (e.g., HeLa, COS-7)

  • Plasmid encoding a mitochondrial outer membrane protein (e.g., TOM20) fused to FKBP (TOM20-FKBP)

  • Plasmid encoding Drp1 fused to DHFR (Drp1-DHFR)

  • This compound (from a reliable supplier)

  • Confocal microscope with a 405 nm laser for photostimulation

  • Live-cell imaging medium

  • Image analysis software (e.g., Fiji with the MiNA plugin, MitoGraph)

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for live-cell imaging.

    • Co-transfect the cells with the TOM20-FKBP and Drp1-DHFR plasmids using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • This compound Treatment and Imaging:

    • Replace the culture medium with live-cell imaging medium containing the desired concentration of this compound (typically in the low micromolar range).

    • Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.

    • Acquire baseline images of mitochondrial morphology before this compound addition and at various time points after addition to observe the induced fission.

  • Photostimulation and Reversal:

    • Select a region of interest (ROI) within a cell displaying significant mitochondrial fission.

    • Apply a focused 405 nm laser pulse to the ROI to induce photocleavage of this compound.

    • Acquire time-lapse images to monitor the reversal of mitochondrial fission and the return to a more elongated morphology.

  • Image Analysis and Quantification:

    • Use image analysis software to segment the mitochondria and quantify morphological parameters such as circularity, aspect ratio, and form factor.

    • Compare these parameters before and after this compound treatment, and after photostimulation, to quantify the extent of induced fission and its reversal.

Protocol for Inducing Mitochondrial Fusion

Inducing fusion can be achieved by recruiting a pro-fusion protein or by inhibiting a pro-fission protein. This protocol outlines a conceptual approach to promote fusion by sequestering Drp1 away from the mitochondria.

Objective: To promote mitochondrial fusion by sequestering Drp1 in the cytoplasm, thereby preventing its action at the mitochondrial membrane.

Materials:

  • As above, but with a plasmid encoding a cytoplasmic-anchored FKBP and Drp1-DHFR.

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect cells with a plasmid for a cytoplasmic-anchored FKBP and the Drp1-DHFR plasmid.

  • This compound Treatment and Imaging:

    • Add this compound to the imaging medium to induce the dimerization of cytoplasmic FKBP and Drp1-DHFR, effectively sequestering Drp1 in the cytoplasm.

    • Acquire time-lapse images to observe the resulting shift towards a more fused, elongated mitochondrial network.

  • Photostimulation and Reversal:

    • Apply a 405 nm laser pulse to release Drp1 from its cytoplasmic anchor.

    • Monitor the subsequent increase in mitochondrial fission as Drp1 becomes available to act on the mitochondria.

  • Image Analysis and Quantification:

    • Quantify the changes in mitochondrial morphology as described in the fission protocol.

Signaling Pathways and Logical Relationships

Changes in mitochondrial dynamics are intricately linked to various cellular signaling pathways. Optogenetic tools like this compound allow for the precise dissection of these connections.

Signaling Downstream of Mitochondrial Fission

Inducing mitochondrial fission can trigger several downstream signaling events.

G This compound This compound + Blue Light Control Mito_Fission Mitochondrial Fission This compound->Mito_Fission Induces/Reverses ROS Increased ROS Production Mito_Fission->ROS Mitophagy Mitophagy Induction (PARKIN/PINK1) Mito_Fission->Mitophagy Apoptosis Apoptosis (Cytochrome c release) Mito_Fission->Apoptosis Ca_Signaling Altered Ca2+ Signaling Mito_Fission->Ca_Signaling

Caption: Signaling pathways downstream of induced mitochondrial fission.

Signaling Downstream of Mitochondrial Fusion

Promoting mitochondrial fusion can also have significant impacts on cellular signaling.

G This compound This compound + Blue Light Control Mito_Fusion Mitochondrial Fusion This compound->Mito_Fusion Promotes/Reverses ATP_Production Enhanced ATP Production Mito_Fusion->ATP_Production AMPK_Signaling Modulation of AMPK Signaling Mito_Fusion->AMPK_Signaling Metabolic_Efficiency Increased Metabolic Efficiency Mito_Fusion->Metabolic_Efficiency Stress_Resistance Enhanced Stress Resistance Mito_Fusion->Stress_Resistance

Caption: Signaling pathways downstream of induced mitochondrial fusion.

Conclusion and Future Directions

This compound and other chem-optogenetic tools provide an unprecedented level of control for studying the intricate processes of mitochondrial dynamics. The ability to acutely and reversibly manipulate mitochondrial fission and fusion in living cells opens up new avenues for understanding the roles of these processes in both health and disease. For drug development professionals, these tools offer a powerful platform for screening compounds that may modulate mitochondrial dynamics and for elucidating their mechanisms of action. Future advancements in probe development and imaging technologies will further enhance the utility of these approaches, promising deeper insights into the dynamic world of the mitochondrion.

References

Zapalog: A Technical Guide to Photocleavable Control of Subcellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Zapalog, a photocleavable small-molecule chemical inducer of dimerization (CID). This compound offers precise spatiotemporal control over protein-protein interactions, enabling researchers to reversibly manipulate a wide range of subcellular processes with light. We detail its core mechanism, summarize key quantitative parameters, provide methodologies for its application, and present visual workflows for its use in experimental settings. This guide is intended for scientists seeking to employ advanced chemical genetics tools for the study of dynamic cellular events.

Core Mechanism of Action

This compound is a hetero-dimerizing small molecule designed for the light-mediated control of protein interactions.[1] Its functionality is based on the following components:

  • Protein Tags: Two proteins of interest are genetically tagged with specific domains: FK506 binding protein (FKBP) and dihydrofolate reductase (DHFR).[1][2]

  • This compound Molecule: The this compound molecule itself is composed of three key parts: a ligand that binds to FKBP (derived from SLF), a ligand that binds to DHFR (derived from trimethoprim, TMP), and a photocleavable dialkoxynitrobenzyl (DANB) linker connecting the two.[3][4]

  • Dimerization: In its intact state, this compound bridges the FKBP and DHFR domains, thereby inducing the dimerization of the two tagged proteins. This process is rapid and effective at nanomolar concentrations.

  • Photocleavage: The DANB linker is susceptible to photolysis upon exposure to 405 nm (blue) light. A brief pulse of this light cleaves the this compound molecule, causing the instantaneous dissociation of the protein dimer.

  • Reversibility: Since the binding is non-covalent, the dimerization can be re-established as intact this compound molecules from the surrounding medium outcompete the cleaved fragments, allowing for multiple cycles of association and dissociation.

Zapalog_Mechanism cluster_before 1. Dimerization Induction cluster_light 2. Photocleavage cluster_after 3. Dissociation ProteinA Protein A-FKBP Zapalog_intact This compound ProteinA->Zapalog_intact Dimer Dimerized Complex (Protein A-FKBP :: this compound :: DHFR-Protein B) ProteinB Protein B-DHFR ProteinB->Zapalog_intact Light 405 nm Light Dimer->Light ProteinA_free Protein A-FKBP Light->ProteinA_free ProteinB_free Protein B-DHFR Zapalog_cleaved Cleaved Fragments

Caption: General mechanism of this compound action.

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from published studies on this compound.

Table 1: Kinetic and Concentration Parameters
ParameterValueCell TypeExperimentCitation
EC50 ~100 nMCOS7YFP-DHFR translocation to mitochondria
Translocation Time ~1 minuteCOS7Full YFP-DHFR translocation with 10 µM this compound
Re-dimerization Time ~30 secondsHeLaYFP-DHFR re-association to mitochondria in a 2µm x 2µm ROI
Photocleavage Light Pulse 500 msHeLa405 nm laser pulse for dissociation
Effective Concentration 2 µMCultured NeuronsInducing mitochondrial motility
Table 2: Effects on Axonal Mitochondrial Motility
ParameterConditionValueCitation
Mitochondrial State Baseline (before this compound)~70% Stationary, ~30% Motile
After 2 µM this compound60.3% ± 12.2 Anterograde
After 2 µM this compound3.52% Retrograde (down from 13.99%)
Anterograde Speed After 2 µM this compound2.5 µm/sec (average)
Anchored Mitochondria After 2 µM this compound~33% remain stationary
Effect of Actin Inhibition Latrunculin A pre-treatmentReduces the firmly anchored pool
Motility Restoration After photocleavageParameters return to initial values

Key Applications and Experimental Protocols

This compound's primary application is the precise manipulation of organelle positioning and protein localization.

Reversible Protein Translocation to Organelles

A common use of this compound is to control the location of a cytosolic protein by reversibly tethering it to an organelle.

Experimental Protocol: YFP-DHFR Translocation to Mitochondria

  • Constructs:

    • Mitochondrial Anchor: A protein of the outer mitochondrial membrane (e.g., Tom20) is tagged with a fluorescent protein (e.g., mCherry) and the FKBP domain (Tom20-mCherry-FKBP).

    • Cytosolic Reporter: A fluorescent protein (e.g., YFP) is fused to the DHFR domain (YFP-DHFR-Myc).

  • Cell Culture and Transfection:

    • Culture COS7 or HeLa cells in appropriate media.

    • Co-transfect cells with plasmids encoding both the mitochondrial anchor and the cytosolic reporter using a standard transfection reagent like Lipofectamine.

    • Allow 24-48 hours for protein expression.

  • Imaging Setup:

    • Use a spinning disk or laser scanning confocal microscope for live-cell imaging.

    • Maintain cells in an imaging chamber with appropriate temperature and CO2 control.

  • Experiment Execution:

    • Baseline: Acquire images of both mCherry (mitochondria) and YFP (cytosol) channels to establish the initial state.

    • Dimerization: Add this compound to the cell media at a final concentration of 100 nM to 10 µM. Acquire images every 2-5 seconds. Observe the translocation of the YFP signal from the cytoplasm to the mitochondria, which should be complete within approximately 1 minute at higher concentrations.

    • Photodissociation: In a specific region of interest (ROI), apply a brief (e.g., 500 ms) pulse of 405 nm laser light.

    • Observation: Immediately image the YFP channel to observe the rapid dissociation of the YFP-DHFR from the mitochondria within the ROI.

    • Re-dimerization: Continue imaging to observe the re-binding of YFP-DHFR to the mitochondria as fresh, uncleaved this compound diffuses into the ROI, which typically occurs within a minute.

Translocation_Workflow cluster_prep A. Preparation cluster_exp B. Experiment Constructs 1. Prepare Plasmids - Mito-mCherry-FKBP - Cyto-YFP-DHFR Transfect 2. Transfect COS7/HeLa Cells Constructs->Transfect Incubate 3. Incubate 24-48h Transfect->Incubate Baseline 4. Acquire Baseline Image (YFP in Cytosol) Incubate->Baseline Addthis compound 5. Add this compound (e.g., 2µM) Baseline->Addthis compound ImageTrans 6. Image Translocation (YFP moves to Mitochondria) Addthis compound->ImageTrans Illuminate 7. Illuminate ROI (405nm light pulse) ImageTrans->Illuminate ImageDiss 8. Image Dissociation (YFP returns to Cytosol) Illuminate->ImageDiss Rebind 9. Observe Re-binding ImageDiss->Rebind

Caption: Experimental workflow for YFP translocation.
Controlling Mitochondrial Motility

This compound can be used to overpower endogenous motors, forcing organelle movement to study anchoring mechanisms and motility regulation.

Experimental Protocol: Forcing Mitochondrial Movement in Neurons

  • Constructs:

    • Mitochondrial Anchor: Tom20-mCherry-FKBP to label mitochondria.

    • Motor Protein: A constitutively active kinesin motor domain fused to the DHFR tag (e.g., KIF5A-DHFR-Myc).

  • Cell Culture and Transfection:

    • Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated dishes.

    • Transfect neurons at DIV6-DIV8 using Lipofectamine 2000.

    • Conduct imaging experiments 1 day post-transfection.

  • Imaging and Experiment:

    • Baseline Motility: Image a straight section of an axon for 5 minutes, capturing the movement of mCherry-labeled mitochondria to establish baseline parameters (percent stationary, anterograde, retrograde).

    • Induce Movement: Add 2 µM this compound to the medium. Immediately begin imaging for another 5 minutes. The majority of mitochondria should begin moving in the anterograde direction.

    • Analyze Anchoring: Quantify the percentage of mitochondria that remain stationary even after this compound addition. This population represents the "firmly anchored" pool.

    • Release and Recovery: After the 5-minute forced movement period, expose the entire axon to 405 nm light to cleave all this compound.

    • Post-Release Motility: Image the axon for a final 5-minute period to observe the restoration of endogenous mitochondrial motility profiles.

Mito_Motility_Workflow cluster_analysis Analysis start Transfected Neuron with Mito-FKBP & Kinesin-DHFR baseline 1. Record Baseline Mitochondrial Motility (5 min) start->baseline add_zap 2. Add 2µM this compound baseline->add_zap analyze_baseline Quantify Baseline (% Stationary, Motile) baseline->analyze_baseline force_move 3. Record Forced Anterograde Movement (5 min) add_zap->force_move photocleave 4. Global 405nm Illumination force_move->photocleave analyze_anchor Quantify Anchored Pool (% Stationary during step 3) force_move->analyze_anchor recover 5. Record Motility Recovery (5 min) photocleave->recover analyze_recover Compare Recovery to Baseline recover->analyze_recover

Caption: Workflow for controlling mitochondrial motility.

Considerations for Drug Development Professionals

While primarily a research tool, the principles behind this compound are relevant to drug development.

  • Target Engagement: The this compound system provides a clear, visual readout of target engagement in living cells. Similar CID strategies can be adapted to validate that a novel molecule successfully brings two protein targets into proximity.

  • Mechanism of Action Studies: For drugs intended to induce or inhibit protein-protein interactions, this compound can serve as a model system to study the downstream cellular consequences of these events with high temporal resolution.

  • PROTAC and Molecular Glues: The concept of using a small molecule to bridge two proteins is the foundational principle of technologies like PROTACs (Proteolysis Targeting Chimeras). While this compound is reversible by light and not degradation, it allows for the study of the kinetics and immediate cellular effects of induced proximity, which can inform the design of novel therapeutic degraders.

References

Unlocking Cellular Processes with Light: A Technical Guide to Zapalog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential of Zapalog, a photocleavable small-molecule heterodimerizer, as a powerful tool in research. This compound offers precise spatiotemporal control over protein interactions, enabling the investigation of dynamic cellular processes with unprecedented resolution. This document provides a comprehensive overview of this compound's mechanism of action, key experimental protocols, and data presentation to facilitate its application in various research settings.

Introduction to this compound: A Photoswitchable Dimerizer

This compound is a synthetic, cell-permeable small molecule designed to induce the temporary dimerization of two target proteins.[1][2] This induction is achieved by this compound's ability to simultaneously bind to two specific protein domains: FK506 binding protein (FKBP) and dihydrofolate reductase (DHFR).[1] Crucially, this induced dimerization is reversible. Exposure to blue light (approximately 405 nm) cleaves the this compound molecule, leading to the rapid dissociation of the protein pair. This "optogenetic" control allows for the initiation and termination of protein-protein interactions with high temporal and spatial precision. The dimerization can be re-established by the influx of un-lysed this compound molecules, making the process repeatable.

The core utility of this compound lies in its ability to empower researchers to control a wide array of cellular functions. By tagging proteins of interest with FKBP and DHFR domains, investigators can manipulate signaling pathways, protein localization, and organelle motility. A primary application of this compound has been in the study of mitochondrial dynamics within neurons.

Mechanism of Action

The functionality of this compound is based on a chemically induced dimerization (CID) system with an integrated photoswitch. The molecule itself is a heterodimer, composed of a ligand for FKBP and a ligand for DHFR, connected by a photocleavable linker.

The process can be summarized in four key steps:

  • Protein Tagging: The two proteins of interest are genetically fused with FKBP and DHFR domains, respectively.

  • Dimerization: Upon addition to the cell culture medium, the cell-permeable this compound molecule enters the cells and binds to both the FKBP- and DHFR-tagged proteins, bringing them into close proximity and effectively dimerizing them.

  • Photocleavage and Dissociation: Exposure to a focused beam of 405 nm light cleaves the linker within the this compound molecule. This cleavage event disrupts the ternary complex, leading to the immediate dissociation of the tagged proteins.

  • Re-dimerization: In the presence of a continued supply of intact this compound, the protein pair can re-dimerize as new, un-cleaved this compound molecules bind to the FKBP and DHFR domains.

This reversible control allows for precise manipulation of cellular events in a defined region of interest and at specific time points.

Quantitative Data Summary

ParameterValue/ObservationApplication ContextReference
This compound Concentration 2 µM - 10 µMProtein translocation and mitochondrial motility studies in cultured cells.
Photolysis Wavelength 405 nmCleavage of the this compound molecule to reverse protein dimerization.
Light Exposure Duration 500 ms pulseSufficient to induce full dissociation of dimerized proteins in a localized area.
Dimerization Time ~1 minuteTime required for full translocation of a cytosolic protein to mitochondria after addition of 10 µM this compound.
Re-dimerization Time ~30 secondsTime for rapid re-dimerization after photolysis due to the influx of un-lysed this compound.
Cell Lines Used COS7, HeLa, primary rat hippocampal neuronsDemonstrated utility in various mammalian cell types.

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: light-inducible protein translocation and manipulation of mitochondrial motility.

Light-Inducible Protein Translocation Assay

This protocol describes how to reversibly recruit a cytosolic protein to the mitochondrial outer membrane.

Materials:

  • COS7 or HeLa cells

  • Expression plasmid for a mitochondrially-targeted protein fused to FKBP (e.g., Tom20-mCherry-FKBP)

  • Expression plasmid for a cytosolic protein of interest fused to DHFR and a fluorescent reporter (e.g., YFP-DHFR-Myc)

  • Appropriate cell culture medium and reagents

  • Transfection reagent

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Confocal microscope equipped with a 405 nm laser

Procedure:

  • Cell Culture and Transfection:

    • Plate COS7 or HeLa cells on glass-bottom dishes suitable for live-cell imaging.

    • Co-transfect the cells with the FKBP-tagged mitochondrial protein and the DHFR-tagged cytosolic protein plasmids using a standard transfection protocol.

    • Allow for protein expression for 18-24 hours post-transfection.

  • This compound-Induced Dimerization:

    • Replace the culture medium with imaging medium.

    • Mount the dish on the confocal microscope stage.

    • Acquire baseline images to visualize the initial localization of the fluorescently-tagged proteins.

    • Add this compound to the imaging medium to a final concentration of 10 µM.

    • Begin time-lapse imaging to monitor the translocation of the YFP-DHFR-tagged protein to the mitochondria. Full translocation is typically observed within approximately one minute.

  • Light-Induced Dissociation:

    • (Optional) To demonstrate reversibility, wash out the this compound-containing medium after translocation is complete.

    • Define a region of interest (ROI) for photolysis using the microscope software.

    • Expose the ROI to a 500 ms pulse of 405 nm laser light.

    • Acquire images immediately after light exposure to observe the rapid dissociation of the YFP-DHFR-tagged protein from the mitochondria back into the cytoplasm.

  • Re-dimerization:

    • If this compound was not washed out, the YFP-DHFR-tagged protein will re-associate with the mitochondria as un-lysed this compound molecules from outside the ROI diffuse in and mediate the dimerization. This typically occurs within about 30 seconds.

Manipulation of Mitochondrial Motility in Neurons

This protocol details a method to induce the movement of mitochondria along axons and then release them using light.

Materials:

  • Primary rat hippocampal neurons

  • Expression plasmid for a mitochondrial outer membrane protein fused to FKBP (e.g., Tom20-mCherry-FKBP)

  • Expression plasmid for a constitutively active kinesin motor protein fused to DHFR (e.g., Kif1a(1-489)-DHFR-Myc)

  • Neuronal cell culture and transfection reagents

  • This compound stock solution

  • Fluorescence microscope capable of live-cell imaging and equipped with a 405 nm light source

Procedure:

  • Neuronal Culture and Transfection:

    • Culture E18 rat hippocampal neurons on appropriate substrates.

    • Co-transfect the neurons with the Tom20-mCherry-FKBP and Kif1a(1-489)-DHFR-Myc plasmids.

  • Baseline Imaging:

    • Identify a transfected neuron with healthy morphology.

    • Acquire time-lapse images of a section of the axon to establish the baseline mitochondrial motility. Kymographs are a useful tool for visualizing mitochondrial movement over time.

  • Inducing Mitochondrial Movement:

    • Add this compound to the culture medium at a final concentration of 2-10 µM.

    • This will induce the dimerization of the kinesin motor to the mitochondria, forcing their movement towards the plus-ends of microtubules.

    • Acquire a second time-lapse series to observe the this compound-induced mitochondrial transport.

  • Light-Induced Release:

    • Expose the imaged region of the axon to 405 nm light to induce photolysis of this compound.

    • This will detach the kinesin motors from the mitochondria.

    • Acquire a third time-lapse series to observe the restoration of endogenous mitochondrial motility patterns.

Visualizing this compound-Mediated Processes

The following diagrams, generated using the DOT language, illustrate the mechanism of this compound and a typical experimental workflow.

Zapalog_Mechanism cluster_before Before this compound cluster_with With this compound cluster_after After 405nm Light ProtA Protein A FKBP Dimer Protein A FKBP This compound Protein B DHFR ProtA->Dimer + this compound ProtB Protein B DHFR ProtB->Dimer + this compound ProtA_after Protein A FKBP Dimer->ProtA_after + 405nm Light ProtB_after Protein B DHFR Dimer->ProtB_after + 405nm Light Fragments Photolyzed This compound Dimer->Fragments + 405nm Light

Caption: Mechanism of this compound-induced dimerization and light-induced dissociation.

Zapalog_Workflow cluster_setup Experimental Setup cluster_experiment This compound Application cluster_analysis Data Analysis A Transfect cells with FKBP and DHFR fusion constructs B Culture cells for 18-24 hours A->B C Acquire baseline fluorescence images B->C D Add this compound to cell culture medium C->D E Image this compound-induced protein dimerization/ organelle movement D->E F Expose Region of Interest to 405nm light E->F G Image light-induced dissociation and return to baseline F->G H Quantify changes in fluorescence localization or organelle motility G->H I Generate kymographs or intensity plots H->I

Caption: Experimental workflow for a typical this compound experiment.

Conclusion: The Potential of this compound in Research

This compound represents a significant advancement in the toolkit available to cell biologists and drug discovery scientists. Its ability to provide repeatable, instantaneous, and spatially precise control over protein-protein interactions opens up new avenues for research into dynamic cellular processes. By allowing researchers to essentially "turn on" and "turn off" specific interactions with light, this compound facilitates the dissection of complex signaling networks and the functional roles of individual proteins in real-time. The primary application in understanding mitochondrial transport highlights its potential for neurobiology, but the fundamental nature of this tool makes it adaptable to a vast range of biological questions, from signal transduction to apoptosis. As the use of such sophisticated chemical-genetic tools becomes more widespread, we can anticipate significant progress in our understanding of the intricate and dynamic machinery of the cell.

References

Methodological & Application

Zapalog: A Researcher's Guide to Light-Controlled Protein Dimerization in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zapalog is a powerful tool for inducing and reversing protein-protein interactions within living cells with high spatiotemporal precision.[1][2] This photocleavable small-molecule heterodimerizer enables researchers to repeatedly initiate and instantaneously terminate the interaction between two target proteins.[1][3] The system relies on tagging the proteins of interest with FK506-Binding Protein (FKBP) and Dihydrofolate Reductase (DHFR) domains.[1] The addition of this compound rapidly induces the dimerization of these tagged proteins. Subsequent exposure to blue light (405 nm) cleaves the this compound molecule, leading to the immediate dissociation of the protein complex. This process is reversible, as the removal of the light stimulus and the presence of uncleaved this compound can re-establish the dimerization. These characteristics make this compound an ideal tool for studying dynamic cellular processes, such as organelle transport and signaling pathways.

Mechanism of Action

This compound's functionality is based on its unique chemical structure, which includes moieties that bind to FKBP and DHFR, linked by a photocleavable dialkoxynitrobenzyl (DANB) group. In its intact state, this compound acts as a bridge, bringing the FKBP and DHFR-tagged proteins into close proximity. Upon illumination with 405 nm light, the DANB linker is cleaved, breaking the bridge and causing the immediate separation of the proteins.

cluster_0 This compound-Mediated Dimerization cluster_1 Photocleavage (405 nm Light) Protein_A_FKBP Protein A-FKBP Zapalog_intact This compound Protein_A_FKBP->Zapalog_intact Protein_B_DHFR Protein B-DHFR Protein_B_DHFR->Zapalog_intact Zapalog_cleaved Cleaved This compound Zapalog_intact->Zapalog_cleaved 405 nm light Protein_A_FKBP_dissociated Protein A-FKBP Protein_B_DHFR_dissociated Protein B-DHFR

Caption: this compound induces dimerization of FKBP and DHFR tagged proteins, which is reversed by 405 nm light.

Data Summary

The following table summarizes key quantitative parameters for the application of this compound in live cells, derived from translocation assays.

ParameterValueCell TypeNotes
This compound Concentration 2 - 10 µMCOS7, HeLaEffective concentration range for inducing dimerization.
Time to Dimerization ~1 minuteCOS7Time to achieve full translocation of YFP-DHFR-Myc to mitochondria at 10 µM.
Photocleavage Light Source 405 nm laserHeLaA brief pulse is sufficient for cleavage.
Photocleavage Duration 500 msHeLaEffective pulse duration for inducing dissociation.
Re-dimerization Time ~30 secondsHeLaTime for YFP-DHFR-Myc to re-localize to mitochondria after photocleavage in the presence of uncleaved this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Mediated Protein Translocation

This protocol describes a fluorescence microscopy-based assay to visualize the translocation of a cytosolic protein to a specific organelle, such as mitochondria, using this compound.

Materials:

  • Mammalian cell line (e.g., COS7 or HeLa)

  • Expression plasmids:

    • Organelle-targeting sequence fused to a fluorescent protein and FKBP (e.g., Tom20-mCherry-FKBP for mitochondria)

    • Cytosolic protein of interest fused to a different fluorescent protein and DHFR (e.g., YFP-DHFR-Myc)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Confocal microscope with 405 nm laser and appropriate filters for the chosen fluorescent proteins

cluster_workflow Experimental Workflow start Seed Cells transfect Transfect Plasmids (e.g., Tom20-mCherry-FKBP & YFP-DHFR-Myc) start->transfect incubate Incubate (24-48h) transfect->incubate image_pre Live-Cell Imaging (Baseline) incubate->image_pre add_this compound Add this compound (e.g., 10 µM) image_pre->add_this compound image_post Image Translocation add_this compound->image_post photocleave Photocleavage (405 nm pulse) image_post->photocleave image_release Image Release photocleave->image_release rebind Allow Re-binding image_release->rebind image_rebind Image Re-translocation rebind->image_rebind

Caption: Workflow for this compound-mediated protein translocation and release in live cells.

Procedure:

  • Cell Culture and Transfection:

    • Seed COS7 or HeLa cells on glass-bottom dishes suitable for live-cell imaging.

    • Co-transfect the cells with the plasmids encoding the organelle-targeted FKBP construct and the cytosolic DHFR construct using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Live-Cell Imaging Setup:

    • Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Identify cells co-expressing both fluorescently tagged proteins.

  • Induction of Dimerization:

    • Acquire baseline images showing the initial localization of both proteins.

    • Add this compound to the cell culture medium to a final concentration of 10 µM.

    • Immediately begin time-lapse imaging to capture the translocation of the YFP-DHFR-Myc from the cytoplasm to the mitochondria. Full translocation is typically observed within approximately one minute.

  • Photocleavage and Reversal:

    • After translocation is complete, define a region of interest (ROI).

    • Deliver a brief pulse (e.g., 500 ms) of 405 nm laser light to the ROI to induce photocleavage of this compound.

    • Acquire images immediately after the light pulse to observe the rapid dissociation of the YFP-DHFR-Myc from the mitochondria back into the cytoplasm.

  • Re-dimerization:

    • Continue time-lapse imaging without further light stimulation.

    • Observe the re-translocation of the YFP-DHFR-Myc to the mitochondria as it binds to fresh, uncleaved this compound molecules present in the medium. This re-binding typically occurs within about 30 seconds.

Applications and Future Directions

The this compound system has been successfully employed to investigate mitochondrial motility and positioning in neurons. By tethering mitochondria to molecular motors, researchers were able to control their movement within axons and study the mechanisms of their anchoring at synapses. This technology opens up possibilities for studying a wide range of dynamic cellular processes, including:

  • Signal Transduction: Precisely controlling the interaction of signaling proteins to dissect pathway dynamics.

  • Gene Expression: Regulating the assembly of transcription factors to control gene activation.

  • Cellular Trafficking: Manipulating the transport of vesicles and other organelles.

The ability to repeatedly and rapidly control protein interactions with light makes this compound a valuable tool for cell biologists and drug development professionals seeking to understand and manipulate cellular functions with high precision.

References

Zapalog Protocol: A Guide to Inducing Protein-Protein Interactions with Light

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Zapalog protocol provides a powerful and precise method for inducing protein-protein interactions in living cells. This chemically induced dimerization (CID) system utilizes the small molecule this compound to rapidly and reversibly bring together two proteins of interest that have been tagged with FK506-binding protein (FKBP) and dihydrofolate reductase (DHFR), respectively. A key feature of the this compound system is its photocleavability; exposure to blue light (405 nm) instantaneously cleaves this compound, leading to the immediate dissociation of the protein pair. This process is repeatable, offering exceptional temporal and spatial control over cellular processes.[1][2][3]

These application notes provide a comprehensive overview of the this compound protocol, including detailed methodologies for its use in various research contexts, quantitative data for experimental planning, and conceptual frameworks for advanced applications.

Mechanism of Action

The this compound system is based on a tripartite interaction:

  • Protein Tagging: The two proteins of interest are genetically fused to the FKBP and DHFR protein domains. These domains serve as docking sites for the this compound molecule.

  • Dimerization: this compound, a synthetic heterodimerizer, possesses two distinct moieties. One end binds with high affinity to FKBP, and the other end binds to DHFR. When introduced to cells expressing the tagged proteins, this compound acts as a molecular bridge, bringing the FKBP and DHFR domains—and thus the proteins of interest—into close proximity.[1][2]

  • Light-Induced Dissociation: this compound contains a photocleavable linker. Upon illumination with 405 nm light, this linker is broken, causing this compound to dissociate into two non-functional fragments. This releases the FKBP and DHFR domains, leading to the rapid separation of the protein partners.

  • Repeatability: The dimerization process can be re-initiated by introducing fresh, uncleaved this compound molecules into the system.

Zapalog_Mechanism cluster_0 Initial State cluster_1 Dimerization cluster_2 Dissociation Protein_A-FKBP Protein A-FKBP Dimer Protein A-FKBP-Zapalog-DHFR-Protein B Protein_A-FKBP->Dimer + this compound Protein_B-DHFR Protein B-DHFR Protein_A-FKBP_diss Protein A-FKBP Dimer->Protein_A-FKBP_diss + 405nm Light Protein_B-DHFR_diss Protein B-DHFR Cleaved_this compound Cleaved this compound

Mechanism of this compound-induced protein dimerization and light-induced dissociation.

Quantitative Data

Successful implementation of the this compound protocol requires careful consideration of concentrations and timing. The following tables summarize key quantitative parameters.

Table 1: this compound Characteristics

ParameterValueReference
EC50 ~100 nM
Working Concentration 100 nM - 10 µM
Photocleavage Wavelength 405 nm
Photocleavage Duration 500 ms pulse
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month

Table 2: Kinetic Parameters

ParameterDescriptionTypical Value/ObservationReference
Dimerization On-Rate Time to achieve significant protein translocation/interaction upon this compound addition.Full translocation observed within ~1 minute at 10 µM.
Dissociation On-Rate Time for protein dissociation after light exposure.Complete dissociation in < 1 second.
Re-dimerization Rate Time for re-association of proteins after light-induced dissociation and in the presence of fresh this compound.Rapid re-dimerization observed in the continued presence of this compound.

Experimental Protocols

Protocol 1: General Procedure for Inducing Protein-Protein Interactions

This protocol outlines the basic steps for using this compound to induce the interaction between two target proteins.

Materials:

  • Mammalian cells expressing Protein A-FKBP and Protein B-DHFR fusion constructs.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium.

  • Microscopy setup with a 405 nm laser for photocleavage.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells at an appropriate density for microscopy.

    • Co-transfect cells with plasmids encoding Protein A-FKBP and Protein B-DHFR. Ensure appropriate expression levels of both fusion proteins.

    • Allow 24-48 hours for protein expression.

  • This compound Treatment:

    • Prepare a working solution of this compound in cell culture medium. A typical starting concentration is 1 µM.

    • Replace the existing medium with the this compound-containing medium.

    • Incubate the cells for a sufficient time to allow for dimerization (e.g., 10-30 minutes).

  • Imaging and Analysis:

    • Image the cells using fluorescence microscopy to observe the co-localization of the two proteins of interest.

    • Quantify the extent of co-localization using appropriate image analysis software.

  • Light-Induced Dissociation:

    • Identify a region of interest (ROI) for photocleavage.

    • Expose the ROI to a 405 nm laser for a short duration (e.g., 500 ms).

    • Immediately acquire images to observe the dissociation of the protein complex.

  • Re-dimerization (Optional):

    • To observe re-dimerization, ensure a continuous supply of fresh this compound in the medium. The un-cleaved this compound will mediate the re-formation of the protein complex.

Experimental_Workflow Start Start Cell_Culture Culture and Transfect Cells (Protein A-FKBP & Protein B-DHFR) Start->Cell_Culture Add_this compound Add this compound to Medium Cell_Culture->Add_this compound Incubate Incubate for Dimerization Add_this compound->Incubate Image_Dimerization Image and Quantify Protein Co-localization Incubate->Image_Dimerization Photocleavage Expose to 405nm Light Image_Dimerization->Photocleavage Image_Dissociation Image and Quantify Protein Dissociation Photocleavage->Image_Dissociation End End Image_Dissociation->End Signaling_Pathway This compound This compound Dimerized_Complex Activated Complex This compound->Dimerized_Complex Membrane_Receptor_FKBP Membrane Receptor-FKBP Membrane_Receptor_FKBP->Dimerized_Complex Cytosolic_Kinase_DHFR Cytosolic Kinase-DHFR Cytosolic_Kinase_DHFR->Dimerized_Complex Dimerized_Complex->Membrane_Receptor_FKBP Dissociation Dimerized_Complex->Cytosolic_Kinase_DHFR Downstream_Kinase_1 Downstream Kinase 1 (e.g., MEK) Dimerized_Complex->Downstream_Kinase_1 Activation Downstream_Kinase_2 Downstream Kinase 2 (e.g., ERK) Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression) Downstream_Kinase_2->Cellular_Response Phosphorylation Light 405nm Light Light->Dimerized_Complex

References

Application Notes and Protocols for Protein Tagging with FKBP and DHFR for Zapalog-Mediated Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Zapalog system is a powerful tool for inducing rapid, reversible, and spatiotemporally controlled protein dimerization in living cells.[1][2] This chemically induced dimerization (CID) technology utilizes the small molecule this compound to bring together two proteins of interest that have been tagged with FK506-binding protein (FKBP) and dihydrofolate reductase (DHFR), respectively.[1][3][4] A key feature of this compound is its photocleavable linker, which allows for the rapid dissociation of the protein dimer upon exposure to 405 nm light, offering precise temporal control over cellular processes.

These application notes provide detailed protocols and guidelines for the effective implementation of the this compound system, from the design and cloning of FKBP and DHFR fusion constructs to the execution and analysis of dimerization-dependent cellular assays.

Principle of the this compound System

The this compound molecule is a heterodimerizer composed of a synthetic ligand for FKBP (SLF) and a ligand for DHFR (a derivative of trimethoprim, TMP), connected by a photocleavable dialkoxynitrobenzyl (DANB) linker. When introduced to cells expressing proteins tagged with FKBP and DHFR, this compound bridges these two proteins, inducing their dimerization and any downstream effects that depend on their proximity. This dimerization can be reversed by exposing the cells to a brief pulse of 405 nm light, which cleaves the DANB linker and releases the protein partners. The dimerization can be re-initiated by the addition of fresh, uncleaved this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters of the this compound system based on available literature.

ParameterValueNotes
This compound EC50 ~100 nMEffective concentration for 50% of maximal YFP-DHFR-Myc translocation in COS7 cells.
This compound Working Concentration 1 - 10 µMCommonly used concentrations in cell culture experiments for robust dimerization.
Photocleavage Wavelength 405 nmOptimal wavelength for the photolysis of the DANB linker in this compound.
Photocleavage Light Pulse 500 msA brief pulse is sufficient for rapid dissociation of the dimerized proteins.
Dimerization On-Rate Rapid (<1 min)Translocation of tagged proteins is observed within minutes of this compound addition.
Dissociation Off-Rate Rapid (<1 sec)Dissociation of the protein complex occurs almost instantaneously upon light exposure.
Re-dimerization Time ~30 secondsDependent on the diffusion of fresh this compound into the illuminated region.
FKBP Tag Size ~12 kDa (107 aa)A relatively compact protein tag.
DHFR Tag Size ~18 kDa (159 aa)A compact protein tag.

Experimental Protocols

Protocol 1: Construction of FKBP and DHFR Fusion Plasmids

This protocol describes the general steps for creating expression vectors for your proteins of interest (POI) fused to FKBP and DHFR. The use of the FKBP(F36V) mutant is recommended for higher affinity and specificity.

Materials:

  • Expression vector (e.g., pcDNA3.1, pEGFP)

  • cDNA of your POI

  • FKBP(F36V) and DHFR coding sequences (can be synthesized or obtained from plasmids like those available on Addgene, e.g., DHFR-myc plasmid #20214, DHFR plasmid #64200)

  • Restriction enzymes and T4 DNA ligase

  • Primers for PCR

  • DNA sequencing service

Procedure:

  • Design of Fusion Constructs:

    • Determine the optimal fusion orientation (N- or C-terminal tagging) for your POI to preserve its function.

    • Incorporate a flexible linker, such as a (Gly-Gly-Gly-Gly-Ser)n repeat, between your POI and the FKBP/DHFR tag to ensure proper folding and minimize steric hindrance. The length of the linker may need to be optimized for your specific application.

  • PCR Amplification:

    • Amplify the coding sequences of your POI, FKBP(F36V), and DHFR using PCR. Design primers to include appropriate restriction sites for cloning into your chosen expression vector. Ensure the tags are in-frame with your POI.

  • Cloning:

    • Digest your expression vector and PCR products with the selected restriction enzymes.

    • Ligate the digested inserts (POI and FKBP/DHFR) into the corresponding digested vector using T4 DNA ligase.

    • Transform the ligation products into competent E. coli for plasmid propagation.

  • Verification:

    • Isolate plasmid DNA from several bacterial colonies.

    • Verify the correct insertion and orientation of your fusion constructs by restriction digest analysis and DNA sequencing.

Protocol 2: Generation of Stable Cell Lines

This protocol outlines the generation of stable cell lines expressing the FKBP and DHFR fusion proteins.

Materials:

  • Mammalian cell line of choice (e.g., HEK293, HeLa, CHO)

  • Constructed FKBP and DHFR expression plasmids

  • Transfection reagent (e.g., Lipofectamine)

  • Selection antibiotic (e.g., G418, Zeocin)

  • Cloning cylinders or fluorescence-activated cell sorting (FACS) for single-cell cloning

Procedure:

  • Transfection:

    • Plate your chosen mammalian cells and grow to 70-80% confluency.

    • Co-transfect the cells with the FKBP and DHFR fusion plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Selection:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.

    • Replace the selection medium every 3-4 days until resistant colonies appear.

  • Clonal Isolation:

    • Isolate individual colonies using cloning cylinders or by sorting single cells into a 96-well plate using FACS (if your fusion proteins include a fluorescent marker).

    • Expand the clonal populations.

  • Expression Validation:

    • Screen the clonal cell lines for the expression of the FKBP and DHFR fusion proteins by Western blotting or fluorescence microscopy (if applicable). Select clones with desired expression levels for your experiments.

Protocol 3: this compound-Mediated Protein Translocation Assay

This assay is a common method to validate the functionality of the this compound system in your engineered cells. Here, one tagged protein is anchored to a specific subcellular location (e.g., mitochondria), and the translocation of the other tagged protein to that location upon this compound addition is monitored.

Materials:

  • Stable cell line expressing a localized FKBP-tagged protein (e.g., Tom20-mCherry-FKBP for mitochondrial outer membrane) and a cytosolic DHFR-tagged protein (e.g., YFP-DHFR-POI).

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Live-cell imaging microscope equipped with 405 nm, 488 nm, and 561 nm lasers.

  • Imaging dishes

Procedure:

  • Cell Plating: Plate the stable cell line in imaging dishes and allow them to adhere overnight.

  • Baseline Imaging: Before adding this compound, acquire baseline images of the cells in the appropriate fluorescence channels (e.g., YFP and mCherry) to visualize the initial localization of the tagged proteins.

  • This compound Addition: Add this compound to the imaging medium at the desired final concentration (e.g., 1 µM).

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the translocation of the cytosolic protein to the anchored location. Acquire images every 5-10 seconds for several minutes.

  • Photocleavage: Once translocation is complete, expose a region of interest (or the entire field of view) to a 405 nm laser pulse (e.g., 500 ms) to induce photocleavage of this compound.

  • Monitoring Dissociation: Continue acquiring time-lapse images to observe the dissociation and return of the translocated protein to its original location.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest and the cytosol over time to determine the kinetics of association and dissociation.

Visualizations

This compound-Mediated Protein Dimerization and Dissociation

Zapalog_Mechanism cluster_0 Before this compound cluster_1 This compound Addition cluster_2 405 nm Light POI1_FKBP POI 1 - FKBP Dimer POI 1 - FKBP - this compound - DHFR - POI 2 POI1_FKBP->Dimer + this compound POI2_DHFR POI 2 - DHFR POI2_DHFR->Dimer POI1_FKBP_cleaved POI 1 - FKBP Dimer->POI1_FKBP_cleaved + 405 nm light POI2_DHFR_cleaved POI 2 - DHFR Dimer->POI2_DHFR_cleaved Cleaved_this compound Cleaved this compound This compound This compound

Caption: Mechanism of this compound-induced dimerization and light-induced dissociation.

Experimental Workflow for Generating a this compound-Inducible Cell Line

Workflow Start Start Cloning Construct FKBP and DHFR Fusion Plasmids Start->Cloning Transfection Co-transfect Plasmids into Mammalian Cells Cloning->Transfection Selection Select for Stable Expressing Cells Transfection->Selection Isolation Isolate and Expand Clonal Cell Lines Selection->Isolation Validation Validate Protein Expression (Western Blot / Microscopy) Isolation->Validation Assay Functional Assay (e.g., Translocation) Validation->Assay End End Assay->End

Caption: Workflow for creating and validating a this compound-inducible cell line.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak dimerization Low expression of fusion proteins.Screen for higher expressing clonal cell lines.
Inactive this compound.Use a fresh aliquot of this compound stored at -80°C.
Steric hindrance.Redesign fusion constructs with different linker lengths or tag positions.
High background dimerization Leaky expression of fusion proteins.Use an inducible expression system.
Phototoxicity High laser power or prolonged exposure.Reduce laser intensity and exposure time for photocleavage.
Incomplete dissociation Insufficient light exposure.Increase the duration or intensity of the 405 nm light pulse.
High concentration of this compound.Reduce the working concentration of this compound.

Conclusion

The this compound system offers a versatile and precise method for controlling protein-protein interactions in living cells. By following the protocols and guidelines outlined in these application notes, researchers can effectively harness this technology to investigate a wide range of biological processes with high temporal and spatial resolution. Careful optimization of fusion protein design, expression levels, and experimental conditions will ensure the successful implementation of the this compound system in your research.

References

Application Notes and Protocols for Effective Zapalog Photocleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practical application of Zapalog, a photocleavable small-molecule heterodimerizer. This document outlines the key light parameters for effective photocleavage, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Introduction to this compound

This compound is a powerful tool for inducing and reversing protein-protein interactions with high spatiotemporal precision.[1][2] It functions as a chemical inducer of dimerization (CID) by bringing together two proteins of interest that have been respectively tagged with the FKBP (FK506-binding protein) and DHFR (dihydrofolate reductase) domains.[1][2][3] This dimerization is rapidly and efficiently reversed upon exposure to blue light, which cleaves the this compound molecule and releases the protein partners. This on-demand dissociation allows for precise control over cellular processes in living cells and organisms.

Mechanism of Action

The functionality of this compound is based on its unique chemical structure, which incorporates ligands for both FKBP and DHFR, connected by a photocleavable linker.

  • Dimerization: In the absence of light, this compound bridges the FKBP and DHFR domains, effectively dimerizing the proteins they are fused to.

  • Photocleavage: Upon illumination with 405 nm light, the photocleavable linker within the this compound molecule is broken. This cleavage event leads to the rapid dissociation of the protein complex.

  • Reversibility: The dimerization can be re-established by introducing fresh, uncleaved this compound molecules, allowing for multiple cycles of association and dissociation.

Key Light Parameters for Photocleavage

The efficiency of this compound photocleavage is critically dependent on the parameters of the light source. The following table summarizes the key parameters derived from experimental data.

ParameterRecommended ValueNotes
Wavelength 405 nmThis compound is specifically designed for cleavage with violet-blue light. It is not significantly affected by 458 nm light, making it compatible with imaging modalities that use cyan fluorescent protein (CFP).
Light Power/Intensity < 100 µW (for imaging)For imaging applications where photocleavage is undesirable, it is crucial to keep the laser power below this threshold to minimize premature cleavage.
300 µW (for full field photocleavage)For inducing complete and rapid dissociation of dimerized proteins across the entire field of view, a higher power is recommended.
Exposure Duration 500 ms pulse (for localized cleavage)A brief pulse of light is sufficient to induce photocleavage in a specific region of interest (ROI), allowing for subcellular control.
1-10 minutes (for bulk cleavage)For complete cleavage in bulk samples or cell populations, a longer exposure time may be necessary, depending on the sample volume and light intensity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in this compound application, the following diagrams have been generated using the DOT language.

Zapalog_Signaling_Pathway cluster_dimerization Dimerization (No Light) cluster_photocleavage Photocleavage (405 nm Light) This compound This compound Dimerized_Complex Protein A-FKBP :: this compound :: Protein B-DHFR This compound->Dimerized_Complex Forms Complex ProteinA_FKBP Protein A-FKBP ProteinA_FKBP->this compound ProteinB_DHFR Protein B-DHFR ProteinB_DHFR->this compound Downstream_Signaling Downstream Signaling Dimerized_Complex->Downstream_Signaling Initiates Cleaved_this compound Cleaved this compound Dimerized_Complex->Cleaved_this compound ProteinA_FKBP2 Protein A-FKBP Dimerized_Complex->ProteinA_FKBP2 ProteinB_DHFR2 Protein B-DHFR Dimerized_Complex->ProteinB_DHFR2 Signaling_Terminated Signaling Terminated Downstream_Signaling->Signaling_Terminated Terminates Light 405 nm Light Light->Dimerized_Complex Cleaves this compound

Caption: this compound-mediated dimerization and photocleavage signaling pathway.

Zapalog_Experimental_Workflow start Start: Transfect cells with FKBP and DHFR tagged proteins add_this compound Add this compound to induce dimerization start->add_this compound incubate Incubate to allow complex formation add_this compound->incubate image_before Image cells to observe dimerization (low power, <100 µW) incubate->image_before photocleavage Expose to 405 nm light for photocleavage image_before->photocleavage full_field Full Field Illumination (300 µW) photocleavage->full_field Global localized Localized Illumination (e.g., 500 ms pulse) photocleavage->localized Local image_after Image cells to observe dissociation of the complex full_field->image_after localized->image_after analysis Analyze data (e.g., fluorescence intensity changes) image_after->analysis end End analysis->end

Caption: General experimental workflow for this compound photocleavage experiments.

Experimental Protocol: Fluorophore Translocation Assay

This protocol describes a common application of this compound to induce the translocation of a fluorescently tagged protein to a specific subcellular location and its subsequent release by photocleavage. This assay is adapted from studies investigating mitochondrial dynamics.

1. Materials

  • Cell Culture: Mammalian cells suitable for transfection and imaging (e.g., COS7, HeLa, or primary neurons).

  • Plasmids:

    • A plasmid encoding a protein of interest tagged with DHFR and a fluorescent reporter (e.g., YFP-DHFR-Myc).

    • A plasmid encoding a mitochondrial targeting sequence fused to mCherry and FKBP (e.g., Tom20-mCherry-FKBP).

  • Transfection Reagent: (e.g., Lipofectamine 2000).

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.

  • Imaging Medium: Cell culture medium suitable for live-cell imaging.

  • Microscope: A confocal or epifluorescence microscope equipped with:

    • A 405 nm laser for photocleavage.

    • Lasers for exciting the fluorescent reporters (e.g., 488 nm for YFP, 561 nm for mCherry).

    • An objective suitable for live-cell imaging (e.g., 40x or 60x oil immersion).

    • Environmental control (37°C, 5% CO2).

2. Methods

  • Cell Seeding and Transfection:

    • Seed cells on a glass-bottom dish suitable for high-resolution microscopy.

    • Allow cells to adhere overnight.

    • Co-transfect the cells with the YFP-DHFR-Myc and Tom20-mCherry-FKBP plasmids using a standard transfection protocol.

    • Incubate for 24-48 hours to allow for protein expression.

  • This compound-Induced Dimerization:

    • Replace the culture medium with imaging medium.

    • Mount the dish on the microscope stage and allow the temperature and atmosphere to equilibrate.

    • Acquire baseline images of the cells, capturing both the YFP and mCherry signals. Use low laser power (< 100 µW) to avoid premature photocleavage.

    • Add this compound to the imaging medium at the desired final concentration (e.g., 10 µM).

    • Acquire time-lapse images to monitor the translocation of the YFP-DHFR-Myc protein to the mitochondria (visualized by the mCherry signal). Translocation is typically observed within minutes.

  • Photocleavage:

    • Once translocation is complete, select a region of interest (ROI) for photocleavage.

    • For localized cleavage, illuminate the ROI with a 405 nm laser pulse (e.g., 500 ms).

    • For full-field cleavage, illuminate the entire field of view with the 405 nm laser (e.g., at 300 µW).

    • Immediately after illumination, acquire a time-lapse series of images to observe the dissociation of the YFP-DHFR-Myc from the mitochondria. Dissociation is typically rapid.

  • Data Analysis:

    • Quantify the fluorescence intensity of the YFP signal at the mitochondria (co-localized with the mCherry signal) and in the cytoplasm over time.

    • Calculate the ratio of mitochondrial to cytoplasmic YFP fluorescence to determine the kinetics of association and dissociation.

5. Expected Results

  • Before this compound: YFP-DHFR-Myc will be diffusely localized in the cytoplasm.

  • After this compound: YFP-DHFR-Myc will co-localize with the mCherry-labeled mitochondria.

  • After 405 nm Illumination: YFP-DHFR-Myc will rapidly redistribute back into the cytoplasm.

Troubleshooting

IssuePossible CauseSolution
No or weak dimerization - Insufficient this compound concentration.- Low expression of tagged proteins.- Increase this compound concentration.- Optimize transfection efficiency.
Incomplete photocleavage - Insufficient light power or duration.- this compound solution has degraded.- Increase laser power or exposure time.- Use a fresh stock of this compound.
Cell death or phototoxicity - Excessive light exposure.- Reduce laser power and/or exposure time.- Use the minimum light dose required for cleavage.

Conclusion

This compound provides an invaluable method for the reversible control of protein-protein interactions with light. By carefully selecting and controlling the light parameters, researchers can achieve precise spatiotemporal control over a wide range of cellular processes. The protocols and guidelines presented here offer a starting point for the successful implementation of this compound technology in your research.

References

Application Notes and Protocols for Zapalog-Induced Dimerization In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapalog is a photocleavable small-molecule heterodimerizer designed to induce the rapid and reversible dimerization of two target proteins. This chemically induced dimerization (CID) system relies on the high-affinity binding of this compound to proteins tagged with FK506-binding protein (FKBP) and dihydrofolate reductase (DHFR) domains. The dimerization event can be instantaneously reversed by exposure to blue light (around 405 nm), which cleaves the this compound molecule, leading to the dissociation of the protein complex. This unique feature allows for precise spatiotemporal control over protein interactions, making this compound a powerful tool for studying a wide range of cellular processes, including signal transduction, protein translocation, and organelle dynamics.

These application notes provide a comprehensive guide to utilizing this compound for in vitro dimerization experiments, with a focus on determining the optimal concentration for achieving efficient dimerization.

Data Presentation: this compound Concentration and Dimerization Efficiency

The optimal concentration of this compound for in vitro dimerization is a balance between achieving rapid and complete dimerization while minimizing potential off-target effects. The following table summarizes quantitative data from studies using this compound to induce the translocation of a YFP-DHFR-Myc reporter to mitochondria tagged with FKBP.

This compound Concentration (µM)Time to 90% Max. Dimerization (seconds)Cell TypeApplicationReference
0.5~120COS7YFP-DHFR-Myc translocation to mitochondriaGutnick, A., et al. (2019)
1~75COS7YFP-DHFR-Myc translocation to mitochondriaGutnick, A., et al. (2019)
2~60COS7, HeLaYFP-DHFR-Myc translocation to mitochondria/peroxisomes
5~45COS7YFP-DHFR-Myc translocation to mitochondriaGutnick, A., et al. (2019)
10~30COS7YFP-DHFR-Myc translocation to mitochondria

Note: The time to 90% max. dimerization was estimated from the dose-response curve presented in Gutnick, A., et al. Nature Cell Biology 21, 768–777 (2019).

Based on the available data, a concentration range of 2-10 µM this compound is recommended for most in vitro applications to achieve rapid and robust dimerization within approximately one minute. For applications requiring finer temporal control or to minimize potential background, lower concentrations may be tested.

Experimental Protocols

This section provides a detailed protocol for a typical in vitro dimerization experiment using this compound, focusing on a fluorescence microscopy-based protein translocation assay.

Materials
  • Mammalian cell line (e.g., HeLa, COS7, or a relevant cell line for the research question)

  • Expression plasmids for:

    • Protein of interest 1 fused to FKBP (e.g., a mitochondrial targeting sequence-mCherry-FKBP)

    • Protein of interest 2 fused to DHFR (e.g., YFP-DHFR-Myc)

  • This compound (stock solution in DMSO, typically 10 mM)

  • Cell culture medium and supplements

  • Transfection reagent

  • Phosphate-buffered saline (PBS)

  • Imaging-compatible culture dishes or plates (e.g., glass-bottom dishes)

  • Fluorescence microscope with live-cell imaging capabilities (equipped with appropriate filter sets for the fluorescent proteins and a 405 nm laser for photocleavage)

Protocol
  • Cell Culture and Transfection:

    • Plate the chosen mammalian cells onto imaging-compatible dishes at an appropriate density to reach 50-70% confluency on the day of transfection.

    • Co-transfect the cells with the FKBP- and DHFR-tagged protein expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.

  • Preparation for Imaging:

    • Before imaging, replace the culture medium with fresh, pre-warmed imaging medium (e.g., phenol red-free medium supplemented with serum and other necessary components).

    • Mount the culture dish on the microscope stage and allow the cells to equilibrate in the imaging chamber for at least 15 minutes.

  • This compound-Induced Dimerization:

    • Identify a field of view containing healthy, transfected cells expressing both fluorescently tagged proteins.

    • Acquire baseline fluorescence images before the addition of this compound.

    • To induce dimerization, add this compound to the imaging medium to achieve the desired final concentration (e.g., 2 µM). Gently mix the medium to ensure even distribution.

    • Immediately begin acquiring time-lapse images to monitor the translocation of the DHFR-tagged protein to the location of the FKBP-tagged protein. Dimerization is typically observed within one minute.

  • Photocleavage and Reversibility (Optional):

    • To reverse the dimerization, expose the region of interest to a brief pulse of 405 nm light. The duration and intensity of the light pulse may need to be optimized for the specific microscope setup.

    • Acquire images immediately after photocleavage to observe the dissociation of the protein complex.

    • To re-induce dimerization, fresh, un-cleaved this compound must be present in the medium to outcompete the cleaved fragments.

  • Data Analysis:

    • Quantify the fluorescence intensity of the DHFR-tagged protein at the target location (defined by the FKBP-tagged protein) and in a region where it is initially localized (e.g., the cytoplasm) over time.

    • Calculate the ratio of the fluorescence intensity at the target location to the initial location to determine the extent and kinetics of dimerization.

Visualizations

This compound Mechanism of Action

Zapalog_Mechanism cluster_after After this compound Addition ProtA Protein A (FKBP-tagged) Dimer Dimerized Complex (Protein A - this compound - Protein B) ProtB Protein B (DHFR-tagged) Zapalog_arrow + this compound This compound This compound ProtA_released Protein A (FKBP-tagged) ProtB_released Protein B (DHFR-tagged) Light_arrow + 405nm Light Cleaved_this compound Cleaved this compound

Caption: Zap

Protocol for Reversible Protein Sequestration Using Zapalog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the reversible sequestration of proteins in living cells using Zapalog, a photocleavable small-molecule hetero-dimerizer. This technology allows for the rapid and reversible control of protein localization and function, offering precise spatiotemporal regulation of cellular processes.

This compound mediates the dimerization of two proteins of interest that are respectively tagged with FK506-Binding Protein (FKBP) and dihydrofolate reductase (DHFR). The addition of this compound induces the formation of a ternary complex, effectively sequestering a target protein to a specific cellular location. This sequestration is rapidly reversible upon exposure to blue light (405 nm), which cleaves this compound and releases the target protein. The system can be reset by the addition of fresh, uncleaved this compound, allowing for multiple cycles of sequestration and release.[1][2][3]

This method is particularly valuable for studying dynamic cellular events, such as organelle transport, signal transduction, and protein-protein interactions. By enabling precise control over protein availability, this compound allows researchers to investigate the acute effects of protein sequestration and release, overcoming the limitations of slower genetic or pharmacological approaches.[1][4]

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound system based on published data.

Table 1: this compound-Mediated Dimerization Kinetics

This table outlines the concentration-dependent kinetics of protein translocation upon the addition of this compound. The data is derived from experiments tracking the translocation of a YFP-DHFR-tagged protein to mitochondria tagged with FKBP.

This compound ConcentrationTime to 90% Max. Translocation (seconds)
10 µM~60
2 µMNot explicitly stated, but dimerization is rapid
EC50 ~100 nM
Table 2: Reversibility and Re-dimerization

This table details the parameters for the light-induced reversal of protein sequestration and subsequent re-dimerization.

ParameterValueNotes
Photocleavage Wavelength 405 nmThis compound is not affected by 458 nm light, making it compatible with CFP imaging.
Photocleavage Time < 1 second (e.g., 500 ms pulse)A brief pulse of light is sufficient for complete photolysis in a localized area.
Reversal of Dimerization Instantaneous and complete upon photocleavageThe dissociation of the protein complex is very rapid.
Re-dimerization Time ~30 secondsIn a localized region, re-dimerization occurs as uncleaved this compound from the surrounding area outcompetes the cleaved fragments.

Experimental Protocols

Protocol 1: General Reversible Protein Sequestration in Cultured Cells

This protocol describes the general workflow for sequestering a protein of interest (POI) to a specific cellular compartment (e.g., mitochondria, peroxisomes, or plasma membrane).

Materials:

  • Cultured mammalian cells (e.g., COS7, HeLa)

  • Expression vector for POI fused to DHFR (e.g., YFP-POI-DHFR-Myc)

  • Expression vector for an anchor protein localized to the desired compartment, fused to FKBP (e.g., Tom20-mCherry-FKBP for mitochondria, PEX3-mRFP-FKBP for peroxisomes)

  • Transfection reagent

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Microscope equipped with a 405 nm laser for photocleavage and appropriate filters for imaging fluorescently tagged proteins.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish).

    • Co-transfect the cells with the DHFR-tagged POI vector and the FKBP-tagged anchor protein vector using a standard transfection protocol.

    • Allow 24-48 hours for protein expression.

  • Protein Sequestration (Dimerization):

    • Prepare a working solution of this compound in cell culture medium. A final concentration of 2-10 µM is a good starting point.

    • Replace the medium in the imaging dish with the this compound-containing medium.

    • Incubate the cells and monitor the translocation of the POI to the anchored location using fluorescence microscopy. Full translocation is typically observed within approximately 1 minute at 10 µM this compound.

  • Protein Release (Photocleavage):

    • Identify a region of interest (ROI) for protein release.

    • Expose the ROI to a brief pulse of 405 nm light (e.g., 500 ms).

    • Observe the rapid dissociation of the POI from the anchor location.

  • Re-sequestration (Re-dimerization):

    • If the experiment is performed in the continued presence of uncleaved this compound, the POI will re-sequester to the anchor protein as fresh this compound molecules diffuse into the photolyzed region. This typically occurs within about 30 seconds.

    • For multiple, controlled rounds of sequestration and release, it may be necessary to wash out the cleaved this compound and add fresh this compound. However, local photolysis allows for repeated cycles without washing.

Protocol 2: Reversible Control of Mitochondrial Motility in Neurons

This protocol is adapted from studies investigating the role of molecular motors in mitochondrial transport in cultured neurons.

Materials:

  • Primary cultured neurons (e.g., rat hippocampal neurons)

  • Expression vector for a mitochondrial outer membrane protein fused to FKBP (e.g., Tom20-mCherry-FKBP)

  • Expression vector for a constitutively active motor protein (e.g., Kif1a) fused to DHFR (e.g., Kif1a-DHFR-Myc)

  • This compound stock solution (10 mM in DMSO)

  • Neuronal culture and imaging medium

  • Live-cell imaging setup with a 405 nm laser.

Procedure:

  • Neuronal Culture and Transfection:

    • Culture primary neurons according to standard protocols.

    • Transfect neurons with the Tom20-mCherry-FKBP and Kif1a-DHFR-Myc plasmids.

  • Inducing Mitochondrial Motility:

    • Image the baseline mitochondrial motility in the transfected neurons.

    • Add this compound to the imaging medium to a final concentration of 2 µM.

    • Observe the induced anterograde movement of mitochondria as the Kif1a motors are recruited.

  • Releasing Mitochondria from Forced Motility:

    • Select an axon or a region of an axon for observation.

    • Expose the selected region to 405 nm light to photocleave this compound.

    • Observe the immediate detachment of the Kif1a motors and the return of mitochondria to their endogenous motility patterns.

  • Data Analysis:

    • Track individual mitochondria before this compound addition, after this compound addition, and after photocleavage to quantify changes in motility parameters (e.g., speed, direction, and stationary periods).

Visualizations

Signaling Pathway and Mechanism of Action

Zapalog_Mechanism cluster_initial Initial State cluster_sequestered Sequestration cluster_released Release POI_DHFR Protein of Interest (POI-DHFR) Complex Ternary Complex (POI-DHFR :: this compound :: Anchor-FKBP) POI_DHFR->Complex + this compound Anchor_FKBP Anchor Protein (Anchor-FKBP) POI_DHFR2 Protein of Interest (POI-DHFR) Complex->POI_DHFR2 + 405 nm Light Anchor_FKBP2 Anchor Protein (Anchor-FKBP) Cleaved_this compound Cleaved this compound POI_DHFR2->Complex + Fresh this compound

Caption: Mechanism of this compound-mediated reversible protein sequestration.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Transfection 1. Co-transfect cells with POI-DHFR and Anchor-FKBP Expression 2. Allow protein expression (24-48h) Transfection->Expression Add_this compound 3. Add this compound (Dimerization) Expression->Add_this compound Image1 4. Image protein sequestration Add_this compound->Image1 Photocleave 5. Apply 405 nm light (Photocleavage) Image1->Photocleave Image2 6. Image protein release Photocleave->Image2 Re_dimerize 7. Re-dimerization (with fresh this compound) Image2->Re_dimerize Re_dimerize->Image1 Repeat Cycle

Caption: General experimental workflow for reversible protein sequestration.

References

Application Notes and Protocols: Harnessing Zapalog for Spatiotemporal Control in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapalog is a powerful optogenetic tool that offers precise spatiotemporal control over protein-protein interactions within living cells.[1][2][3] This photocleavable small-molecule heterodimerizer enables researchers to repeatedly initiate and instantaneously terminate the association between two proteins of interest.[1][2] By tagging target proteins with FKBP and DHFR domains, the addition of this compound induces their dimerization. This interaction can be rapidly reversed upon exposure to blue light (405 nm), which cleaves the this compound molecule and releases the protein partners. This unique feature allows for multiple cycles of association and dissociation, providing an unprecedented level of control for studying dynamic cellular processes.

These application notes provide a comprehensive guide to utilizing this compound in conjunction with fluorescence microscopy for a range of cell biology applications, including the controlled translocation of proteins and the manipulation of organelle motility.

Mechanism of Action

This compound's functionality is based on the chemically induced dimerization (CID) principle. It is composed of a ligand for the FKBP protein domain and a ligand for the DHFR protein domain, connected by a photocleavable linker. In the absence of this compound, two proteins, one fused to FKBP and the other to DHFR, remain separate within the cell. Upon addition, this compound bridges these two domains, bringing the tagged proteins into close proximity. Exposure to 405 nm light breaks the linker, leading to the rapid dissociation of the protein complex. Fresh, uncleaved this compound can then be introduced to re-initiate the dimerization.

Zapalog_Mechanism cluster_0 Initial State cluster_1 Dimerization cluster_2 Photocleavage Protein_A_FKBP Protein A-FKBP This compound This compound Protein_A_FKBP->this compound + this compound Protein_B_DHFR Protein B-DHFR Protein_B_DHFR->this compound Dimerized_Complex Protein A-FKBP :: this compound :: Protein B-DHFR This compound->Dimerized_Complex Light 405 nm Light Dimerized_Complex->Light Irradiation Cleaved_this compound Cleaved this compound Light->Cleaved_this compound Protein_A_FKBP_2 Protein A-FKBP Light->Protein_A_FKBP_2 Protein_B_DHFR_2 Protein B-DHFR Light->Protein_B_DHFR_2

Caption: this compound induces dimerization of FKBP- and DHFR-tagged proteins, reversible by 405 nm light.

Applications

The ability to dynamically control protein interactions opens up numerous experimental possibilities. A primary application of this compound is the light-controlled translocation of a protein to a specific subcellular location. For instance, a cytosolic protein tagged with DHFR can be recruited to an organelle, such as mitochondria or peroxisomes, by tethering an FKBP domain to an outer membrane protein of that organelle. This allows for the study of protein function in a spatially and temporally controlled manner.

Another powerful application is the manipulation of organelle transport. By fusing a motor protein to one domain and an organelle-localizing protein to the other, the motility of the organelle can be precisely controlled. For example, mitochondria can be forced to move along microtubule tracks by recruiting kinesin motors and then released at a specific time and location with a pulse of light.

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from studies utilizing this compound.

Table 1: this compound Kinetics

ParameterValueCell TypeReference
EC50 ~100 nMCOS7
Time to 90% YFP Translocation (10 µM this compound) ~1 minCOS7
Re-dimerization Time after Photocleavage ~30 sHeLa

Table 2: Effects of this compound on Mitochondrial Motility in Axons

Condition% Anterograde Motile% Retrograde Motile% StationaryAverage Anterograde SpeedReference
Before this compound ~15%13.99%~70%-
After 2 µM this compound 60.3% ± 12.2%3.52%~36%2.5 µm/sec
After Photocleavage Returned to initial valuesReturned to initial valuesReturned to initial values-

Experimental Protocols

Protocol 1: Light-Induced Protein Translocation to Mitochondria

This protocol describes the recruitment of a cytosolic protein to the mitochondrial outer membrane.

1. Plasmid Constructs:

  • Construct 1: A mitochondrial outer membrane protein (e.g., Tom20) fused to mCherry and an FKBP domain (e.g., Tom20-mCherry-FKBP).
  • Construct 2: The protein of interest (or a fluorescent reporter like YFP) fused to a DHFR domain and a Myc tag (e.g., YFP-DHFR-Myc).

2. Cell Culture and Transfection:

  • Plate cells (e.g., COS7 or HeLa) on glass-bottom dishes suitable for fluorescence microscopy.
  • Transfect cells with both plasmid constructs using a suitable transfection reagent (e.g., Lipofectamine 2000).
  • Allow 24-48 hours for protein expression.

3. This compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -80°C for up to 6 months.
  • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 2-10 µM) in pre-warmed imaging medium.

4. Fluorescence Microscopy and Image Acquisition:

  • Mount the dish on an inverted confocal or widefield fluorescence microscope equipped with environmental control (37°C, 5% CO2).
  • Identify cells co-expressing both constructs. The mCherry signal should localize to mitochondria, while the YFP signal should be diffuse in the cytoplasm.
  • Acquire baseline images of both YFP and mCherry channels.
  • Gently add the pre-warmed this compound-containing medium to the cells.
  • Immediately begin time-lapse imaging to monitor the translocation of the YFP-DHFR-Myc protein to the mitochondria.

5. Photocleavage and Re-dimerization:

  • Once translocation is complete, define a region of interest (ROI) for photocleavage.
  • Use a 405 nm laser to illuminate the ROI with a brief pulse (e.g., 500 ms).
  • Continue time-lapse imaging to observe the dissociation of the YFP signal from the mitochondria within the ROI.
  • To observe re-dimerization, ensure a supply of fresh, uncleaved this compound is available in the medium. The YFP signal will re-accumulate on the mitochondria as new this compound molecules diffuse into the ROI.

"Start" [label="Start", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#202124"]; "Constructs" [label="Prepare Plasmids:\n- Tom20-mCherry-FKBP\n- YFP-DHFR-Myc", fillcolor="#F1F3F4", fontcolor="#202124"]; "Culture" [label="Plate and Transfect Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; "Zapalog_Prep" [label="Prepare this compound Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; "Imaging_Setup" [label="Mount on Microscope", fillcolor="#F1F3F4", fontcolor="#202124"]; "Baseline" [label="Acquire Baseline Images", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add_this compound" [label="Add this compound to Medium", fillcolor="#FBBC05", fontcolor="#202124"]; "Time_Lapse_1" [label="Time-Lapse Imaging of Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Photocleavage" [label="Illuminate ROI with 405 nm Light", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Time_Lapse_2" [label="Time-Lapse Imaging of Dissociation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#202124"];

"Start" -> "Constructs"; "Constructs" -> "Culture"; "Culture" -> "Zapalog_Prep"; "Zapalog_Prep" -> "Imaging_Setup"; "Imaging_Setup" -> "Baseline"; "Baseline" -> "Add_this compound"; "Add_this compound" -> "Time_Lapse_1"; "Time_Lapse_1" -> "Photocleavage"; "Photocleavage" -> "Time_Lapse_2"; "Time_Lapse_2" -> "End"; }

Caption: Experimental workflow for light-induced protein translocation using this compound.

Protocol 2: Controlling Mitochondrial Motility in Neurons

This protocol is adapted from Gutnick et al., 2019 and describes how to induce and reverse the movement of mitochondria in cultured neurons.

1. Neuronal Culture and Transfection:

  • Culture primary hippocampal or cortical neurons on poly-D-lysine and laminin-coated glass-bottom dishes.
  • At DIV6-8, transfect neurons with plasmids encoding:
  • A mitochondrial-targeted FKBP construct.
  • A constitutively active kinesin motor domain fused to a DHFR domain.
  • A fluorescent mitochondrial marker (e.g., Mito-dsRed).

2. Live-Cell Imaging:

  • Image neurons 1 day post-transfection in an appropriate imaging medium.
  • Use a spinning-disk confocal microscope for fast acquisition to track mitochondrial movement.
  • Acquire a baseline time-lapse video (e.g., for 5 minutes) to record endogenous mitochondrial motility.

3. Induction of Mitochondrial Movement:

  • Add this compound to the imaging medium at a final concentration of 2 µM.
  • Immediately begin a new time-lapse acquisition to observe the induced anterograde movement of mitochondria.

4. Light-Induced Release of Mitochondria:

  • After a period of induced movement (e.g., 5 minutes), expose the entire field of view or a specific axonal region to 405 nm light to photocleave this compound.
  • Acquire a final time-lapse video to observe the restoration of endogenous mitochondrial motility.

5. Data Analysis:

  • Use kymographs to analyze mitochondrial movement from the time-lapse videos.
  • Quantify the percentage of motile (anterograde and retrograde) and stationary mitochondria before and after this compound addition, and after photocleavage.

Signaling Pathway Manipulation

While the primary examples focus on protein translocation and organelle motility, the this compound system can be adapted to control signaling pathways. By bringing a kinase and its substrate, or two components of a signaling complex, into proximity, a pathway can be activated in a light-dependent manner. The rapid reversal allows for turning the signal "off," providing a powerful tool to dissect the temporal dynamics of cellular signaling.

Signaling_Control Kinase_FKBP Kinase-FKBP This compound + this compound Kinase_FKBP->this compound Substrate_DHFR Substrate-DHFR Substrate_DHFR->this compound Phosphorylation Kinase-Substrate Interaction (Phosphorylation) This compound->Phosphorylation Light 405 nm Light Phosphorylation->Light Downstream Downstream Signaling Phosphorylation->Downstream Separation Separation of Kinase and Substrate Light->Separation

Caption: Control of a signaling pathway via this compound-mediated kinase-substrate interaction.

Conclusion

This compound, in combination with fluorescence microscopy, provides a versatile and powerful platform for the precise optical control of cellular processes. The ability to reversibly induce protein-protein interactions with high spatiotemporal resolution will undoubtedly continue to yield novel insights into the complex and dynamic world of the living cell. The protocols and data presented here serve as a starting point for researchers to design and implement innovative experiments using this exciting technology.

References

Application Notes: Lentiviral Delivery of FKBP/DHFR Constructs for Zapalog Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chemically Induced Dimerization (CID) is a powerful technology that allows for the conditional control of protein-protein interactions with the addition of a small molecule. The Zapalog system utilizes two protein domains, FKBP12 (FK506-binding protein) and DHFR (dihydrofolate reductase), which are fused to target proteins of interest.[1][2][3][4] The addition of the small molecule this compound, a photocleavable heterodimerizer, induces the rapid and reversible dimerization of the FKBP and DHFR-tagged proteins.[1] A key feature of this compound is its sensitivity to light; exposure to blue light (e.g., 405 nm) causes its photolysis, leading to the instantaneous termination of the protein interaction. This process is repeatable, as the addition of new, uncleaved this compound can re-establish the dimerization.

Lentiviral vectors are a highly efficient tool for gene delivery, capable of transducing a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression. By leveraging lentiviral delivery, researchers can reliably generate stable cell lines expressing the FKBP and DHFR fusion constructs, which is essential for conducting reproducible this compound-based studies. This combination of technologies provides precise spatiotemporal control over cellular processes, making it invaluable for studying dynamic events such as signal transduction, protein translocation, and organelle motility.

Principle of this compound-Mediated Dimerization

The this compound system is based on the specific interaction between the small molecule dimerizer and the protein domains FKBP and DHFR. When two proteins of interest are genetically tagged with FKBP and DHFR respectively, they remain separate within the cell. The addition of this compound, which contains moieties that bind to both FKBP and DHFR, brings the two fusion proteins into close proximity. This induced dimerization can be used to trigger a specific cellular event, such as activating a signaling pathway or relocating a protein to a specific subcellular compartment. The unique feature of this compound is its photocleavable linker. Upon illumination with blue light, the molecule is cleaved, causing the rapid dissociation of the protein dimer.

Zapalog_Mechanism cluster_1 Step 1: Add this compound ProteinA Protein A FKBP ProteinA_dimer Protein A FKBP ProteinB Protein B DHFR This compound This compound ProteinA_dimer:f0->this compound ProteinA_final Protein A FKBP light 405nm Light ProteinA_dimer->light Exposure to Blue Light ProteinB_dimer Protein B DHFR ProteinB_dimer->light This compound->ProteinB_dimer:f0 Dimer_label Dimerization ProteinB_final Protein B DHFR Zapalog_lysed Photolysed This compound start Lentivirus_Production_Workflow Day0 Day 0: Seed 293T Cells Day1 Day 1: Co-transfect Plasmids Day0->Day1 Day2 Day 2: Change Media Day1->Day2 Day3 Day 3: First Viral Harvest (48h) Day2->Day3 Day4 Day 4: Second Viral Harvest (72h) Day3->Day4 Process Filter & Aliquot Day4->Process Store Store at -80°C Process->Store Zapalog_Experiment_Workflow Start Generate Stable Cell Lines (FKBP & DHFR Constructs) Seed Seed Cells on Imaging Dish Start->Seed Baseline Acquire Baseline Image (Pre-Zapalog) Seed->Baseline Addthis compound Add this compound (2-10 µM) Baseline->Addthis compound ImageDimer Time-Lapse Imaging (Dimerization) Addthis compound->ImageDimer Illuminate Illuminate with 405nm Light (Photocleavage) ImageDimer->Illuminate ImageDissoc Time-Lapse Imaging (Dissociation) Illuminate->ImageDissoc Analyze Analyze Image Data ImageDissoc->Analyze

References

Troubleshooting & Optimization

Troubleshooting common issues in Zapalog experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Zapalog experiments.

Introduction to this compound

This compound is a photocleavable, small-molecule heterodimerizer that provides precise spatiotemporal control over protein-protein interactions.[1][2][3] The system is based on three components:

  • A protein of interest fused to the FK506-binding protein (FKBP) domain.

  • A second protein of interest fused to the dihydrofolate reductase (DHFR) domain.

  • The this compound molecule, which acts as a bridge, dimerizing the FKBP and DHFR domains and thus bringing the two proteins of interest into proximity.[1][3]

This dimerization is rapidly reversible. Exposure to blue light (around 405 nm) causes photolysis, or cleavage, of the this compound molecule, leading to the instantaneous dissociation of the protein complex. This allows for repeated cycles of association and dissociation, offering a high degree of control over cellular processes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that simultaneously binds to proteins tagged with FKBP and DHFR domains, inducing their dimerization. This interaction can be used to control a variety of cellular processes, such as protein translocation or the activation of signaling pathways. The dimerization is reversed by exposing the system to blue light, which cleaves the this compound molecule and releases the tagged proteins.

Q2: What wavelength of light should be used to reverse dimerization?

A2: Blue light, specifically around 405 nm, is effective for the photolysis of this compound and the subsequent rapid dissociation of the dimerized proteins.

Q3: How quickly does dimerization and dissociation occur?

A3: Dimerization is typically observed within a minute after the addition of this compound. Dissociation upon light exposure is nearly instantaneous, often occurring within milliseconds to seconds.

Q4: Can this compound experiments be performed in any cell line?

A4: this compound has been successfully used in various cell lines, including HeLa and COS7 cells, as well as in cultured neurons. As with any protein expression system, transfection efficiency and protein expression levels may vary between cell types and should be optimized accordingly.

Q5: What are the essential controls for a this compound experiment?

A5: To ensure the observed effects are specific to this compound-induced dimerization, several controls are recommended:

  • No this compound Control: Cells expressing the FKBP and DHFR fusion proteins but not treated with this compound. This helps determine the baseline level of interaction or background signal.

  • Light Control (No this compound): Cells expressing the fusion proteins and exposed to the same light stimulus but without the addition of this compound. This controls for any effects of the light itself on the cells.

  • Single-Construct Controls: Cells expressing only the FKBP-tagged protein or only the DHFR-tagged protein, treated with this compound and light. This ensures that neither component alone is causing the observed phenotype.

Troubleshooting Guides

Issue 1: No or Weak Dimerization Signal

Q: I've added this compound, but I'm not observing the expected effect (e.g., protein translocation, pathway activation). What could be the problem?

A: A lack of signal can stem from several factors, from reagent concentration to issues with the fusion proteins themselves. Follow this troubleshooting workflow:

G start Start: No/Weak Signal check_this compound Verify this compound Concentration and Integrity start->check_this compound check_expression Confirm Expression of Both Fusion Proteins check_this compound->check_expression Concentration OK optimize_conc Optimize this compound Concentration check_this compound->optimize_conc Concentration Issue check_localization Check Subcellular Localization of Fusion Proteins check_expression->check_localization Expression Confirmed end_solution Solution: Signal Restored check_expression->end_solution Low/No Expression -> Re-transfect/Select Clones check_localization->optimize_conc Localization Correct check_localization->end_solution Incorrect Localization -> Redesign Constructs check_tags Verify Integrity of FKBP/DHFR Tags optimize_conc->check_tags No Improvement optimize_conc->end_solution Signal Improved check_tags->end_solution Tags Intact, Re-evaluate Experimental Design

Caption: Troubleshooting workflow for no/weak dimerization signal.
  • Step 1: Verify this compound Concentration and Integrity: Ensure that the this compound stock solution is stored correctly (-20°C for short-term, -80°C for long-term) and that the final concentration in your experiment is appropriate. A dose-response curve may be necessary to find the optimal concentration for your specific cell type and protein expression levels.

  • Step 2: Confirm Protein Expression: Use Western blotting or fluorescence microscopy (if your proteins are fluorescently tagged) to confirm that both the FKBP and DHFR fusion proteins are being expressed at sufficient levels.

  • Step 3: Check Protein Localization: Verify that your fusion proteins are localized to the correct subcellular compartments. Incorrect folding or targeting sequences can prevent them from being in the same location to dimerize.

  • Step 4: Verify Tag Integrity: Ensure the FKBP and DHFR tags are in-frame with your proteins of interest and have not been cleaved or obscured. Sequence your constructs to confirm their integrity.

Issue 2: High Background Signal Before Dimerization

Q: I'm seeing the effect of dimerization even before adding this compound. How can I reduce this background?

A: High background suggests that your proteins of interest may be interacting independently of the this compound molecule.

  • Reduce Expression Levels: Overexpression of the fusion proteins can lead to non-specific interactions. Try using weaker promoters or reducing the amount of transfected DNA.

  • Modify Fusion Protein Design: The orientation or linker length between your protein of interest and the dimerization domain can impact spontaneous interactions. Consider adding a flexible linker or changing the position of the tag (N-terminus vs. C-terminus).

  • Use an Alternative System: If background interaction is inherent to the proteins of interest, a system with a lower basal interaction level might be necessary.

Issue 3: Incomplete or Slow Reversal After Light Exposure

Q: After exposing my cells to 405 nm light, the dimerization effect is not fully reversed or reverses very slowly. What's going on?

A: Incomplete reversal can be due to insufficient light exposure or an excess of uncleaved this compound.

  • Optimize Light Delivery: Ensure your light source is providing sufficient power at 405 nm to the sample. Calibrate your light source and consider increasing the duration or intensity of the light pulse. Be mindful of potential phototoxicity with excessive light exposure.

  • Wash Out Excess this compound: Before light stimulation, consider washing the cells with fresh media to remove any free, uncleaved this compound. Re-dimerization can occur if a sufficient pool of uncleaved this compound remains to outcompete the photolysed molecules.

  • Check for Light Scattering/Blocking: Ensure that your experimental setup (e.g., plate type, media) is not blocking or scattering the 405 nm light, reducing its effectiveness.

Experimental Protocols

Protocol: this compound-Induced Translocation of a Cytosolic Protein to Mitochondria

This protocol describes a common application of this compound to induce the translocation of a protein of interest from the cytoplasm to the outer mitochondrial membrane.

1. Construct Design:

  • Mitochondrial Anchor: A protein that localizes to the outer mitochondrial membrane (e.g., Tom20) is fused to an FKBP domain and a fluorescent marker (e.g., mCherry). (Construct: Tom20-mCherry-FKBP).

  • Cytosolic Protein: Your protein of interest (POI) is fused to a DHFR domain and a different fluorescent marker (e.g., YFP). (Construct: YFP-POI-DHFR).

2. Cell Culture and Transfection:

  • Plate cells (e.g., HeLa) on glass-bottom dishes suitable for live-cell imaging.

  • Transfect cells with both constructs using a standard transfection protocol. Allow 24-48 hours for protein expression.

3. Imaging and Dimerization:

  • Mount the dish on a fluorescence microscope equipped for live-cell imaging and with a 405 nm laser or LED for photolysis.

  • Identify a cell expressing both constructs. Initially, the YFP signal should be diffuse in the cytoplasm, while the mCherry signal will co-localize with mitochondria.

  • Acquire baseline images.

  • Add this compound to the media at the desired final concentration (e.g., 1-10 µM) and begin time-lapse imaging.

  • Observe the translocation of the YFP signal to the mCherry-labeled mitochondria. This typically occurs within 1-5 minutes.

4. Light-Induced Reversal:

  • Once translocation is complete, select a region of interest (ROI).

  • Expose the ROI to a brief pulse of 405 nm light (e.g., 500 ms).

  • Immediately image the cell and observe the rapid dissociation of the YFP signal from the mitochondria back into the cytoplasm.

G cluster_pre Pre-Experiment cluster_exp Experiment Transfect Transfect Cells with Tom20-mCherry-FKBP and YFP-POI-DHFR Incubate Incubate 24-48h for Expression Transfect->Incubate Image_Baseline Acquire Baseline Images Incubate->Image_Baseline Add_this compound Add this compound to Media Image_Baseline->Add_this compound Image_Translocation Time-Lapse Imaging of Translocation Add_this compound->Image_Translocation Light_Pulse Apply 405nm Light Pulse Image_Translocation->Light_Pulse Image_Reversal Image Rapid Reversal Light_Pulse->Image_Reversal

Caption: Experimental workflow for a this compound-induced translocation assay.

Quantitative Data Summary

The optimal parameters for a this compound experiment can vary depending on the specific proteins, cell type, and desired outcome. The following table provides a summary of reported values to serve as a starting point for optimization.

ParameterRecommended RangeNotesSource
This compound Concentration 1 - 10 µMHigher concentrations lead to faster translocation kinetics.
Dimerization Time 1 - 5 minutesTime to reach near-complete translocation at 10 µM.
Photolysis Light Source 405 nm laser or LEDStandard wavelength for cleaving the nitrobenzyl linker.
Light Pulse Duration ~500 msA brief pulse is sufficient for rapid and localized reversal.

Signaling Pathway Diagram

G POI1_FKBP Protein 1-FKBP Dimer_Complex [P1-FKBP] :: this compound :: [P2-DHFR] (Dimerization & Function) POI1_FKBP->Dimer_Complex POI1_FKBP->Dimer_Complex POI2_DHFR Protein 2-DHFR POI2_DHFR->Dimer_Complex POI2_DHFR->Dimer_Complex Zapalog_Molecule This compound Zapalog_Molecule->Dimer_Complex Zapalog_Molecule->Dimer_Complex Light 405nm Light Dimer_Complex->Light Light->POI1_FKBP Photolysis Light->POI2_DHFR Photolysis Cleaved_this compound Cleaved this compound Light->Cleaved_this compound Photolysis

Caption: Mechanism of this compound-induced dimerization and light-induced reversal.

References

Zapalog Technical Support Center: Optimizing Concentration and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zapalog, a photocleavable small-molecule heterodimerizer. This resource is designed for researchers, scientists, and drug development professionals to help optimize this compound concentration in your experiments and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small-molecule tool used to control the interaction between two proteins inside living cells using light.[1][2][3] It works as a heterodimerizer, meaning it brings together two different proteins that have been tagged with specific domains: FK506-Binding Protein (FKBP) and Dihydrofolate Reductase (DHFR).[1][3] When you add this compound to your cells, it acts as a bridge, linking the FKBP- and DHFR-tagged proteins. This dimerization can be rapidly reversed by exposing the cells to blue light (around 405 nm), which cleaves the this compound molecule and releases the protein partners. This allows for precise temporal and spatial control over protein interactions.

Q2: What are potential off-target effects of this compound?

A2: While the primary publication on this compound describes it as non-toxic in the studied neuronal cultures, it is important to consider potential off-target effects, as with any small molecule. Off-target effects are unintended interactions with cellular components other than the intended FKBP and DHFR domains. These can arise from several factors, including:

  • High Concentrations: Using this compound at concentrations significantly higher than required for dimerization can increase the likelihood of non-specific binding to other proteins.

  • Structural Similarity: The chemical structure of this compound might allow it to interact with endogenous proteins that have binding pockets similar to FKBP or DHFR.

  • Cellular Context: The specific proteome of your cell type could influence the potential for off-target interactions.

Q3: How can I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration of this compound is the lowest concentration that achieves the desired level of dimerization of your target proteins. Using the minimal effective concentration is the first and most crucial step in minimizing potential off-target effects. A dose-response experiment is the recommended method to determine this concentration. You should test a range of this compound concentrations and measure the extent of dimerization at each concentration. The lowest concentration that gives a maximal and stable dimerization effect should be used for your experiments.

Q4: What are the signs of potential off-target effects or cellular stress in my experiment?

A4: Unexplained or inconsistent results, changes in cell morphology, decreased cell viability, or activation of cellular stress pathways can all be indicators of off-target effects or cellular toxicity. If you observe such effects, it is crucial to perform control experiments and further optimize your this compound concentration.

Q5: How can I assess whether this compound is causing off-target effects in my specific cellular model?

A5: Several methods can be employed to investigate potential off-target effects. One widely applicable technique is the Cellular Thermal Shift Assay (CETSA). CETSA can identify direct binding of a small molecule to proteins in a cellular lysate or in intact cells by measuring changes in the thermal stability of proteins. If this compound binds to an off-target protein, the thermal stability of that protein will likely be altered. Other methods like affinity-based proteomics (e.g., Kinobeads assay) can also be used to identify off-target interactions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low dimerization observed Insufficient this compound concentration.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and protein expression levels.
Problems with FKBP or DHFR fusion protein expression or folding.Verify the expression and correct localization of your fusion proteins using techniques like Western blotting or immunofluorescence.
Ineffective this compound delivery to cells.Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) and appropriate mixing with your cell culture medium.
Incomplete or slow reversal of dimerization with light Insufficient light exposure (intensity or duration).Optimize the light exposure parameters. Ensure your light source is emitting at the correct wavelength (around 405 nm) and that the intensity is sufficient to reach your cells.
High concentration of uncleaved this compound remaining.If possible, wash the cells with fresh media before light exposure to remove excess uncleaved this compound.
High background or non-specific effects observed This compound concentration is too high, leading to off-target effects.Lower the this compound concentration to the minimal effective dose determined from your dose-response curve.
The observed phenotype is an artifact of the fusion tags (FKBP/DHFR).Perform control experiments with cells expressing only the FKBP- or DHFR-tagged proteins individually, in the presence and absence of this compound.
Cellular toxicity or stress observed Off-target effects of this compound at the concentration used.Reduce this compound concentration. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations.
Phototoxicity from the light source.Minimize light exposure to the shortest duration and lowest intensity that still effectively reverses dimerization. Include a "light only" control in your experiments.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve

This protocol describes how to perform a dose-response experiment to find the minimal effective concentration of this compound for your system.

Materials:

  • Cells expressing your FKBP- and DHFR-tagged proteins of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Multi-well plates (e.g., 96-well)

  • Plate reader or imaging system capable of measuring your dimerization-dependent readout (e.g., fluorescence translocation, reporter gene activation)

Methodology:

  • Cell Plating: Seed your cells in a multi-well plate at a density that will allow for healthy growth during the experiment.

  • This compound Dilution Series: Prepare a serial dilution of this compound in cell culture medium. A typical starting range could be from 1 nM to 10 µM. It is important to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound-containing medium. Incubate the cells for a period sufficient to allow for dimerization to occur (this may need to be optimized, but 15-60 minutes is a common starting point).

  • Readout Measurement: Measure the effect of dimerization using your chosen assay. This could be, for example, quantifying the translocation of a fluorescently-tagged protein from the cytoplasm to a specific organelle via imaging and image analysis.

  • Data Analysis: Plot the measured response as a function of the this compound concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic curve) to determine the EC50 value (the concentration that gives 50% of the maximal response). The optimal concentration to use in your experiments will typically be at or slightly above the concentration that gives the maximal effect (the top plateau of the curve).

Protocol 2: Assessing Off-Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for using CETSA to identify potential off-target protein binding by this compound.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Liquid nitrogen

  • Equipment for protein extraction (e.g., cell scrapers, centrifuges)

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibodies against potential off-target candidates or for broad proteome analysis (if using mass spectrometry)

Methodology:

  • Cell Treatment: Treat your cells with the desired concentration of this compound or a vehicle control for a specific duration.

  • Cell Lysis: Harvest the cells and lyse them to release the proteins. This can be done through various methods like freeze-thaw cycles or sonication.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures using a thermal cycler (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of the Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the protein levels.

    • Western Blotting: If you have specific candidate off-target proteins in mind, you can use Western blotting to detect the amount of that protein remaining in the soluble fraction at each temperature. A shift in the melting curve (the temperature at which the protein denatures) in the presence of this compound indicates direct binding.

    • Mass Spectrometry: For a more unbiased, proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry to identify all proteins whose thermal stability is altered by this compound.

Visualizations

Zapalog_Mechanism cluster_0 Initial State (No Dimerization) cluster_1 This compound Addition cluster_2 Dimerized State cluster_3 Light-Induced Cleavage cluster_4 Reversed State ProtA_FKBP Protein A-FKBP This compound This compound ProtB_DHFR Protein B-DHFR Dimer Protein A-FKBP + this compound + Protein B-DHFR This compound->Dimer Dimerization Light Blue Light (405 nm) ProtA_FKBP2 Protein A-FKBP Dimer->ProtA_FKBP2 Dissociation ProtB_DHFR2 Protein B-DHFR Dimer->ProtB_DHFR2 Dissociation Cleaved_this compound Cleaved this compound Light->Cleaved_this compound Photocleavage

Caption: Mechanism of action of this compound for inducing and reversing protein dimerization.

Optimization_Workflow start Start: Define Dimerization Assay dose_response Perform Dose-Response Experiment (e.g., 1 nM to 10 µM this compound) start->dose_response analyze_curve Analyze Dose-Response Curve (Determine EC50 and Max Response) dose_response->analyze_curve select_conc Select Minimal Effective Concentration (Lowest concentration at top plateau) analyze_curve->select_conc validate_phenotype Validate Biological Phenotype at Optimal Concentration select_conc->validate_phenotype troubleshoot Troubleshoot Unexpected Results validate_phenotype->troubleshoot Unexpected Phenotype? end Proceed with Optimized Experiment validate_phenotype->end Expected Phenotype troubleshoot->dose_response Re-optimize Concentration off_target_assay Consider Off-Target Assessment (e.g., CETSA) troubleshoot->off_target_assay Suspect Off-Target Effects off_target_assay->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem Encountered no_dimer No/Low Dimerization? start->no_dimer incomplete_reversal Incomplete Reversal? no_dimer->incomplete_reversal No check_conc Increase this compound Concentration no_dimer->check_conc Yes toxicity Toxicity/Stress? incomplete_reversal->toxicity No optimize_light Increase Light Exposure incomplete_reversal->optimize_light Yes lower_conc Lower this compound Concentration toxicity->lower_conc Yes end Problem Resolved toxicity->end No check_expression Verify Protein Expression check_conc->check_expression check_expression->end wash_cells Wash Out Excess this compound optimize_light->wash_cells wash_cells->end phototoxicity_control Run Light-Only Control lower_conc->phototoxicity_control phototoxicity_control->end

Caption: Logical workflow for troubleshooting common issues with this compound experiments.

References

How to reduce phototoxicity in Zapalog experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate phototoxicity in experiments utilizing the photocleavable dimerizer, Zapalog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small-molecule heterodimerizer that is cleaved by 405 nm blue light.[1][2] It allows for the light-inducible separation of two proteins that have been tagged with FKBP and DHFR domains.[1][2] This enables precise spatiotemporal control over protein interactions.

Q2: What causes phototoxicity in this compound experiments?

The primary cause of phototoxicity in this compound experiments is the use of 405 nm blue light for photocleavage.[3] This wavelength of light can be absorbed by endogenous cellular photosensitizers (like porphyrins and flavins), leading to the generation of reactive oxygen species (ROS). Excessive ROS can damage cellular components, including mitochondria and DNA, ultimately leading to cell stress and death.

Q3: What are the common signs of phototoxicity in my cell cultures?

Common indicators of phototoxicity include:

  • Reduced cell viability and proliferation.

  • Increased apoptosis or necrosis.

  • Changes in cell morphology, such as membrane blebbing, cell shrinkage, or rounding.

  • Altered mitochondrial morphology (e.g., fragmentation or swelling) and function.

  • Diminished fluorescence of reporters (photobleaching), which can be an early indicator of excessive light exposure.

Q4: How can I determine if the observed cell death is due to this compound itself or the 405 nm light?

This compound itself is reported to be non-toxic. To confirm that the observed toxicity is light-induced, you should include the following controls in your experiment:

  • No Light Control: Cells treated with this compound but not exposed to 405 nm light.

  • Light Only Control: Cells not treated with this compound but exposed to the same 405 nm light illumination protocol.

  • No Treatment Control: Untreated cells that are not exposed to this compound or light.

By comparing the viability of these control groups with your experimental group, you can isolate the effect of the 405 nm light.

Troubleshooting Guide

Issue 1: Significant cell death or morphological changes after 405 nm illumination.

This is a common issue and directly points to phototoxicity. Here are steps to troubleshoot and mitigate this problem:

1. Optimize Illumination Parameters:

The total light dose delivered to the cells is a critical factor in phototoxicity. The goal is to use the minimum light energy required for efficient this compound cleavage.

  • Reduce Light Intensity: Lower the power of your 405 nm light source. Start with a low power setting and incrementally increase it to find the minimum effective power for cleavage in your system.

  • Minimize Exposure Time: Use the shortest possible illumination duration that achieves complete this compound cleavage. The original this compound paper reports successful cleavage with a single 500 ms pulse of light.

  • Use Pulsed Illumination: Instead of continuous illumination, use short, repeated pulses. This can allow cells to recover between light exposures and can reduce the build-up of ROS.

ParameterRecommendationRationale
Light Intensity Start at a low power setting (e.g., ~300 nW) and empirically determine the minimum effective power.Reduces the rate of ROS generation.
Exposure Duration Use the shortest possible pulse (e.g., 500 ms) for cleavage.Minimizes the total light dose delivered.
Illumination Mode Prefer pulsed illumination over continuous exposure.Allows for cellular recovery between light pulses.

2. Incorporate Antioxidants:

Antioxidants can help neutralize the harmful ROS generated during illumination.

  • Trolox: A water-soluble analog of Vitamin E, Trolox has been shown to have a protective effect in various cell lines.

  • Ascorbic Acid (Vitamin C): Has been identified as a potent antioxidant for reducing phototoxicity, particularly in mitotic cells.

  • Sodium Pyruvate: Often included in cell culture media, it can also help reduce oxidative stress.

AntioxidantRecommended Starting ConcentrationCell Type Suitability
Trolox 250-500 µMBroad range of cell lines, including neurons.
Ascorbic Acid 250-500 µMParticularly effective in mitotic cells.
Sodium Pyruvate 1 mMCommonly used in neuronal cultures.

3. Modify Cell Culture Medium:

Standard cell culture media can contain components that become phototoxic upon illumination.

  • Use Photo-inert Media: Consider using specially formulated "photo-inert" media that lack components like riboflavin and tryptophan, which can generate ROS when illuminated.

  • Remove Phenol Red: Phenol red can act as a photosensitizer. For imaging experiments, it is advisable to use media without phenol red.

4. Manage the Cellular Environment:

  • Reduce Oxygen Levels: Since ROS production is oxygen-dependent, culturing cells in a hypoxic environment (e.g., 3% oxygen) can reduce phototoxicity. Alternatively, oxygen scavenging systems like Oxyrase® can be added to the medium.

Issue 2: Inconsistent this compound cleavage efficiency after reducing illumination power.

If you have reduced your illumination power to minimize phototoxicity but are now seeing incomplete cleavage, consider the following:

  • Slightly Increase Exposure Time: Instead of increasing the power, try a slightly longer illumination pulse at the lower power setting.

  • Multiple Low-Power Pulses: Deliver a series of short, low-power pulses instead of a single pulse.

  • Re-optimize this compound Concentration: Ensure you are using the optimal concentration of this compound for your cell type and protein targets. The original study suggests a concentration of 10 µM for efficient dimerization.

Experimental Protocols

Protocol 1: Standard this compound Experiment with Minimized Phototoxicity
  • Cell Preparation: Plate your cells expressing the FKBP and DHFR tagged proteins of interest at an appropriate density.

  • This compound Incubation: Add this compound to your culture medium at the desired final concentration (e.g., 10 µM) and incubate for the required time to achieve dimerization.

  • Pre-Illumination (Optional Antioxidant Treatment): If using antioxidants, replace the medium with fresh medium containing the chosen antioxidant (e.g., 500 µM Ascorbic Acid) 30-60 minutes before illumination.

  • Illumination for Cleavage:

    • Mount the cells on the microscope.

    • Locate the region of interest.

    • Illuminate with 405 nm light using optimized parameters (low intensity, short pulse duration).

  • Post-Illumination Imaging and Analysis: Acquire images to confirm the dissociation of your proteins of interest. Continue your experiment and downstream analysis.

Protocol 2: Assessing Phototoxicity in Your Experimental Setup

This protocol helps you quantify the level of phototoxicity in your specific experimental conditions.

  • Prepare Control and Experimental Groups:

    • Group A: No treatment (no this compound, no light).

    • Group B: this compound only.

    • Group C: 405 nm light only.

    • Group D: this compound and 405 nm light (your experimental condition).

    • Group E (Optional): this compound, 405 nm light, and antioxidant.

  • Apply Treatments: Treat each group according to the descriptions above, using the same cell type, this compound concentration, and illumination parameters you intend to use in your experiments.

  • Assess Cell Viability: At a set time point after treatment (e.g., 24 hours), assess cell viability using a standard assay such as:

    • Trypan Blue Exclusion Assay: To count dead cells.

    • MTT or WST-1 Assay: To measure metabolic activity as an indicator of cell viability.

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).

  • Analyze Data: Compare the viability across the different groups. A significant decrease in viability in Groups C and D compared to Groups A and B indicates phototoxicity. An improvement in viability in Group E would demonstrate the effectiveness of the antioxidant.

Visualizations

This compound Mechanism of Action

Zapalog_Mechanism cluster_0 Before Illumination cluster_1 405 nm Light cluster_2 After Illumination ProteinA Protein A-FKBP This compound This compound ProteinA->this compound Light 405 nm Photon ProteinB Protein B-DHFR ProteinB->this compound Binds ProteinA_diss Protein A-FKBP ProteinB_diss Protein B-DHFR Cleaved_this compound Cleaved this compound

Caption: Workflow of this compound-mediated protein dimerization and light-induced dissociation.

Troubleshooting Phototoxicity Workflow

Phototoxicity_Troubleshooting Start Significant Cell Death Observed? Optimize_Light 1. Optimize Illumination - Reduce Intensity - Shorten Exposure - Use Pulsed Light Start->Optimize_Light Yes End Continue Experiment Start->End No Add_Antioxidants 2. Add Antioxidants - Trolox - Ascorbic Acid Optimize_Light->Add_Antioxidants Modify_Media 3. Modify Media - Use Photo-inert Media - Remove Phenol Red Add_Antioxidants->Modify_Media Control_Environment 4. Control Environment - Reduce Oxygen Levels Modify_Media->Control_Environment Problem_Solved Problem Resolved? Control_Environment->Problem_Solved Consult Consult Literature / Core Facility Problem_Solved->Consult No Problem_Solved->End Yes

Caption: A stepwise guide to troubleshooting and mitigating phototoxicity.

Generalized Signaling Pathway of 405 nm Light-Induced Phototoxicity

Phototoxicity_Pathway cluster_damage Cellular Damage cluster_response Cellular Response Light 405 nm Light Photosensitizers Endogenous Photosensitizers (e.g., Porphyrins, Flavins) Light->Photosensitizers ROS Reactive Oxygen Species (ROS) Photosensitizers->ROS Generates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Apoptosis Apoptosis (Caspase Activation) Mitochondria->Apoptosis Intrinsic Pathway DDR DNA Damage Response (ATM/ATR, p53) DNA_Damage->DDR DDR->Apoptosis MAPK->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: A simplified signaling cascade of phototoxicity induced by 405 nm light.

References

Best practices for working with the light-sensitive Zapalog

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zapalog, a light-sensitive heterodimerizer. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions for the successful implementation of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
No or weak dimerization upon this compound addition. 1. Incorrect this compound concentration: The concentration of this compound is too low to effectively dimerize the tagged proteins. 2. Inefficient protein expression or tagging: The FKBP and/or DHFR-tagged proteins are not expressed at sufficient levels or are improperly folded. 3. Degradation of this compound: The this compound stock solution has degraded due to improper storage.1. Optimize this compound concentration: Perform a dose-response experiment to determine the optimal concentration (typically in the low micromolar range, e.g., 1-10 µM). 2. Verify protein expression: Confirm the expression of your tagged proteins via Western blot or fluorescence microscopy (if fluorescently tagged). Ensure your protein of interest is correctly fused to the FKBP and DHFR tags. 3. Use fresh this compound: Prepare fresh dilutions from a properly stored stock solution (-80°C for long-term storage).[1]
High background dimerization without this compound. 1. Protein aggregation: The tagged proteins are prone to aggregation, leading to non-specific interactions. 2. Sticky proteins: The proteins of interest have an inherent tendency to interact.1. Include control experiments: Transfect cells with only one of the tagged constructs to assess self-aggregation. 2. Modify protein constructs: Consider using different linkers between your protein of interest and the FKBP/DHFR tags to improve solubility and reduce non-specific interactions.
Incomplete or slow photocleavage (uncaging). 1. Insufficient light exposure: The duration or intensity of the 405 nm light is not enough to cleave this compound. 2. Incorrect wavelength: The light source is not at the optimal wavelength for this compound cleavage (405 nm). 3. Sub-optimal experimental setup: The objective or light path is not optimal for delivering the light to the sample.1. Optimize light exposure: Increase the duration or power of the 405 nm light exposure. A brief pulse (e.g., 500 ms) is often sufficient.[2] 2. Verify light source: Ensure your laser or lamp is emitting at or very near 405 nm. 3. Use appropriate equipment: Utilize a high numerical aperture objective to efficiently focus the light on your region of interest.
Rapid re-dimerization after photocleavage. Influx of un-cleaved this compound: In experiments where this compound is still present in the medium, un-cleaved molecules can diffuse into the illuminated area and cause re-dimerization.This is an expected behavior and a feature of the reversible nature of this compound.[3] To study the dissociation without rapid re-association, wash out the this compound-containing medium before photocleavage.
Cell toxicity or morphological changes. 1. High this compound concentration: The concentration of this compound is too high, leading to off-target effects. 2. Phototoxicity: Excessive exposure to 405 nm light is damaging the cells. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high.1. Determine the lowest effective concentration: Use the minimal concentration of this compound required for dimerization. 2. Minimize light exposure: Use the lowest light dose necessary for efficient uncaging. 3. Control solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold (typically <0.5% for DMSO).

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a photocleavable small-molecule heterodimerizer. It works by bridging two proteins that have been tagged with FKBP and DHFR domains, respectively.[4][5] This dimerization is induced upon the addition of this compound to the cells. The key feature of this compound is its light sensitivity; upon exposure to 405 nm light, a linker within the this compound molecule is cleaved, leading to the rapid dissociation of the protein dimer.

2. What are the key advantages of using this compound?

The primary advantages of this compound are its spatiotemporal control and reversibility. The use of light to break the dimerization allows for precise control over when and where the protein interaction is terminated. Because the interaction is non-covalent, dimerization can be re-established by the influx of un-cleaved this compound, allowing for multiple cycles of association and dissociation.

3. What are the recommended storage conditions for this compound?

For long-term storage, this compound stock solutions should be stored at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to one month.

4. What wavelength of light is required for photocleavage of this compound?

A wavelength of 405 nm is required for the photocleavage of this compound.

5. Is this compound toxic to cells?

This compound is generally considered non-toxic at effective concentrations. However, as with any small molecule, it is best practice to perform a toxicity assay to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Phototoxicity from the 405 nm light source can also be a concern, so it is important to minimize light exposure.

Quantitative Data Summary

ParameterValueCell Types TestedReference
Working Concentration 1 - 10 µMCOS7, HeLa, Cultured Neurons
Stock Solution 10 mM in DMSON/A
Photocleavage Wavelength 405 nmN/A
Photocleavage Time ~500 ms pulseCOS7, HeLa, Cultured Neurons
Dimerization Time ~1 minute (at 10 µM)COS7
Re-dimerization Time ~30 secondsHeLa

Experimental Protocols

General Protocol for Protein Tagging with FKBP and DHFR

This protocol provides a general workflow for creating expression vectors for your proteins of interest tagged with FKBP and DHFR.

  • Vector Selection: Choose a mammalian expression vector suitable for your experimental system. This vector should contain a strong promoter (e.g., CMV) and a selectable marker if you plan to generate stable cell lines.

  • Cloning Strategy:

    • Obtain the coding sequences for FKBP12 and E. coli DHFR. These can be synthesized or amplified from existing plasmids.

    • Decide on the fusion strategy (N-terminal or C-terminal tagging). This may require empirical testing to ensure the functionality of your protein of interest is not compromised. .

    • Use standard molecular cloning techniques (e.g., restriction enzyme cloning or Gibson assembly) to insert the coding sequence of your protein of interest and the tag (FKBP or DHFR) into the expression vector. It is advisable to include a flexible linker (e.g., a series of glycine and serine residues) between your protein and the tag to minimize steric hindrance.

  • Sequence Verification: Sequence the entire open reading frame of your final constructs to ensure that the protein of interest and the tag are in-frame and free of mutations.

  • Transfection: Transfect your target cells with the expression vectors using a method of your choice (e.g., lipofection, electroporation). For a this compound experiment, you will need to co-transfect cells with both the FKBP-tagged and DHFR-tagged protein constructs.

  • Expression Validation: After 24-48 hours, validate the expression of your tagged proteins by Western blotting using antibodies against your protein of interest or the tags, or by fluorescence microscopy if you have included a fluorescent protein in your construct.

General Protocol for a this compound Experiment

This protocol outlines the steps for a typical this compound experiment involving live-cell imaging.

  • Cell Preparation: Plate the cells co-transfected with your FKBP and DHFR-tagged constructs on a glass-bottom dish suitable for live-cell imaging.

  • This compound Preparation: Prepare a fresh dilution of this compound in your imaging medium to the desired final concentration from a frozen stock.

  • Imaging Setup:

    • Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.

    • Locate the cells expressing both of your tagged proteins.

  • Dimerization:

    • Acquire baseline images before the addition of this compound.

    • Carefully add the this compound-containing medium to the dish.

    • Image the cells to monitor the dimerization process. This can be observed as the co-localization of your two tagged proteins.

  • Photocleavage (Uncaging):

    • Once dimerization has reached a steady state, select a region of interest (ROI) for photocleavage.

    • Use a 405 nm laser to illuminate the ROI. The duration and intensity of the light pulse should be optimized for your system.

    • Acquire images immediately after the light pulse to observe the dissociation of the protein dimer.

  • Re-dimerization (Optional):

    • If this compound is still present in the medium, you can monitor the re-dimerization of the proteins in the illuminated ROI as un-cleaved this compound diffuses in.

  • Data Analysis: Quantify the changes in protein localization or interaction over time using appropriate image analysis software.

Signaling Pathways and Experimental Workflows

This compound-Mediated Control of Protein-Protein Interaction

Zapalog_Mechanism cluster_before Before this compound Addition cluster_after After this compound Addition (Dimerization) cluster_light After 405nm Light (Dissociation) ProtA Protein A-FKBP This compound This compound ProtB Protein B-DHFR Dimer Protein A-FKBP + Protein B-DHFR This compound->Dimer Dimerization Cleavedthis compound Cleaved this compound Dimer->Cleavedthis compound 405nm light ProtA2 Protein A-FKBP ProtB2 Protein B-DHFR

Caption: General mechanism of this compound-induced dimerization and light-induced dissociation.

Experimental Workflow: Studying Mitochondrial Transport

Mitochondrial_Transport_Workflow cluster_transfection 1. Transfection cluster_dimerization 2. Dimerization cluster_imaging1 3. Live-Cell Imaging cluster_uncaging 4. Photocleavage cluster_imaging2 5. Post-Release Imaging Transfect Co-transfect neurons with: - Mitochondria-targeted FKBP - Motor protein-DHFR Addthis compound Add this compound to the culture medium Transfect->Addthis compound Dimerize Mitochondria are linked to motor proteins Addthis compound->Dimerize ImageMovement Image the directed movement of mitochondria Dimerize->ImageMovement Illuminate Illuminate a specific axonal region with 405nm light ImageMovement->Illuminate Release Mitochondria are released from motor proteins Illuminate->Release ImageRecovery Image the recovery of normal mitochondrial transport Release->ImageRecovery

Caption: Workflow for studying mitochondrial transport using this compound.

Conceptual Application: Controlling Nuclear Translocation

Nuclear_Translocation cluster_setup 1. System Setup cluster_dimerization 2. Induce Nuclear Import cluster_release 3. Release from Nucleus Constructs Express: - Protein of Interest-FKBP (cytoplasmic) - Nuclear Localization Signal-DHFR Addthis compound Add this compound Constructs->Addthis compound Dimerization POI-FKBP binds to NLS-DHFR Addthis compound->Dimerization NuclearImport Complex is imported into the nucleus Dimerization->NuclearImport Illuminate Illuminate the nucleus with 405nm light NuclearImport->Illuminate Dissociation POI-FKBP is released from NLS-DHFR Illuminate->Dissociation CytoplasmicLocalization POI diffuses back to the cytoplasm Dissociation->CytoplasmicLocalization

Caption: Conceptual workflow for controlling protein nuclear translocation with this compound.

References

Technical Support Center: Solving Protein Aggregation with FKBP-DHFR Tags

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing FKBP-DHFR destabilizing domain (DD) technology to address protein aggregation and control protein stability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the FKBP-DHFR destabilizing domain system?

The system utilizes a protein of interest (POI) fused to a destabilizing domain (DD), which is a mutated version of either the human FKBP12 protein or E. coli Dihydrofolate Reductase (DHFR).[1] In the absence of a specific small molecule ligand, the DD is structurally unstable, leading to the rapid degradation of the entire fusion protein by the proteasome.[1] The addition of a cell-permeable ligand, Shield-1 for FKBP-DD or trimethoprim (TMP) for DHFR-DD, binds to and stabilizes the DD, thereby rescuing the fusion protein from degradation and allowing it to accumulate and function within the cell.[1]

Q2: What are the respective stabilizing ligands for FKBP and DHFR destabilizing domains?

The stabilizing ligand for the FKBP-based destabilizing domain is a synthetic, cell-permeable molecule called Shield-1.[2][3] For the DHFR-based destabilizing domain, the stabilizing ligand is the antibiotic trimethoprim (TMP).

Q3: What are the key differences and advantages of using the FKBP-DD vs. the DHFR-DD system?

Both systems offer tunable and reversible control over protein stability. The FKBP-DD system, particularly with the L106P mutation, can achieve a very low basal expression level of the fusion protein in the absence of Shield-1. The DHFR-DD system is stabilized by the readily available and well-characterized small molecule, trimethoprim. However, the FKBP-DD system has been shown to be ineffective in yeast (Saccharomyces cerevisiae). Conversely, the DHFR-DD system can exhibit higher background fluorescence or "leaky" expression in the absence of TMP, especially in yeast and with transient overexpression in mammalian cells.

Q4: Can these systems be used in vivo?

Yes, both the FKBP-DD/Shield-1 and DHFR-DD/TMP systems have been successfully used to regulate protein stability in living animals, including mice. This allows for the conditional regulation of protein function in a whole-organism context.

Q5: What are the potential off-target effects of the stabilizing ligands?

  • Shield-1: Microarray analysis of cells treated with various concentrations of Shield-1 has shown little to no off-target cellular perturbation, suggesting it is biologically silent at effective concentrations.

  • Trimethoprim (TMP): As an antibiotic, TMP can affect gut microbiota and potentially lead to antibiotic resistance with long-term use.

Experimental Workflows & Signaling Pathways

General Workflow for Conditional Protein Stabilization

G cluster_0 Plasmid Construction cluster_1 Cell Transfection/Transduction cluster_2 Ligand Treatment cluster_3 Protein Fate Construct Fusion Gene Construct Fusion Gene Introduce into Cells Introduce into Cells Construct Fusion Gene->Introduce into Cells No Ligand No Ligand Introduce into Cells->No Ligand Add Ligand Add Ligand Introduce into Cells->Add Ligand Degradation Degradation No Ligand->Degradation Stabilization Stabilization Add Ligand->Stabilization

Caption: Workflow for FKBP-DHFR based protein stability control.

Mechanism of Ligand-Induced Protein Stabilization

G POI_DD_Fusion Protein of Interest (POI) - Destabilizing Domain (DD) Unstable_Conformation Unstable Conformation POI_DD_Fusion->Unstable_Conformation No Ligand Ligand Stabilizing Ligand (Shield-1 or TMP) POI_DD_Fusion->Ligand Proteasome Proteasome Unstable_Conformation->Proteasome Degradation Degradation Proteasome->Degradation Stable_Conformation Stable Conformation Ligand->Stable_Conformation Binding Function Protein Function Stable_Conformation->Function

Caption: Ligand binding stabilizes the DD, preventing degradation.

Troubleshooting Guides

Quantitative Data Summary
ParameterFKBP-DD (L106P) / Shield-1DHFR-DD / Trimethoprim (TMP)Reference(s)
Optimal Ligand Concentration (in vitro) 0.1 - 1 µM1 - 10 µM
Optimal Ligand Dosage (in vivo - mice) 5 - 10 mg/kgNot specified
Time to Max Stabilization (in vitro) 4 - 24 hours6 - 24 hours
Time to Max Stabilization (in vivo - mice) 8 - 24 hours~6 hours
Time to Basal Levels After Ligand Removal (in vitro) 2 - 4 hoursNot specified
Time to Basal Levels After Ligand Removal (in vivo - mice) 36 - 48 hoursNot specified
Typical Dynamic Range (Fold Increase) >50-fold (YFP)~10 to 14-fold
Common Problems and Solutions

Issue 1: Low or No Protein Stabilization After Ligand Addition

G Start Low/No Protein Stabilization CheckLigand Verify Ligand Concentration and Incubation Time Start->CheckLigand CheckConstruct Sequence Verify Fusion Construct CheckLigand->CheckConstruct Parameters Correct IncreaseLigand Increase Ligand Concentration or Incubation Time CheckLigand->IncreaseLigand Parameters Incorrect CheckExpression Confirm Basal Expression (e.g., qPCR) CheckConstruct->CheckExpression Sequence Correct OptimizeConstruct Optimize Linker or DD Placement (N- vs C-term) CheckConstruct->OptimizeConstruct Sequence Incorrect CheckExpression->OptimizeConstruct Low/No Basal mRNA TroubleshootTranscription Troubleshoot Transcription/ Translation CheckExpression->TroubleshootTranscription Sufficient Basal mRNA Solution Problem Solved OptimizeConstruct->Solution IncreaseLigand->Solution TroubleshootTranscription->Solution

Caption: Troubleshooting low protein stabilization.

  • Possible Cause: Incorrect ligand concentration or incubation time.

    • Solution: Refer to the quantitative data table for recommended concentrations and timelines. Perform a dose-response and time-course experiment to optimize for your specific protein and cell type.

  • Possible Cause: Issues with the fusion protein construct.

    • Solution: Sequence-verify your plasmid to ensure the DD is in-frame with your POI and that there are no mutations. The placement of the DD (N-terminus vs. C-terminus) can significantly impact stability; consider testing both orientations. The linker between the POI and the DD can also affect folding and function.

  • Possible Cause: Low basal transcription of the fusion gene.

    • Solution: Use a strong constitutive promoter to drive the expression of your fusion construct. Confirm mRNA expression levels using qPCR.

Issue 2: High Background Protein Levels (Leaky Expression) Without Ligand

G Start High Background Expression CheckSystem Using DHFR-DD? Start->CheckSystem OptimizeDHFR Use Improved DHFR-DD Mutant (e.g., C12 variant) CheckSystem->OptimizeDHFR Yes ReduceExpression Lower Plasmid Amount in Transient Transfection CheckSystem->ReduceExpression No (FKBP) UseFKBP Switch to FKBP-DD System (if possible) Solution Problem Solved UseFKBP->Solution OptimizeDHFR->UseFKBP Still High Background OptimizeDHFR->ReduceExpression CheckCellularStress Assess Cellular Stress Levels ReduceExpression->CheckCellularStress ReduceStress Optimize Cell Culture Conditions CheckCellularStress->ReduceStress High Stress CheckCellularStress->Solution Low Stress ReduceStress->Solution

Caption: Troubleshooting high background protein levels.

  • Possible Cause: "Leaky" expression, particularly with the DHFR-DD system.

    • Solution: If possible, switch to the FKBP-DD system, which generally has lower basal expression. Alternatively, newer generations of DHFR-DD mutants, such as the C12 variant, have been developed with enhanced basal degradation. For transient transfections, reducing the amount of plasmid DNA can lower overall expression levels and reduce background.

  • Possible Cause: Cellular stress response affecting protein degradation pathways.

    • Solution: Ensure optimal cell culture conditions to minimize cellular stress, which can impact the efficiency of the proteasomal degradation machinery.

Issue 3: Protein Aggregation Persists Even with Stabilization

  • Possible Cause: The protein of interest has a high intrinsic propensity to aggregate.

    • Solution: The FKBP-DHFR system controls protein levels, but does not directly refold aggregated proteins. In this case, the system can be used to determine the critical concentration at which your POI begins to aggregate by titrating the ligand concentration. For analysis, consider techniques like size-exclusion chromatography or extrinsic dye-binding fluorescence assays to quantify aggregation.

  • Possible Cause: The fusion tag itself is contributing to aggregation.

    • Solution: While uncommon, the DD tag could potentially interfere with the proper folding of the POI. Experiment with different linkers between the POI and the DD, or switch the position of the tag (N- vs. C-terminus).

Key Experimental Protocols

Protocol 1: Assessing Protein Stabilization by Flow Cytometry (for Fluorescently Tagged Proteins)

This protocol is designed for assessing the stabilization of a DD-tagged protein fused to a fluorescent reporter like YFP.

Materials:

  • Cells expressing the DD-fluorescent protein fusion.

  • Complete cell culture medium.

  • Stabilizing ligand (Shield-1 or TMP) stock solution.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • Flow cytometer with appropriate lasers and filters for the fluorescent protein (e.g., 488nm or 514nm laser for YFP).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate to allow for logarithmic growth during the experiment.

  • Ligand Treatment:

    • For a dose-response experiment, add the stabilizing ligand at a range of concentrations (e.g., 0.01 µM to 1 µM for Shield-1).

    • For a time-course experiment, add the ligand at the optimal concentration and harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Include a vehicle-only control (e.g., DMSO or ethanol).

  • Cell Harvesting:

    • Aspirate the media and wash the cells once with PBS.

    • Detach the cells using a gentle method (e.g., trypsinization, followed by neutralization with complete medium).

    • Transfer cells to flow cytometry tubes.

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of cold flow cytometry staining buffer. Repeat this wash step.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL).

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use an unstained cell sample to set the baseline fluorescence.

    • For YFP, excite with a 488 nm or 514 nm laser and collect emission using a filter appropriate for YFP (e.g., 530/30 nm bandpass filter).

    • Record the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions

This protocol provides a general framework for performing Co-IP with a DD-tagged protein as the bait.

Materials:

  • Cells expressing the DD-tagged "bait" protein and a potential "prey" protein.

  • Stabilizing ligand.

  • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Antibody against the DD-tag or the POI.

  • Protein A/G magnetic beads or agarose resin.

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration).

  • Elution Buffer (e.g., 2x Laemmli sample buffer).

Procedure:

  • Cell Culture and Lysis:

    • Culture cells and treat with the stabilizing ligand for the optimal time to ensure sufficient expression of the bait protein.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in cold IP Lysis Buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Pre-clearing (Optional but Recommended):

    • Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

    • Add equilibrated protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Analysis:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform a Western blot to detect both the bait and potential interacting prey proteins.

References

Optimizing Blue Light Exposure for Complete Zapalog Cleavage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zapalog, a photocleavable small-molecule heterodimerizer. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure efficient and complete cleavage of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small-molecule dimerizer that induces the association of two proteins tagged with FKBP (FK506-binding protein) and DHFR (dihydrofolate reductase) domains, respectively.[1][2][3][4][5] This dimerization can be rapidly and specifically reversed by exposure to blue light, which causes the photolysis of this compound, leading to the dissociation of the protein complex. This allows for precise spatiotemporal control over protein interactions.

Q2: What wavelength of light is required for this compound cleavage?

This compound cleavage is induced by blue light, specifically at a wavelength of 405 nm.

Q3: Is the cleavage of this compound reversible?

The cleavage of an individual this compound molecule is irreversible. However, the dimerization of the target proteins can be restored by the influx of fresh, uncleaved this compound molecules from the surrounding environment that outcompete the cleaved fragments. This allows for multiple cycles of light-induced dissociation and subsequent re-association.

Q4: What are the typical concentrations of this compound used in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell type and specific application. However, published studies have reported using concentrations ranging from approximately 1 µM to 10 µM.

Q5: How should this compound be stored?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.

Experimental Protocols & Data

General Protocol for this compound-Mediated Protein Dimerization and Cleavage

This protocol provides a general workflow for inducing protein dimerization using this compound and subsequently reversing it with blue light exposure.

  • Cell Preparation: Plate cells expressing the FKBP and DHFR-tagged proteins of interest at an appropriate density.

  • This compound Incubation:

    • Prepare a working solution of this compound in your cell culture medium. A final concentration between 1-10 µM is a good starting point.

    • Incubate the cells with the this compound-containing medium in a dark environment to prevent premature cleavage. Incubation times can range from 5 minutes to longer periods depending on the experimental goals.

  • Induction of Dimerization: Monitor the dimerization of the target proteins using an appropriate imaging modality (e.g., fluorescence microscopy if one of the proteins is fluorescently tagged). Dimerization is typically observed within minutes of this compound addition.

  • Blue Light-Induced Cleavage:

    • Identify the region of interest (ROI) for cleavage.

    • Expose the ROI to 405 nm blue light. A brief pulse of 500 milliseconds is often sufficient to induce complete dissociation.

    • The power of the light source should be optimized to ensure complete cleavage without causing phototoxicity. A power of approximately 300 nW has been used effectively.

  • Post-Cleavage Analysis: Observe the dissociation of the protein complex in real-time. The reversal of dimerization is typically rapid, occurring within seconds of light exposure.

Summary of Experimental Parameters for this compound Cleavage
ParameterRecommended Range/ValueSource(s)
Wavelength 405 nm
This compound Concentration 1 - 10 µM
Light Exposure Duration 500 ms
Light Power ~300 nW
Cell Types Used COS7, HeLa, Neurons

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Cleavage Insufficient Light Exposure: The duration or intensity of the blue light was not enough to cleave all this compound molecules in the illuminated area.Increase the duration or power of the 405 nm light exposure. Test a range of exposure times (e.g., 500 ms, 1s, 2s) to find the optimal condition for your specific setup.
Suboptimal Wavelength: The light source is not emitting at the optimal 405 nm wavelength.Verify the emission spectrum of your light source to ensure it is centered at 405 nm.
High Concentration of this compound: An excessively high concentration of this compound may require more light energy for complete cleavage.Optimize the this compound concentration. Use the lowest effective concentration that achieves the desired level of dimerization.
Slow or No Re-dimerization After Cleavage Depletion of Uncleaved this compound: The local pool of uncleaved this compound has been depleted, preventing re-binding.If repeated cycles of cleavage and re-dimerization are required, ensure a sufficient reservoir of uncleaved this compound is available in the medium. Consider a media change to replenish the this compound.
Phototoxicity: Excessive light exposure is damaging the cells or the tagged proteins.Reduce the light intensity or exposure duration. Use the minimum light dose necessary for efficient cleavage. Monitor cell health post-illumination.
Cellular Stress or Death Phototoxicity: High-intensity or prolonged exposure to blue light can be toxic to cells.Minimize light exposure to the region of interest and use the lowest effective power. Consider using a spinning disk confocal microscope to reduce phototoxicity.
This compound Toxicity: Although generally well-tolerated, high concentrations of this compound may be toxic to some cell lines.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cells.

Visualizing the Process

This compound Mechanism of Action

Zapalog_Mechanism cluster_before Before Blue Light cluster_after After 405 nm Blue Light Protein_FKBP Protein A (FKBP-tagged) Zapalog_intact This compound Protein_FKBP->Zapalog_intact Dimerized_Complex Dimerized Complex Protein_DHFR Protein B (DHFR-tagged) Zapalog_intact->Protein_DHFR Blue_Light 405 nm Blue Light Protein_FKBP_diss Protein A (FKBP-tagged) Protein_DHFR_diss Protein B (DHFR-tagged) Zapalog_cleaved Cleaved This compound Zapalog_Workflow start Start: Cells expressing FKBP & DHFR tagged proteins add_this compound Incubate with this compound (1-10 µM) in the dark start->add_this compound observe_dimerization Observe Protein Dimerization (e.g., via Fluorescence Microscopy) add_this compound->observe_dimerization roi_selection Select Region of Interest (ROI) for Photocleavage observe_dimerization->roi_selection blue_light Expose ROI to 405 nm Blue Light (~500 ms pulse) roi_selection->blue_light observe_cleavage Observe Protein Dissociation blue_light->observe_cleavage end End: Analyze Cellular Response observe_cleavage->end

References

Zapalog Signal-to-Noise Ratio: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the Zapalog photocleavable heterodimerizer system. Our goal is to enable you to achieve a high signal-to-noise ratio for clear and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small-molecule chemical inducer of dimerization (CID) that is photocleavable.[1][2][3] It functions by bringing together two proteins of interest that have been tagged with FK506-binding protein (FKBP) and dihydrofolate reductase (DHFR) domains.[1][2] The addition of this compound induces the dimerization of these tagged proteins. This interaction can be rapidly and repeatedly reversed by exposing the system to blue light (around 405 nm), which cleaves the this compound molecule and causes the protein dimer to dissociate. The dimerization can be re-established by the influx of uncleaved this compound molecules.

Q2: What are the key advantages of using this compound?

The this compound system offers precise spatiotemporal control over protein-protein interactions. Key advantages include:

  • Rapid and Reversible Control: Dimerization can be turned on by adding this compound and rapidly turned off with a pulse of light.

  • Repeatability: The dimerization process can be initiated multiple times within the same experiment.

  • Spatiotemporal Precision: Light-based cleavage allows for the disruption of protein interactions in specific subcellular locations.

Q3: What is a typical concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary depending on the cell type and the specific proteins being dimerized. However, a good starting point is a concentration range of 100 nM to 10 µM. The reported EC50 for this compound is approximately 100 nM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: What are the recommended light settings for photocleavage of this compound?

This compound is cleaved by blue light, with a wavelength of 405 nm being effective. The duration and intensity of the light exposure should be optimized to achieve efficient cleavage while minimizing potential phototoxicity. A brief pulse of light (e.g., 500 ms) has been shown to be sufficient for cleavage.

Q5: How should I store this compound?

This compound is typically stored as a stock solution in DMSO at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is suitable. All live imaging experiments involving this compound should be conducted in a dark room with red-filtered light to prevent premature cleavage.

Troubleshooting Guides

Low Signal (Poor Dimerization Efficiency)
Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal this compound concentration for your system. Start with a range from 100 nM to 10 µM.
Poor Expression or Folding of Fusion Proteins - Verify the expression levels of your FKBP and DHFR fusion proteins via Western blot or fluorescence microscopy (if fluorescently tagged).- Ensure that the tags are correctly placed (N- or C-terminus) and consider adding a flexible linker between the tag and your protein of interest to minimize steric hindrance.
Incorrect Experimental Conditions - Ensure that this compound is properly dissolved in DMSO and then diluted in your culture medium to the final working concentration.- Minimize exposure of this compound solutions and treated cells to ambient light before the intended light-induced cleavage.
Cell Type Specific Issues Optimize transfection or transduction methods to ensure efficient delivery and expression of your fusion protein constructs in your chosen cell line.
High Background (High Signal-to-Noise Ratio)
Potential Cause Recommended Solution
"Leaky" Dimerization - Reduce the concentration of this compound to the lowest effective concentration determined from your dose-response curve.- Minimize the incubation time with this compound before your experimental measurements.
Overexpression of Fusion Proteins High concentrations of the tagged proteins can lead to non-specific aggregation. Titrate the expression levels of your fusion constructs to find a balance between a detectable signal and low background.
Autofluorescence - Image cells before the addition of this compound to determine the baseline autofluorescence.- Use appropriate filter sets and, if possible, a spectrally distinct fluorescent reporter.
Impure this compound Ensure you are using a high-purity source of this compound.
Phototoxicity
Potential Cause Recommended Solution
Excessive Light Exposure - Use the lowest possible light intensity and shortest exposure time that still results in efficient photocleavage.- Reduce the frequency of imaging or light stimulation.
Short Wavelength of Light While 405 nm is effective for cleavage, shorter wavelengths of light are generally more damaging to cells. Avoid unnecessary exposure to UV light.
Photosensitive Components in Media Some cell culture media components can become phototoxic upon illumination. If phototoxicity is a persistent issue, consider using a specialized imaging medium.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published data.

ParameterValueReference
EC50 ~100 nM
Time to 90% Translocation (at 10 µM) ~1 minute
Photocleavage Wavelength 405 nm
Recommended Storage -80°C (long-term), -20°C (short-term)

Experimental Protocols

General Protocol for a this compound-Induced Dimerization Experiment
  • Cell Culture and Transfection:

    • Plate cells at an appropriate density for your imaging experiment.

    • Transfect or transduce cells with plasmids encoding your FKBP and DHFR fusion proteins. Allow sufficient time for protein expression (typically 24-48 hours).

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration.

  • Dimerization Induction:

    • Replace the culture medium of your cells with the this compound-containing medium.

    • Incubate the cells for the desired amount of time to allow for dimerization to occur. This should be optimized for your specific system.

  • Imaging and Photocleavage:

    • Perform all imaging in a dark room with red-filtered light to avoid premature photocleavage.

    • Acquire baseline images before light stimulation.

    • To induce cleavage, expose the region of interest to a brief pulse of 405 nm light.

    • Acquire images immediately after light exposure and at subsequent time points to monitor the dissociation of the protein complex.

  • Data Analysis:

    • Quantify the change in signal localization or downstream effects before and after light stimulation to determine the signal-to-noise ratio.

Visualizations

Zapalog_Signaling_Pathway cluster_0 Before this compound cluster_1 This compound Addition cluster_2 Photocleavage ProteinA_FKBP Protein A-FKBP This compound This compound ProteinB_DHFR Protein B-DHFR Dimerized_Complex Protein A-FKBP :: this compound :: Protein B-DHFR This compound->Dimerized_Complex Induces Dimerization Cleaved_this compound Cleaved this compound Dissociated_A Protein A-FKBP Dimerized_Complex->Dissociated_A Dissociation Dissociated_B Protein B-DHFR Blue_Light 405 nm Light Blue_Light->Dimerized_Complex Cleaves this compound

Caption: this compound signaling pathway showing dimerization and light-induced dissociation.

Troubleshooting_Workflow Start Experiment Start Problem Poor Signal-to-Noise Ratio? Start->Problem LowSignal Low Signal? Problem->LowSignal Yes Success Successful Experiment Problem->Success No HighBackground High Background? LowSignal->HighBackground No Optimizethis compound Optimize this compound Concentration (Dose-Response) LowSignal->Optimizethis compound Yes Reducethis compound Reduce this compound Concentration & Incubation Time HighBackground->Reducethis compound Yes HighBackground->Success No CheckProteins Verify Fusion Protein Expression & Design Optimizethis compound->CheckProteins CheckProteins->LowSignal TitrateProteins Titrate Fusion Protein Expression Reducethis compound->TitrateProteins CheckAutofluorescence Assess Autofluorescence TitrateProteins->CheckAutofluorescence CheckAutofluorescence->HighBackground

Caption: A logical workflow for troubleshooting common this compound experimental issues.

References

Addressing incomplete protein dimerization with Zapalog

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zapalog, a photocleavable heterodimerizer for inducing protein dimerization. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small-molecule chemical inducer of dimerization (CID) that facilitates the interaction between two proteins of interest.[1] It is designed to bind to two separate protein domains, FK506-Binding Protein (FKBP) and Dihydrofolate Reductase (DHFR), thereby bringing together the proteins that have been tagged with these domains. A key feature of this compound is its photocleavable linker, which allows for the rapid reversal of dimerization upon exposure to blue light (around 405 nm).[1]

Q2: What are the key components of a this compound-based experiment?

A typical experiment using this compound requires:

  • Two fusion proteins: one tagged with the FKBP domain and the other with the DHFR domain.

  • This compound as the dimerizing agent.

  • A light source capable of emitting blue light (e.g., a 405 nm laser) to induce cleavage and reverse dimerization.

  • An imaging system (e.g., fluorescence microscopy) to observe the effects of dimerization, such as the translocation of a fluorescently tagged protein.

Q3: What is the optimal concentration of this compound to use?

The optimal concentration of this compound can vary depending on the cell type and the specific fusion proteins being used. However, concentrations between 2 µM and 10 µM have been shown to be effective in cell culture experiments.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: How quickly does dimerization and cleavage occur?

Dimerization is typically observed within minutes of adding this compound to the cell culture medium. The reversal of dimerization upon light stimulation is even faster, occurring within seconds of exposure to blue light.

Troubleshooting Guide: Addressing Incomplete Protein Dimerization

Incomplete or inefficient protein dimerization can be a significant hurdle in experiments utilizing this compound. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Low or No Dimerization Observed

Possible Causes:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce dimerization.

  • Poor Expression or Misfolding of Fusion Proteins: The FKBP or DHFR fusion proteins may not be expressing at sufficient levels or may be misfolded, preventing proper binding of this compound.

  • Steric Hindrance: The fusion tags (FKBP/DHFR) may be positioned in a way that sterically hinders the dimerization of the proteins of interest.

  • Incorrect this compound Storage: Improper storage of this compound can lead to its degradation.

Troubleshooting Steps:

StepActionRationale
1 Optimize this compound Concentration Perform a dose-response curve, testing a range of this compound concentrations (e.g., 1 µM to 20 µM) to find the optimal concentration for your specific cell line and fusion proteins.
2 Verify Fusion Protein Expression Use Western blotting or fluorescence microscopy (if your proteins are fluorescently tagged) to confirm the expression and correct localization of both FKBP and DHFR fusion proteins.
3 Re-design Fusion Constructs If expression is confirmed but dimerization is still low, consider redesigning your fusion constructs. Adding a flexible linker (e.g., a glycine-serine linker) between your protein of interest and the FKBP/DHFR tag can reduce steric hindrance.
4 Check this compound Integrity Ensure that your this compound stock solution has been stored correctly (typically at -20°C or -80°C, protected from light) and has not expired.
Problem 2: High Background Dimerization (Before this compound Addition)

Possible Causes:

  • Non-specific Interactions: The proteins of interest may have a natural tendency to interact, independent of the dimerization system.

  • Overexpression of Fusion Proteins: Very high expression levels of the fusion proteins can sometimes lead to aggregation or non-specific interactions.

Troubleshooting Steps:

StepActionRationale
1 Perform Control Experiments Transfect cells with only one of the fusion protein constructs to assess its baseline localization and behavior in the absence of the other.
2 Titrate Plasmid DNA Optimize the amount of plasmid DNA used for transfection to achieve lower, more physiologically relevant expression levels of the fusion proteins.
3 Use a Different Cellular Model If the issue persists, consider testing the system in a different cell line where the endogenous interaction between your proteins of interest might be lower.
Problem 3: Incomplete or Slow Reversal of Dimerization with Light

Possible Causes:

  • Insufficient Light Power or Exposure Time: The intensity or duration of the light stimulation may not be adequate to cleave a sufficient amount of this compound.

  • Incorrect Wavelength: The light source may not be emitting at the optimal wavelength for this compound cleavage (around 405 nm).

  • High Concentration of this compound: A very high concentration of this compound may require more light energy to fully reverse dimerization.

Troubleshooting Steps:

StepActionRationale
1 Optimize Light Stimulation Parameters Experiment with increasing the laser power and/or the duration of light exposure. It is important to find a balance that ensures efficient cleavage without causing phototoxicity.
2 Verify Light Source Wavelength Confirm that your light source is emitting light at or near 405 nm.
3 Adjust this compound Concentration If using a high concentration of this compound, try reducing it to the lower end of the effective range determined in your dose-response experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound.

Table 1: this compound Dose-Response for Protein Translocation

This compound Concentration (µM)Time to 50% Max Translocation (seconds)Time to 90% Max Translocation (seconds)
0.1~120~200
1~60~100
2~45~75
10~30~60

Data is approximate and based on typical results in mammalian cell lines. Actual values may vary depending on the experimental system.

Table 2: Recommended Experimental Parameters

ParameterRecommended ValueNotes
This compound Working Concentration 2 - 10 µMOptimize for your specific cell type and constructs.
Photocleavage Light Source 405 nm laserLED sources can also be used if the power is sufficient.
Light Exposure for Cleavage 500 ms - 5 sTitrate to find the optimal exposure that minimizes phototoxicity.
Cell Culture Conditions Standard mammalian cell culture(e.g., 37°C, 5% CO2)

Experimental Protocols

Protocol 1: this compound-Induced Protein Translocation in Mammalian Cells

This protocol describes a typical experiment to observe the translocation of a DHFR-tagged protein to a cellular compartment (e.g., mitochondria) where an FKBP-tagged protein is localized.

Materials:

  • Mammalian cell line (e.g., HeLa or COS-7)

  • Expression plasmid for FKBP-tagged protein (e.g., localized to the outer mitochondrial membrane)

  • Expression plasmid for DHFR-tagged protein of interest (e.g., with a fluorescent reporter like GFP)

  • Transfection reagent

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope with a 405 nm laser

Procedure:

  • Cell Seeding: The day before transfection, seed the cells onto a suitable imaging dish (e.g., glass-bottom dish) at a density that will result in 50-70% confluency on the day of the experiment.

  • Transfection: Co-transfect the cells with the FKBP- and DHFR-tagged protein expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Protein Expression: Allow the cells to express the fusion proteins for 24-48 hours.

  • Imaging Setup:

    • Mount the imaging dish on the fluorescence microscope.

    • Identify cells that are successfully co-expressing both fusion proteins. The DHFR-tagged protein should initially show a diffuse cytosolic localization, while the FKBP-tagged protein should be localized to the target organelle.

  • Baseline Imaging: Acquire baseline images to show the initial localization of the proteins before adding this compound.

  • This compound Addition:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 2 µM).

    • Carefully add the this compound-containing medium to the cells and start acquiring images immediately.

  • Dimerization Imaging: Continuously acquire images to monitor the translocation of the DHFR-tagged protein to the location of the FKBP-tagged protein. This should occur over several minutes.

  • Photocleavage:

    • Once dimerization has reached a plateau, select a region of interest (ROI) within the cell.

    • Expose the ROI to a 405 nm laser for a short duration (e.g., 500 ms).

  • Reversal Imaging: Immediately after light exposure, acquire a time-lapse series of images to observe the rapid dissociation and return of the DHFR-tagged protein to the cytosol.

Visualizations

Zapalog_Mechanism cluster_before Before this compound Addition cluster_after After this compound Addition cluster_light After Blue Light (405nm) Protein_A_FKBP Protein A-FKBP Dimerized_Complex Protein A-FKBP :: this compound :: Protein B-DHFR Protein_A_FKBP->Dimerized_Complex + this compound Protein_B_DHFR Protein B-DHFR Protein_B_DHFR->Dimerized_Complex + this compound Protein_A_FKBP_dissociated Protein A-FKBP Dimerized_Complex->Protein_A_FKBP_dissociated + Blue Light Protein_B_DHFR_dissociated Protein B-DHFR Dimerized_Complex->Protein_B_DHFR_dissociated + Blue Light Cleaved_this compound Cleaved this compound Dimerized_Complex->Cleaved_this compound Experimental_Workflow Start Start Cell_Culture Seed and Culture Mammalian Cells Start->Cell_Culture Transfection Co-transfect with FKBP & DHFR Plasmids Cell_Culture->Transfection Expression Allow Protein Expression (24-48 hours) Transfection->Expression Imaging_Setup Mount on Microscope Identify Co-expressing Cells Expression->Imaging_Setup Baseline Acquire Baseline Images Imaging_Setup->Baseline Add_this compound Add this compound to Medium Baseline->Add_this compound Dimerization Image Dimerization (Translocation) Add_this compound->Dimerization Light_Stimulation Expose ROI to 405nm Light Dimerization->Light_Stimulation Reversal Image Reversal of Dimerization Light_Stimulation->Reversal End End Reversal->End Signaling_Pathway_Activation This compound This compound Dimerized_Complex Receptor-FKBP :: this compound :: Kinase-DHFR This compound->Dimerized_Complex Receptor_FKBP Receptor-FKBP (at Plasma Membrane) Receptor_FKBP->Dimerized_Complex Kinase_DHFR Kinase-DHFR (in Cytosol) Kinase_DHFR->Dimerized_Complex Kinase_Activation Kinase Activation Dimerized_Complex->Kinase_Activation Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK, Akt) Kinase_Activation->Downstream_Signaling Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Downstream_Signaling->Cellular_Response

References

Zapalog Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zapalog, the photocleavable heterodimerizer. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot potential issues and answer frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small-molecule heterodimerizer that induces the interaction of two proteins of interest within a cell.[1][2] This is achieved by tagging one protein with an FKBP (FK506-binding protein) domain and the other with a DHFR (dihydrofolate reductase) domain.[1][3][4] Upon introduction, this compound binds to both tags, bringing the two proteins together. This induced dimerization can be rapidly reversed by exposing the system to blue light (specifically 405nm), which cleaves the this compound molecule and releases the protein partners.

Q2: What are the key advantages of using this compound?

This compound offers precise spatiotemporal control over protein interactions. The key advantages include:

  • Rapid Activation: Dimerization occurs quickly upon addition of this compound.

  • Instantaneous Deactivation: The use of light allows for immediate cessation of the induced interaction.

  • Reversibility: After photocleavage, the dimerization can be re-established by the influx of un-cleaved this compound, allowing for multiple cycles of activation and deactivation.

  • High Specificity: this compound specifically targets the engineered FKBP and DHFR domains, minimizing off-target effects.

Q3: What wavelength of light should be used to inactivate this compound?

A wavelength of 405nm is effective for the photocleavage of this compound. It is important to use a light source that can deliver a focused beam at this wavelength to the desired area of your sample.

Troubleshooting Guide

Unintended activation or a lack of response can be frustrating. This guide addresses common issues encountered during experiments with this compound.

Issue 1: No dimerization is observed after adding this compound.

  • Possible Cause 1: Incorrect this compound Concentration. The effective concentration of this compound can be cell-type dependent.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. A common starting point is in the low micromolar range (e.g., 2-10 µM).

  • Possible Cause 2: Problems with tagged proteins. The FKBP and DHFR tags may not be correctly expressed or folded.

    • Solution: Verify the expression and correct localization of your tagged proteins using methods such as Western blotting or immunofluorescence.

  • Possible Cause 3: Inactive this compound. Improper storage or handling can lead to degradation of the compound.

    • Solution: Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.

Issue 2: Dimerization is occurring without the addition of this compound (unintended activation).

  • Possible Cause 1: Contamination. Your cell culture or reagents may be contaminated with a dimerizing agent.

    • Solution: Use fresh, sterile reagents and maintain good cell culture practice.

  • Possible Cause 2: Autodimerization of tagged proteins. In some cases, the tagged proteins may have a natural tendency to interact.

    • Solution: Design control experiments with each tagged protein expressed individually to assess their baseline interaction.

Issue 3: The light-induced reversal of dimerization is inefficient or incomplete.

  • Possible Cause 1: Insufficient light power or exposure time. The 405nm light source may not be delivering enough energy to cleave all the this compound molecules.

    • Solution: Increase the laser power or the duration of the light pulse. It is advisable to calibrate the light source to ensure it is delivering the specified power.

  • Possible Cause 2: Light path is obstructed. The objective or other optical components may be dirty or misaligned.

    • Solution: Clean and align your microscope's optical path according to the manufacturer's instructions.

  • Possible Cause 3: High concentration of this compound. An excess of this compound can lead to rapid re-binding of un-cleaved molecules after photocleavage.

    • Solution: Optimize the this compound concentration to the lowest effective level for dimerization.

Experimental Protocols & Data

Optimizing this compound Concentration

To avoid issues with efficacy and potential off-target effects, it is crucial to determine the optimal working concentration of this compound for your system. A recommended approach is to perform a titration experiment.

Methodology:

  • Plate cells expressing the FKBP and DHFR tagged proteins.

  • Prepare a series of this compound dilutions, for example, from 100 nM to 10 µM.

  • Add the different concentrations of this compound to the cells.

  • Incubate for a set period (e.g., 15-30 minutes).

  • Assess the degree of dimerization using a suitable method, such as FRET (Förster Resonance Energy Transfer) or co-immunoprecipitation.

  • Plot the dimerization signal as a function of this compound concentration to determine the EC50.

ParameterRecommended RangeNotes
This compound Concentration 100 nM - 10 µMStart with a broad range and narrow down based on initial results. The EC50 is approximately 100nM.
Incubation Time 5 - 30 minutesDimerization is typically rapid.
Photocleavage Light Source 405 nm laserEnsure proper alignment and power calibration.
Light Exposure Time 500 ms pulsesThis can be optimized depending on the laser power and desired speed of reversal.

Visualizing Workflows and Pathways

This compound Mechanism of Action

Zapalog_Mechanism cluster_before Before this compound Addition cluster_after After this compound Addition cluster_light 405nm Light Exposure ProteinA Protein-FKBP Dimer Protein-FKBP + this compound + Protein-DHFR ProteinA->Dimer This compound ProteinB Protein-DHFR ProteinB->Dimer Cleaved Cleaved this compound Dimer->Cleaved Photocleavage ReleasedA Protein-FKBP Dimer->ReleasedA ReleasedB Protein-DHFR Dimer->ReleasedB

Caption: Mechanism of this compound-induced dimerization and light-induced dissociation.

Troubleshooting Workflow for Unintended Activation

Troubleshooting_Workflow Start Unintended Dimerization Observed CheckContamination Check for reagent/culture contamination Start->CheckContamination CheckAutodimerization Test for protein autodimerization CheckContamination->CheckAutodimerization No Contamination SolutionFound Problem Resolved CheckContamination->SolutionFound Contamination Found & Resolved ReviewHandling Review this compound handling and storage CheckAutodimerization->ReviewHandling No Autodimerization CheckAutodimerization->SolutionFound Autodimerization Confirmed & Controlled CheckAmbientLight Assess ambient light exposure during experiment ReviewHandling->CheckAmbientLight Handling OK ReviewHandling->SolutionFound Handling Issue Corrected OptimizeConcentration Optimize this compound concentration (lower if necessary) CheckAmbientLight->OptimizeConcentration No Light Leaks CheckAmbientLight->SolutionFound Light Leak Eliminated OptimizeConcentration->SolutionFound

Caption: A logical workflow for troubleshooting unintended this compound activation.

References

Technical Support Center: FKBP-DHFR Fusion Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for validating the expression of FKBP and DHFR fusion proteins. These systems allow for the conditional stabilization of a protein of interest (POI) upon the addition of a specific ligand.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind FKBP/DHFR fusion protein regulation?

A: The system uses a "destabilizing domain" (DD), which is a mutated version of either the FKBP12 or DHFR protein, fused to your protein of interest (POI).[1][2] In the absence of a specific small molecule ligand, the DD is recognized by the cell's quality control machinery as misfolded, leading to the rapid degradation of the entire fusion protein via the proteasome.[1][3] The addition of a stabilizing ligand (Shield-1 for FKBP DD, Trimethoprim (TMP) for DHFR DD) binds to the DD, causing it to fold correctly.[1] This "shields" the fusion protein from degradation, allowing it to accumulate and function within the cell. This provides a rapid, reversible, and tunable method to control protein levels.

Q2: My fusion protein is not showing ligand-dependent stabilization. What are the initial checks?

A: First, confirm the integrity of your construct via DNA sequencing. Second, ensure you are using the correct ligand for the specific destabilizing domain (Shield-1 for FKBP, TMP for DHFR). Verify the concentration and biological activity of your ligand stock. Finally, confirm that the host system is appropriate; for instance, FKBP-based DDs may not be effectively rescued in yeast (S. cerevisiae).

Q3: What are the best methods to validate the expression and regulation of my FKBP/DHFR fusion protein?

A: A multi-pronged approach is recommended:

  • Western Blotting: This is the most direct method to visualize the fusion protein, confirm its expected molecular weight, and quantify the change in protein levels with and without the stabilizing ligand.

  • Immunofluorescence (IF) Microscopy: IF allows you to visualize the subcellular localization of your fusion protein and confirm that its location is appropriate for its function.

  • Functional Assays: These assays confirm that the accumulated fusion protein is active. The specific assay depends on the function of your POI (e.g., kinase assay, cell viability assay, etc.).

Q4: How can I be sure the observed phenotype is due to my protein of interest and not the DD tag or the ligand itself?

A: It is crucial to include proper controls in your experiments.

  • Ligand-Only Control: Treat parental cells (not expressing the fusion protein) with the stabilizing ligand at the same concentration used in your experiment to check for off-target effects.

  • "Empty" DD Vector Control: Express the destabilizing domain fused to a reporter protein like GFP (or expressed alone) and treat with the ligand. This helps ensure that the observed phenotype is not simply a result of expressing the DD and adding the ligand.

Experimental Workflows and Signaling

The diagrams below illustrate the general workflow for validating fusion protein expression and the underlying mechanism of destabilizing domains.

G cluster_0 Plasmid Construction & Verification cluster_1 Cell Line Generation cluster_2 Expression Validation a Design & Clone POI-DD Fusion Construct b Sequence Verification a->b c Transfection / Transduction into Host Cells b->c d Selection of Stable Expressing Cells c->d e Treat Cells - Ligand vs + Ligand d->e f Western Blot e->f g Immunofluorescence e->g h Functional Assay e->h i i f->i Confirm Size & Ligand-Dependent Expression j j g->j Verify Subcellular Localization k k h->k Confirm Biological Activity

Caption: Workflow for validating FKBP/DHFR fusion protein expression.

G cluster_0 No Ligand cluster_1 With Ligand POI_DD_unstable Protein of Interest (POI) Destabilizing Domain (DD) Proteasome Proteasome POI_DD_unstable:f1->Proteasome Misfolded Conformation Degradation Degraded Peptides Proteasome->Degradation Degradation Ligand Ligand (Shield-1 or TMP) POI_DD_stable Protein of Interest (POI) Destabilizing Domain (DD) Ligand->POI_DD_stable:f1 Binds & Stabilizes Function Biological Function POI_DD_stable->Function Stable & Functional Protein

Caption: Mechanism of ligand-dependent protein stabilization.

Troubleshooting Guides

Western Blotting
ProblemPossible CauseRecommended Solution
Weak or No Signal Insufficient protein loaded.Increase protein load to 30-50 µg per lane. For low-abundance targets, consider immunoprecipitation to enrich the sample.
Low antibody concentration or affinity.Increase primary antibody concentration or extend incubation to overnight at 4°C. Ensure the antibody is validated for Western Blotting.
Inefficient protein transfer.Confirm transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for large proteins.
Degraded protein sample.Always add protease and phosphatase inhibitors to your lysis buffer. Use fresh lysates and avoid repeated freeze-thaw cycles.
Inactive detection reagent.Use a fresh preparation of your ECL substrate. For weak signals, consider a more sensitive substrate.
High Background Antibody concentration is too high.Decrease the concentration of the primary or secondary antibody. Run a control blot with only the secondary antibody to check for non-specific binding.
Insufficient blocking.Block for at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking agent (e.g., 5% non-fat milk or BSA) is fresh.
Inadequate washing.Increase the number of washes (at least 3x5 minutes) and the volume of wash buffer (TBST).
Membrane dried out.Ensure the membrane remains fully submerged in liquid during all incubation and wash steps.
Non-Specific Bands Lysate contains degradation products.Prepare fresh lysates with protease inhibitors.
Antibody is cross-reacting.Try a different blocking buffer (e.g., switch from milk to BSA, or vice versa). Validate antibody specificity using a knockout/knockdown cell line if available.
Immunofluorescence
ProblemPossible CauseRecommended Solution
No Signal or Weak Signal Inefficient cell permeabilization.Optimize the concentration and incubation time for your permeabilization agent (e.g., Triton X-100, saponin).
Low protein expression.Ensure cells were treated with the stabilizing ligand for a sufficient duration (e.g., 24 hours) to allow protein accumulation.
Primary antibody cannot access the epitope.Antigen retrieval may be necessary, depending on the fixation method used. Test different fixation methods (e.g., methanol vs. paraformaldehyde).
High Background Non-specific antibody binding.Increase blocking time and use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum).
Autofluorescence of cells/tissue.Use a different mounting medium containing an anti-fade reagent. If possible, image at a wavelength that avoids the autofluorescence spectrum.
Secondary antibody is binding non-specifically.Run a control where the primary antibody is omitted. If background persists, the secondary antibody is the issue. Try a different secondary or pre-absorb it against your cell/tissue type.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Fusion Protein Expression
  • Sample Preparation (Cell Lysate):

    • Culture cells to ~80-90% confluency. Treat one set of cells with the appropriate stabilizing ligand (e.g., 1 µM Shield-1 or 10 µM TMP) for 24 hours. Leave a parallel set untreated.

    • Place the culture dish on ice and wash cells twice with ice-cold PBS.

    • Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Use approximately 0.5 mL for a 60 mm dish.

    • Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel along with a molecular weight marker.

    • Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100V).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. Confirm transfer with Ponceau S stain.

  • Immunodetection:

    • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

    • Apply an ECL substrate according to the manufacturer's protocol and visualize the signal using a chemiluminescence imager.

Protocol 2: Immunofluorescence for Fusion Protein Localization
  • Cell Preparation:

    • Seed cells on sterile glass coverslips in a culture plate.

    • Allow cells to adhere, then treat with or without the stabilizing ligand as described for the Western blot protocol.

    • Wash the cells briefly with PBS.

  • Fixation and Permeabilization:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times for 5 minutes with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times for 5 minutes with PBS.

    • Block for 1 hour at room temperature in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBST).

    • Incubate with the primary antibody (diluted in blocking buffer) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times for 5 minutes with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times for 5 minutes with PBS, protected from light.

  • Mounting and Imaging:

    • (Optional) Counterstain nuclei with DAPI for 5 minutes.

    • Rinse once with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the coverslip and image using a fluorescence microscope.

References

Technical Support Center: Cell Viability Assays for Zapalog-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays in conjunction with Zapalog-based experiments. This compound is a photocleavable chemical inducer of dimerization, enabling precise temporal and spatial control over protein interactions.[1][2][3][4] Ensuring the accuracy of cell viability assessment is critical for interpreting the effects of these induced cellular events.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound and how might it affect cell viability?

This compound is a small-molecule dimerizer that induces the association of two proteins tagged with FKBP and DHFR domains. This dimerization can be rapidly reversed by exposure to 405 nm light, which cleaves the this compound molecule.[1] While this compound itself is designed to be non-toxic, the cellular process you are inducing (e.g., apoptosis, growth arrest) is the intended modulator of cell viability. It is crucial to distinguish between the effects of the induced process and any potential off-target effects of this compound or the experimental conditions.

Q2: Which cell viability assay is most suitable for this compound-based experiments?

The choice of assay depends on your specific experimental question, cell type, and available equipment. Commonly used assays include:

  • Metabolic Assays (MTT, MTS, XTT, and Resazurin/alamarBlue®): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These highly sensitive assays quantify ATP, a key indicator of metabolically active cells.

  • Apoptosis Assays (e.g., Caspase-Glo® 3/7): These luminescent assays measure the activity of caspases, which are key mediators of apoptosis.

For this compound experiments, consider assays with simple "add-mix-measure" protocols to minimize plate handling, especially if you are working with multiple time points or conditions. Luminescence-based assays are generally more sensitive than colorimetric assays.

Q3: Can the light used to cleave this compound interfere with cell viability assays?

Yes, the 405 nm light used for this compound photolysis could potentially interfere with certain assay reagents or even induce phototoxicity in some cell types, especially with prolonged exposure. It is advisable to:

  • Include a "light-only" control group (cells exposed to the same light stimulus without this compound) to assess for phototoxicity.

  • Choose assay reagents that are not known to be light-sensitive. Most common viability reagents are stable, but prolonged exposure of the assay plates to light should be avoided.

Q4: How can I be sure that this compound or its solvent (e.g., DMSO) is not interfering with my assay?

This is a critical control experiment. You should perform a cell-free assay to test for any direct chemical interaction between this compound/solvent and your assay reagents.

  • Protocol: In a 96-well plate, add your culture medium, this compound at the highest concentration you use in your experiments, and the viability assay reagent.

  • Interpretation: If you observe a color or signal change in the absence of cells, it indicates chemical interference. In this case, you should consider an alternative viability assay that measures a different biological endpoint.

Troubleshooting Guides

Issue 1: High Background Signal in "No Cell" Control Wells
Potential Cause Troubleshooting Steps
Contamination of Culture Medium Use fresh, sterile culture medium. Microbial contamination can lead to the reduction of assay reagents.
Interference from Phenol Red If using a colorimetric assay, consider using phenol red-free medium during the assay incubation step, as it can affect absorbance readings.
Chemical Reduction of Assay Reagent Perform a cell-free control with your test compound (this compound) to check for direct reduction of the assay substrate.
Extended Incubation or Light Exposure For some assays, prolonged incubation or exposure to light can cause spontaneous reduction of the reagent. Adhere to the recommended incubation times and keep plates protected from light.
Issue 2: Low Signal or No Color/Luminescence Development
Potential Cause Troubleshooting Steps
Low Cell Number Ensure you have seeded a sufficient number of cells per well. The optimal seeding density varies by cell type and should be determined empirically.
Incorrect Incubation Time The incubation time with the assay reagent is critical. Too short an incubation may not allow for sufficient signal generation. Optimize the incubation time for your specific cell line and density.
Loss of Adherent Cells For adherent cells, be gentle during media changes and reagent additions to avoid detaching the cell monolayer.
Reagent Inactivity Ensure that assay reagents have been stored correctly and have not expired. Some reconstituted reagents have a limited shelf life.
Issue 3: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure an even distribution of cells in each well.
Edge Effects Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Pipetting Errors Use calibrated multichannel pipettes for reagent addition to ensure consistency across the plate. Prepare a master mix of reagents where possible.
Incomplete Solubilization (MTT Assay) If using the MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. This can be aided by gentle shaking or pipetting.

Experimental Protocols & Data Presentation

General Experimental Workflow for this compound Experiments

G cluster_prep Preparation cluster_treatment Treatment cluster_photocleavage Photocleavage (Optional) cluster_assay Viability Assay seed_cells Seed cells in a 96-well plate allow_adherence Allow cells to adhere/recover (24-48 hours) seed_cells->allow_adherence add_this compound Add this compound to induce protein dimerization allow_adherence->add_this compound incubation Incubate for desired duration add_this compound->incubation expose_light Expose to 405 nm light to reverse dimerization incubation->expose_light Optional add_reagent Add cell viability reagent (e.g., MTS, alamarBlue) incubation->add_reagent expose_light->add_reagent incubate_assay Incubate for recommended time add_reagent->incubate_assay read_plate Read absorbance/fluorescence/ luminescence incubate_assay->read_plate

Caption: General workflow for assessing cell viability after this compound-induced dimerization.

Summary of Common Cell Viability Assays
AssayPrincipleDetectionAdvantagesDisadvantages
MTT Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases.Colorimetric (Absorbance at ~570 nm)InexpensiveRequires a solubilization step; formazan crystals can be toxic.
MTS/XTT Reduction of tetrazolium salt to a soluble formazan product.Colorimetric (Absorbance at ~490 nm)No solubilization step; faster than MTT.Can be susceptible to chemical interference.
alamarBlue® (Resazurin) Reduction of non-fluorescent resazurin to highly fluorescent resorufin by metabolically active cells.Fluorometric (Ex/Em ~560/590 nm) or ColorimetricNon-toxic, allowing for continuous monitoring; highly sensitive.Can be sensitive to light exposure.
ATP Assay (e.g., CellTiter-Glo®) Luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP present.LuminescenceVery sensitive and fast ("add-mix-measure" protocol).Reagents can be more expensive.
Caspase-Glo® 3/7 Caspase-3/7 cleaves a proluminescent substrate, releasing a substrate for luciferase, which generates light.LuminescenceSpecifically measures apoptosis; highly sensitive.Measures a specific cell death pathway, not overall viability.
Detailed Protocol: MTS Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background subtraction.

  • This compound Treatment: Treat cells with the desired concentrations of this compound and appropriate controls (e.g., vehicle-only, light-only). Incubate for the desired period.

  • Reagent Preparation: Prepare the MTS solution containing an electron coupling reagent (e.g., PES) according to the manufacturer's instructions.

  • Reagent Addition: Add 20 µL of the prepared MTS solution to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time should be determined empirically.

  • Measurement: Record the absorbance at 490 nm using a microplate reader.

Detailed Protocol: alamarBlue® (Resazurin) Assay
  • Cell Plating: Seed cells in a 96-well plate (preferably black-walled for fluorescence assays) in 100 µL of culture medium.

  • This compound Treatment: Treat cells with this compound and appropriate controls.

  • Reagent Addition: Add 10 µL of alamarBlue® reagent directly to each well.

  • Incubation: Incubate for 1 to 4 hours (or longer for higher sensitivity) at 37°C, protected from direct light.

  • Measurement: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm, or absorbance at 570 nm.

Diagrams

This compound Mechanism of Action

G cluster_with 2. Add this compound FKBP Protein A-FKBP Dimer Protein A-FKBP + this compound + Protein B-DHFR FKBP->Dimer Dimerization DHFR Protein B-DHFR DHFR->Dimer Dimerization FKBP2 Protein A-FKBP Dimer->FKBP2 Photocleavage DHFR2 Protein B-DHFR Dimer->DHFR2 Photocleavage Cleaved Cleaved this compound Dimer->Cleaved Photocleavage

Caption: this compound induces dimerization, which is reversible with 405 nm light.

Troubleshooting Logic for Unexpected Viability Results

G start Unexpected Viability Results q1 Are 'no cell' controls high? start->q1 q2 Are results variable between replicates? q1->q2 No a1_yes Check for media contamination or chemical interference. q1->a1_yes Yes q3 Is the signal low in positive controls? q2->q3 No a2_yes Review cell seeding technique and check for edge effects. q2->a2_yes Yes a3_yes Optimize cell density and incubation time. q3->a3_yes Yes a_final Consider an alternative assay method. q3->a_final No

Caption: A decision tree for troubleshooting common issues in cell viability assays.

References

Minimizing cellular stress during Zapalog application

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize cellular stress during experiments involving Zapalog, a photocleavable chemical inducer of dimerization (CID).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small-molecule heterodimerizer used to control protein-protein interactions within living cells. It functions by binding to two separate protein domains, FKBP and DHFR, which are genetically fused to your proteins of interest. The addition of this compound rapidly induces the dimerization of these tagged proteins. A key feature of this compound is its sensitivity to light; a pulse of 405 nm (blue) light cleaves the molecule, instantaneously reversing the dimerization.[1][2][3] This allows for high temporal and spatial control over cellular processes.

Q2: What are the primary sources of cellular stress in this compound experiments?

While this compound itself is reported to be non-toxic, cellular stress can arise from several experimental factors:

  • High this compound Concentration: Excessive concentrations can lead to off-target effects or aggregation of the dimerized proteins.

  • Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High final concentrations of the solvent in the cell culture medium can induce stress and cytotoxicity.[4]

  • Protein Overexpression: High expression levels of the FKBP/DHFR-tagged fusion proteins can be a significant source of stress, independent of this compound application.

  • Induced Interaction Stress: The forced dimerization of certain proteins can disrupt normal cellular functions, leading to physiological stress (e.g., interfering with mitochondrial transport or signaling cascades).[2]

  • Phototoxicity: Although the light pulse for cleavage is brief, excessive exposure to 405 nm light can be damaging to cells.

Q3: What is a good starting concentration for this compound?

The optimal concentration is cell-type and application-dependent. Published studies have successfully used concentrations ranging from 2 µM to 10 µM. It is strongly recommended to perform a dose-response curve to determine the minimal concentration required to achieve the desired biological effect in your specific system. This minimizes potential off-target effects and reduces the overall chemical load on the cells.

Q4: How can I minimize solvent-induced stress?

The key is to keep the final concentration of the solvent (e.g., DMSO) in your cell culture medium as low as possible, typically well below 0.5% and ideally at or below 0.1%. Prepare a concentrated stock solution of this compound so that only a very small volume needs to be added to your culture. Always run a "vehicle control" experiment where you add an equivalent volume of the solvent alone to a parallel cell culture to isolate any effects caused by the solvent itself.

Q5: Is it necessary to wash out this compound after dimerization?

Washing out excess this compound is not always necessary for inducing dimerization. However, it can be a critical step before photocleavage. If free, uncleaved this compound remains in the medium, it can rapidly re-dimerize the target proteins after the light pulse, diminishing the "off" effect. If rapid and sustained dissociation is required, a wash step is recommended.

Troubleshooting Guide

Problem: I am observing high levels of cell death or morphological changes after applying this compound.

This is a common issue that can often be resolved by systematically checking several factors. The workflow diagram below provides a logical approach to troubleshooting.

G start High Cellular Stress or Cell Death Observed q1 Is Vehicle Control (Solvent Only) also Stressed? start->q1 a1_yes Reduce Final Solvent Concentration to <0.1% q1->a1_yes  Yes q2 Is this compound Concentration Optimized? q1->q2  No a1_yes->q2 a2_no Perform Dose-Response (e.g., 0.1 µM to 10 µM) to find Lowest Effective Dose q2->a2_no  No q3 Are Fusion Protein Expression Levels High? q2->q3  Yes a2_no->q3 a3_yes Use Weaker Promoter or Inducible System to Lower Basal Expression q3->a3_yes  Yes q4 Is Incubation Time Too Long? q3->q4  No a3_yes->q4 a4_yes Perform Time-Course Experiment to Find Shortest Effective Time q4->a4_yes  Yes end Cellular Stress Minimized q4->end  No, All Factors Checked a4_yes->end

Workflow for troubleshooting this compound-induced cellular stress.
Problem: My negative controls (e.g., untransfected cells or cells with only one fusion protein) are showing signs of stress.

This strongly suggests that the stress is caused by the chemical compound or the solvent, not the dimerization event.

  • Cause: The this compound concentration may be too high for your specific cell type, or the solvent concentration is toxic.

  • Solution: First, test the effect of the solvent alone at the same final concentration. If it causes stress, reduce it by making a more concentrated this compound stock. If the solvent is not the issue, lower the concentration of this compound used on the negative control cells until the stress phenotype disappears. This will define the upper toxicity limit for your experiments.

Problem: The dimerization works, but it seems to activate a stress pathway (e.g., apoptosis).

This indicates that the biological consequence of forcing your two proteins together is inherently stressful to the cell.

  • Cause: The induced protein-protein interaction may be disrupting a critical cellular process, leading to a stress response like the intrinsic apoptosis pathway.

  • Solution:

    • Confirm the Pathway: Use inhibitors or genetic knockdowns (e.g., of caspases) to confirm which stress pathway is being activated.

    • Reduce Exposure: Limit the duration of this compound application to the minimum time required to observe your desired primary effect.

    • Use Photocleavage: Employ this compound's light-sensitive nature to turn the interaction "off" after a set period, potentially preventing the stress from reaching a critical threshold.

    • Modify Constructs: Consider redesigning your fusion proteins. Moving the FKBP/DHFR tag to a different terminus or adding a longer linker may create a less disruptive dimerized complex.

Data & Protocols

Quantitative Data Summary

For optimal results, concentrations and timing should be empirically determined for each cell line and experimental goal.

ParameterRecommended RangeKey Consideration
This compound Concentration 0.1 µM - 10 µMStart with a dose-response curve to find the minimal effective concentration.
Final Solvent (DMSO) Conc. ≤ 0.1%High solvent concentration is a common cause of cytotoxicity.
Dimerization Time 1 - 60 minutesDimerization can be very rapid (<1 min), but downstream effects may take longer.
Photocleavage Light Pulse 500 ms pulse of 405 nm lightMinimize light exposure to avoid phototoxicity. A brief pulse is sufficient for cleavage.
Experimental Protocols
Protocol 1: General Application of this compound for Dimerization

This protocol provides a basic workflow for inducing protein dimerization.

  • Cell Preparation: Plate cells expressing your FKBP- and DHFR-tagged proteins of interest at an appropriate density. Allow them to adhere and recover for 24 hours.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C or -80°C as recommended by the supplier.

  • Working Dilution: On the day of the experiment, dilute the 10 mM stock to a 1000X working concentration (e.g., 1 mM for a final concentration of 1 µM) in fresh, serum-free medium.

  • Application: Gently add the diluted this compound to the cell culture medium and swirl the plate to mix. For a 1 µM final concentration, add 1 µL of the 1 mM working solution to 1 mL of medium.

  • Incubation: Incubate the cells for the desired period (e.g., 5-30 minutes) at 37°C.

  • Analysis: Proceed with your downstream analysis, such as live-cell imaging or cell lysis for biochemical assays.

Protocol 2: Assessing Cellular Stress by Western Blot

This protocol can be used to determine if this compound application is inducing common stress pathways like apoptosis or the Unfolded Protein Response (UPR).

  • Experimental Setup: Prepare four groups of cells:

    • Untreated Control

    • Vehicle Control (Solvent only)

    • This compound-Treated

    • Positive Control (e.g., Staurosporine for apoptosis, Tunicamycin for UPR)

  • Treatment: Treat cells as described in Protocol 1 for a relevant duration (e.g., 6-24 hours, as stress responses take time to develop).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP

      • UPR/ER Stress: BiP (GRP78), CHOP

      • Loading Control: GAPDH, β-Actin

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to the loading control to compare stress levels across conditions.

Signaling Pathways and Workflows

This compound Mechanism of Action

The diagram below illustrates the reversible dimerization process controlled by this compound and light.

G cluster_0 cluster_1 cluster_2 p1 Protein A-FKBP dimer Dimerized Complex (Protein A-FKBP :: this compound :: Protein B-DHFR) p1->dimer Addition of this compound p2 Protein B-DHFR p2->dimer Addition of this compound zap This compound zap->dimer Addition of this compound light 405nm Light Pulse dimer->light p1_free Protein A-FKBP p2_free Protein B-DHFR zap_c Cleaved This compound light->p1_free Photocleavage light->p2_free Photocleavage light->zap_c Photocleavage

This compound-induced dimerization and photocleavage.
Simplified Intrinsic Apoptosis Pathway

Cellular stress, whether from chemical exposure or disruption of homeostasis, can trigger the intrinsic apoptosis pathway. Monitoring markers of this pathway is crucial for assessing cytotoxicity.

G stress Cellular Stress (Chemical, Functional) bcl2 Anti-Apoptotic (e.g., Bcl-2) stress->bcl2 Inhibits bax Pro-Apoptotic (e.g., Bax, Bak) stress->bax bcl2->bax Inhibits mito Mitochondrion bax->mito Forms Pore cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apop Apoptosis cas3->apop

Simplified intrinsic apoptosis pathway activated by stress.

References

Validation & Comparative

Zapalog vs. Rapalog: A Comparative Guide to Protein Dimerization Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to precisely control protein interactions is a cornerstone of modern biological research. Chemically induced dimerization (CID) systems have emerged as powerful tools to achieve this control. This guide provides a detailed comparison of two prominent CID systems: the light-sensitive Zapalog and the well-established rapalog systems.

This comparison will delve into their respective mechanisms of action, key performance characteristics, and the experimental protocols required for their implementation. The information is intended to assist researchers in selecting the most appropriate system for their specific experimental needs.

At a Glance: this compound vs. Rapalog

FeatureThis compoundRapalog
Dimerization Partners FKBP & DHFRFKBP & FRB
Inducer This compound (small molecule)Rapalog (rapamycin analog)
Reversibility Reversible with 405 nm lightGenerally considered irreversible
Spatiotemporal Control High (light-inducible)Low (diffusion-dependent)
Kinetics (Dimerization) Rapid re-dimerization (~30s after light removal)[1]Formation of a stable ternary complex
Binding Affinity (Kd) Not explicitly reported, effective at low µM concentrations.[2][3]~12 nM for the FKBP-rapamycin-FRB complex[4]
Primary Advantage Optical control, reversibility, and repeatability[2]High affinity, well-established system
Primary Limitation Requires light accessibilityLack of reversibility and spatiotemporal control

Mechanism of Action

This compound: A Light-Switchable Dimerizer

This compound is a photocleavable small-molecule heterodimerizer. It is designed to bring together two proteins of interest that have been genetically tagged with FK506-Binding Protein (FKBP) and E. coli dihydrofolate reductase (DHFR), respectively. The this compound molecule itself contains moieties that bind to both FKBP and DHFR, thus bridging the two tagged proteins.

The key innovation of this compound is its reversibility, which is controlled by light. The linker region of the this compound molecule is photosensitive and can be cleaved by exposure to 405 nm light. This cleavage event breaks the bridge between the FKBP and DHFR domains, leading to the rapid dissociation of the protein dimer. The dimerization can be re-initiated by the influx of fresh, uncleaved this compound molecules. This allows for multiple rounds of dimerization and dissociation, providing precise temporal and spatial control over protein interactions.

cluster_0 This compound-Induced Dimerization cluster_1 Light-Induced Dissociation ProteinA Protein A-FKBP Dimer Protein A-FKBP :: this compound :: Protein B-DHFR ProteinA->Dimer ProteinB Protein B-DHFR ProteinB->Dimer This compound This compound This compound->Dimer Binds Dimer2 Protein A-FKBP :: this compound :: Protein B-DHFR Cleavedthis compound Cleaved this compound Dimer2->Cleavedthis compound ProteinA2 Protein A-FKBP Dimer2->ProteinA2 Releases ProteinB2 Protein B-DHFR Dimer2->ProteinB2 Light 405 nm Light Light->Dimer2 Cleaves

This compound mechanism of action.
Rapalog: An Irreversible "Molecular Glue"

Rapalogs are derivatives of the natural product rapamycin. They function as a "molecular glue" to induce the dimerization of two proteins that are tagged with FKBP and the FKBP-Rapamycin Binding (FRB) domain of the mTOR kinase. Unlike this compound, the interaction induced by rapalogs is generally considered to be stable and essentially irreversible due to the high affinity of the ternary complex.

The rapalog molecule simultaneously binds to both the FKBP and FRB domains, creating a stable ternary complex. This robust dimerization has been widely used to control a variety of cellular processes, including protein localization, signal transduction, and gene expression.

cluster_0 Rapalog-Induced Dimerization ProteinX Protein X-FKBP Dimer Protein X-FKBP :: Rapalog :: Protein Y-FRB ProteinX->Dimer ProteinY Protein Y-FRB ProteinY->Dimer Rapalog Rapalog Rapalog->Dimer Binds

Rapalog mechanism of action.

Experimental Protocols

This compound-Induced Dimerization and Photocleavage

The following is a generalized protocol based on the work of Gutnick et al. (2019). Researchers should refer to the original publication for specific details and optimization parameters.

1. Cell Culture and Transfection:

  • Culture cells of interest (e.g., COS7, primary neurons) in appropriate media.

  • Co-transfect cells with plasmids encoding the two fusion proteins: one tagged with FKBP and the other with DHFR. Fluorescent protein tags (e.g., YFP, mCherry) can be included for visualization.

2. This compound Administration:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • On the day of the experiment, dilute the this compound stock solution in cell culture media to the desired final concentration (e.g., 1-10 µM).

  • Add the this compound-containing media to the cells and incubate to allow for dimerization. The time course of dimerization can be monitored by live-cell imaging if fluorescently tagged proteins are used. Full translocation can occur within approximately 1 minute with 10 µM this compound.

3. Photocleavage:

  • To induce dissociation of the protein dimer, expose the cells to 405 nm light.

  • The light can be delivered using a confocal microscope equipped with a 405 nm laser. A brief pulse (e.g., 500 ms) is often sufficient to induce rapid dissociation.

  • The spatial and temporal aspects of light delivery can be precisely controlled to target specific subcellular regions or time points.

4. Re-dimerization:

  • After photocleavage, re-dimerization can occur as fresh, uncleaved this compound molecules diffuse into the illuminated area and outcompete the cleaved fragments. The kinetics of re-dimerization are rapid, typically occurring within about 30 seconds.

5. Data Acquisition and Analysis:

  • Acquire images or other data before this compound addition, after dimerization, after photocleavage, and during re-dimerization.

  • Quantify changes in protein localization, interaction, or downstream signaling events.

Start Start: Cells expressing FKBP- and DHFR- tagged proteins Addthis compound Add this compound (e.g., 1-10 µM) Start->Addthis compound Dimerization Dimerization (monitor via imaging) Addthis compound->Dimerization Illuminate Illuminate with 405 nm light Dimerization->Illuminate Dissociation Rapid Dissociation Illuminate->Dissociation ReDimerization Re-dimerization (~30 seconds) Dissociation->ReDimerization Analysis Data Analysis Dissociation->Analysis ReDimerization->Illuminate Repeatable cycle

Experimental workflow for this compound.
Rapalog-Induced Dimerization

The following is a generalized protocol for rapalog-induced dimerization, which can be adapted for various experimental systems.

1. Cell Line Generation:

  • Establish a stable cell line co-expressing the two fusion proteins: one tagged with FKBP and the other with FRB. Lentiviral transduction is a common method for this purpose.

2. Cell Seeding:

  • Seed the engineered cells in an appropriate culture vessel (e.g., 6-well plate) at a suitable density to ensure they are in a logarithmic growth phase at the time of the experiment.

3. Rapalog Treatment:

  • Prepare a stock solution of the rapalog (e.g., Rapamycin or a specific rapalog analog) in a suitable solvent (e.g., DMSO).

  • Dilute the rapalog stock solution in cell culture media to the desired final concentration (e.g., 50 nM).

  • Treat the cells with the rapalog-containing media and incubate for the desired duration (e.g., 24 hours).

4. Sample Collection and Analysis:

  • After the incubation period, collect the cells (e.g., by trypsinization).

  • Analyze the effects of protein dimerization. This can involve various techniques such as:

    • Flow cytometry: to measure changes in fluorescent reporters.

    • Immunoprecipitation and Western blotting: to confirm the interaction of the tagged proteins.

    • Functional assays: to assess the downstream consequences of the induced dimerization (e.g., changes in cell signaling, gene expression, or cell viability).

Start Start: Stable cell line expressing FKBP- and FRB- tagged proteins SeedCells Seed Cells Start->SeedCells AddRapalog Add Rapalog (e.g., 50 nM) SeedCells->AddRapalog Incubate Incubate (e.g., 24 hours) AddRapalog->Incubate CollectCells Collect Cells Incubate->CollectCells Analysis Analyze Dimerization (e.g., FACS, IP-Western) CollectCells->Analysis

References

Zapalog: A High-Speed, Reversible Optogenetic Tool for Precise Cellular Control

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of optogenetics, researchers demand tools that offer not only spatial and temporal precision but also rapid reversibility and repeatability. Zapalog, a photocleavable small-molecule dimerizer, has emerged as a powerful tool that addresses these needs, offering distinct advantages over other commonly used optogenetic systems. This guide provides a comprehensive comparison of this compound with other popular optogenetic tools, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers in selecting the optimal system for their experimental goals.

At a Glance: this compound vs. Other Optogenetic Tools

For drug development professionals and researchers, the ability to precisely initiate and terminate protein interactions is crucial for understanding signaling pathways and screening potential therapeutics. This compound's unique mechanism provides an unparalleled level of control, making it an invaluable asset in these endeavors.

FeatureThis compoundCRY2/CIB1PhyB/PIFTULIPs
Mechanism Photocleavable small molecule (heterodimerizer)Light-induced protein-protein interactionLight-induced protein-protein interactionLight-induced protein-protein interaction
Activation Addition of this compound moleculeBlue light (e.g., 450-488 nm)[1]Red light (e.g., 650 nm)[2]Blue light (e.g., 440 nm)
Deactivation 405 nm light (photocleavage)[3]Darkness (slow thermal reversion)Far-red light (e.g., 750 nm)[4]Darkness (thermal reversion)
Reversibility Instantaneous (<1 sec)[3]Minutes (t½ ≈ 5.5 min)Seconds to minutesSeconds to minutes (tunable)
Repeatability Yes, by adding fresh this compoundYesYesYes
Chromophore None requiredEndogenous FlavinExogenous Phycocyanobilin (PCB) requiredEndogenous Flavin
Key Advantage Instantaneous and complete termination of interactionNo exogenous chromophore neededOrthogonal activation/deactivation wavelengthsTunable kinetics
Potential Limitation Requires addition of a small moleculePotential for light-induced clustering and off-target effectsRequires delivery of exogenous chromophore, which can have toxicityCan have leaky interactions in the dark

The this compound Advantage: Unprecedented Control

This compound's primary advantage lies in its unique mechanism of action. Unlike purely genetically encoded optogenetic systems that rely on light-induced conformational changes of proteins, this compound is a small molecule that physically bridges two proteins of interest tagged with FKBP and DHFR domains. This interaction is stable in the dark. However, upon exposure to a pulse of 405 nm light, the this compound molecule is irreversibly cleaved, leading to the immediate and complete dissociation of the protein partners. This "on" and "off" switching can be repeated by washing out the cleaved this compound and adding a fresh solution of the molecule.

This mechanism provides several key benefits:

  • Instantaneous Termination: The light-induced cleavage of this compound is extremely rapid, allowing for the immediate cessation of the induced protein interaction. This is a significant advantage over systems that rely on thermal reversion, which can take several minutes to return to the baseline state.

  • Complete Reversibility: Photolysis of this compound ensures a complete and irreversible termination of that specific molecular interaction. This provides a clean slate for subsequent rounds of activation.

  • High Repeatability: The dimerization can be re-initiated simply by introducing new, uncleaved this compound molecules, allowing for multiple cycles of activation and deactivation.

  • Spatiotemporal Precision: As with other optogenetic tools, light can be precisely targeted to specific subcellular regions, allowing for localized control of protein interactions.

Signaling Pathway and Experimental Workflow

The core of the this compound system is the chemically induced dimerization of two protein domains, FKBP and DHFR, which are fused to the proteins of interest.

Zapalog_Signaling_Pathway cluster_0 Inactive State (Dark) cluster_1 Active State (this compound Addition) cluster_2 Inactive State (405 nm Light) ProteinA Protein A-FKBP Zapalog_free This compound ProteinB Protein B-DHFR Dimer Protein A-FKBP :: this compound :: Protein B-DHFR Zapalog_free->Dimer Addition ProteinA_released Protein A-FKBP ProteinB_released Protein B-DHFR Zapalog_cleaved Cleaved this compound Dimer->Zapalog_cleaved 405 nm Light

This compound-mediated protein dimerization and light-induced dissociation.

A typical experimental workflow using this compound involves introducing the tagged proteins of interest into cells, adding this compound to induce dimerization, and then using targeted 405 nm light to terminate the interaction at a specific time and location.

Zapalog_Experimental_Workflow start Start transfect Transfect cells with Protein A-FKBP and Protein B-DHFR constructs start->transfect express Allow protein expression transfect->express add_this compound Add this compound to induce dimerization express->add_this compound observe_on Observe 'On' state phenotype add_this compound->observe_on apply_light Apply 405 nm light to target region of interest observe_on->apply_light observe_off Observe 'Off' state phenotype (instantaneous reversal) apply_light->observe_off re_add_this compound Washout and add fresh this compound (optional for repeated cycles) observe_off->re_add_this compound end End observe_off->end re_add_this compound->add_this compound

A generalized experimental workflow for using this compound.

Comparative Analysis with Other Optogenetic Tools

CRY2/CIB1 System

The CRY2/CIB1 system is a popular choice due to its simplicity, as it does not require an exogenous chromophore. Dimerization is induced by blue light, and the complex slowly dissociates in the dark.

CRY2_CIB1_Pathway cluster_0 Inactive State (Dark) cluster_1 Active State (Blue Light) CRY2 Protein A-CRY2 Dimer Protein A-CRY2 :: Protein B-CIB1 CRY2->Dimer Blue Light (450-488 nm) CIB1 Protein B-CIB1 Dimer->CRY2 Darkness (slow reversion)

CRY2/CIB1 light-induced dimerization pathway.

While effective, the slow dissociation kinetics of the CRY2/CIB1 system can be a limitation for experiments requiring rapid termination of a signal. Furthermore, light-induced clustering of CRY2 has been reported, which could lead to unintended cellular responses.

PhyB/PIF System

The PhyB/PIF system offers the advantage of being controlled by red and far-red light, which allows for deeper tissue penetration and is generally less phototoxic than blue light.

PhyB_PIF_Pathway cluster_0 Inactive State cluster_1 Active State PhyB Protein A-PhyB Dimer Protein A-PhyB :: Protein B-PIF PhyB->Dimer Red Light (~650 nm) PIF Protein B-PIF PCB PCB (chromophore) Dimer->PhyB Far-red Light (~750 nm) TULIPs_Pathway cluster_0 Inactive State (Dark) cluster_1 Active State (Blue Light) LOV2 Protein A-LOV2 Dimer Protein A-LOV2 :: Protein B-ePDZ LOV2->Dimer Blue Light (~440 nm) ePDZ Protein B-ePDZ Dimer->LOV2 Darkness (tunable reversion)

References

A Head-to-Head Comparison of Zapalog and iLID for Light-Inducible Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers seeking precise spatiotemporal control over cellular processes, light-inducible dimerization systems are invaluable tools. Among the available technologies, the chemically-induced Zapalog system and the genetically-encoded iLID system represent two distinct and powerful approaches. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Mechanism of Action

This compound: A Chemically-Induced, Light-Reversible System

The this compound system is a chemically-induced dimerization (CID) tool that utilizes a small, cell-permeable molecule to induce the association of two proteins of interest.[1][2] These target proteins are genetically tagged with FKBP (FK506-binding protein) and DHFR (dihydrofolate reductase) domains.[1][3] The addition of the this compound molecule, which contains moieties that bind to both FKBP and DHFR, brings the tagged proteins into close proximity, thereby inducing dimerization.[4] The key feature of this system is its reversibility, which is triggered by blue light (around 405 nm). This light exposure causes the photolysis of a nitrobenzyl linker within the this compound molecule, leading to its cleavage and the instantaneous dissociation of the protein dimer. The dimerization can be re-initiated by the influx of fresh, uncleaved this compound molecules.

Zapalog_Mechanism cluster_before Before Light cluster_after After 405nm Light Protein_A_FKBP Protein A-FKBP Dimerized_Complex Dimerized Complex Protein_B_DHFR Protein B-DHFR Zapalog_molecule This compound Protein_A_FKBP_dissociated Protein A-FKBP Protein_B_DHFR_dissociated Protein B-DHFR Cleaved_this compound Cleaved this compound Cleaved_this compound->Protein_A_FKBP_dissociated releases Cleaved_this compound->Protein_B_DHFR_dissociated releases Dimerized_Complex->Cleaved_this compound Photolysis

iLID: A Genetically-Encoded, Light-Inducible System

The improved Light-Inducible Dimer (iLID) system is a fully genetically encoded optogenetic tool. It is based on the Avena sativa light-oxygen-voltage 2 (LOV2) domain, which is engineered to "cage" a small peptide, SsrA. In the dark, the SsrA peptide is sterically inaccessible. Upon illumination with blue light, a conformational change in the LOV2 domain exposes the SsrA peptide, allowing it to bind to its partner protein, SspB (also known as nano). This interaction is highly specific and results in a one-to-one heterodimer, which avoids the light-induced clustering observed with some other optogenetic systems like CRY2. The dimerization is reversible, with the complex dissociating in the dark. The kinetics of this dissociation can be tuned through mutations in the LOV2 domain or SspB protein.

iLID_Mechanism cluster_dark Dark State cluster_light Light State (Blue Light) iLID_dark iLID (SsrA caged) iLID_light iLID (SsrA exposed) iLID_dark->iLID_light Blue Light SspB_dark SspB iLID_light->iLID_dark Dark Reversion SspB_light SspB Dimerized_Complex iLID-SspB Complex

Performance Comparison

FeatureThis compoundiLID (improved Light-Inducible Dimer)
Type Chemically-Induced Dimerization (CID)Optogenetic
Components Small molecule (this compound), FKBP and DHFR protein tagsiLID (LOV2-SsrA fusion) and SspB protein partners
Induction Addition of this compound moleculeBlue light illumination
Reversal 405nm light-induced photolysisRemoval of light (dark reversion)
Kinetics (On) Dependent on this compound concentration and diffusion; translocation can occur within ~1 minuteSub-second association upon light stimulation
Kinetics (Off) Instantaneous upon photolysisReversion in minutes; tunable with variants (e.g., sLID)
Repeatability Yes, with the influx of new, uncleaved this compoundYes, can be cycled with light
Spatiotemporal Control High temporal control of dissociation; spatial control limited by diffusion of this compoundHigh spatiotemporal control of both association and dissociation
Toxicity Reported to be non-toxicGenerally low, but high light intensity can be phototoxic
Clustering No protein clustering reportedForms a 1-to-1 heterodimer, avoiding higher-order oligomerization
Tunability Dimerization rate is concentration-dependentBinding affinities and reversion kinetics are tunable through mutations (nano, micro, milli, sLID)

Experimental Protocols

General Workflow for a Light-Inducible Dimerization Experiment

Experimental_Workflow Construct_Design 1. Design and clone fusion constructs Cell_Transfection 2. Transfect cells with constructs Construct_Design->Cell_Transfection Protein_Expression 3. Allow for protein expression Cell_Transfection->Protein_Expression Imaging_Setup 4. Prepare cells for live-cell imaging Protein_Expression->Imaging_Setup Induction 5. Induce dimerization (add this compound or illuminate with light) Imaging_Setup->Induction Data_Acquisition 6. Acquire images to observe protein translocation/interaction Induction->Data_Acquisition Reversal 7. Reverse dimerization (illuminate with light for this compound or turn off light for iLID) Data_Acquisition->Reversal Data_Analysis 8. Analyze data (e.g., quantify fluorescence intensity changes) Reversal->Data_Analysis

This compound Experimental Protocol Outline

  • Construct Preparation: Clone cDNAs for the proteins of interest into expression vectors containing either an FKBP or DHFR tag. A fluorescent reporter is often included to visualize translocation.

  • Cell Culture and Transfection: Culture the chosen cell line (e.g., COS7, HeLa) and transfect with the FKBP and DHFR fusion constructs.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Live-Cell Imaging:

    • Plate the transfected cells on a suitable imaging dish.

    • Mount the dish on a confocal microscope equipped for live-cell imaging and with a 405 nm laser for photolysis.

    • Acquire baseline images of the fluorescently tagged protein distribution.

  • Dimerization Induction: Add the desired concentration of this compound to the cell media. Full translocation of a cytosolic protein to a mitochondrial-anchored partner can be observed within approximately one minute with 10 µM this compound.

  • Light-Induced Dissociation: To reverse the dimerization in a specific region, illuminate the region of interest with a 405 nm laser for a brief period (e.g., 500 ms). This will cause the rapid dissociation of the dimerized proteins.

  • Re-dimerization: In the continued presence of un-lysed this compound in the media, the proteins will re-dimerize. The rate of re-dimerization can be on the order of 30 seconds.

iLID Experimental Protocol Outline

  • Construct Preparation: Clone the cDNAs for the proteins of interest into expression vectors containing either the iLID or SspB fusion tags. Often, one partner is anchored to a specific subcellular location (e.g., plasma membrane, mitochondria).

  • Cell Culture and Transfection: Culture the chosen cell line and transfect with the iLID and SspB fusion constructs.

  • Live-Cell Imaging:

    • Plate the transfected cells on an imaging dish.

    • Mount the dish on a confocal microscope equipped for live-cell imaging with a blue light source (e.g., 488 nm laser) for activation.

    • Acquire baseline images showing the distribution of the SspB-tagged protein in the dark.

  • Dimerization Induction: Illuminate the cells with blue light. Dimerization and subsequent translocation of the SspB-tagged protein to the iLID-anchored partner will occur within seconds.

  • Dissociation: Turn off the blue light illumination. The iLID-SspB complex will dissociate, and the SspB-tagged protein will return to its original localization. The half-life of dissociation for standard iLID is on the order of minutes, while the sLID variant has a significantly longer dissociation half-life.

  • Subcellular Activation: For precise spatial control, a targeted region of interest within the cell can be illuminated with the blue laser to induce dimerization only in that specific area.

Conclusion

Both this compound and iLID are powerful systems for controlling protein dimerization with light. The choice between them will depend on the specific experimental requirements.

Choose this compound when:

  • Instantaneous and complete reversal of dimerization is critical.

  • The experiment requires a chemically-induced "on" switch and a light-induced "off" switch.

  • The introduction of a small molecule is permissible in the experimental system.

Choose iLID when:

  • A fully genetically encoded system is required.

  • Rapid, sub-second induction of dimerization is necessary.

  • High spatiotemporal control of both the "on" and "off" states is paramount.

  • Tunable binding affinities and dissociation kinetics are advantageous for the experimental design.

By carefully considering the distinct features and methodologies of each system, researchers can effectively harness the power of light to dissect complex biological processes with unprecedented precision.

References

Differences between Zapalog and other chemogenetic systems

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Zapalog and Other Chemogenetic Systems for Researchers

For researchers and professionals in drug development, the ability to precisely control cellular activity is paramount. Chemogenetic systems offer a powerful toolkit for modulating specific cell populations, and understanding the nuances of each system is crucial for selecting the optimal tool for a given research question. This guide provides a detailed comparison of this compound, a photocleavable dimerizer, with other prominent chemogenetic systems, namely Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) and Pharmacologically Selective Actuator Modules (PSAMs). We will delve into their mechanisms of action, present quantitative performance data, and provide detailed experimental protocols, supported by visualizations to clarify complex pathways and workflows.

Key Differences at a Glance

FeatureThis compoundDREADDs (Designer Receptors Exclusively Activated by Designer Drugs)PSAMs (Pharmacologically Selective Actuator Modules)
Mechanism of Action Photocleavable small-molecule dimerizer; induces protein-protein interactions.Engineered G-protein coupled receptors (GPCRs) activated by synthetic ligands.Chimeric ligand-gated ion channels; direct modulation of ion flux.
Primary Function Control of protein localization and function through induced dimerization.Modulation of intracellular signaling cascades (Gq, Gi, Gs) to activate or inhibit neuronal activity.Direct depolarization or hyperpolarization of the cell membrane.
Activator This compound (a small molecule)Synthetic ligands (e.g., CNO, Compound 21, Deschloroclozapine)Pharmacologically Selective Effector Molecules (PSEMs), including varenicline.
Effector Light (for dissociation)G-protein signaling pathwaysIon channel pore
Temporal Control Fast on-rate (minutes), instantaneous light-induced off-rate. Reversible.Slower onset (minutes to hours), prolonged action.Relatively fast onset and offset (minutes to an hour).
Spatial Control High, can be restricted by focused light application.Low, dependent on ligand diffusion.Low, dependent on ligand diffusion.

In-Depth Comparison of Chemogenetic Systems

This compound: A Light-Sensitive Dimerizer

This compound is a unique chemogenetic tool that functions as a photocleavable heterodimerizer. It induces the dimerization of two proteins of interest that are tagged with FKBP and DHFR domains, respectively. This dimerization can be rapidly reversed by exposure to blue light, offering precise spatiotemporal control.[1][2][3]

The mechanism of this compound is not based on activating a signaling cascade but on physically bringing two proteins together. This can be used to control protein localization, activate enzymes by bringing catalytic domains together, or regulate transcription. The process is reversible, as new, uncleaved this compound can re-induce dimerization after photolysis.[2][3]

Zapalog_Mechanism cluster_0 Before this compound cluster_1 This compound Addition cluster_2 Light Activation (405nm) ProtA Protein A-FKBP Dimer Protein A-FKBP + this compound + Protein B-DHFR (Dimerization) ProtA->Dimer Binds ProtB Protein B-DHFR ProtB->Dimer This compound This compound This compound->Dimer Dissociation Protein A-FKBP + Cleaved this compound + Protein B-DHFR (Dissociation) Dimer->Dissociation Photolysis Light Blue Light Light->Dissociation

Caption: this compound induces dimerization of FKBP and DHFR tagged proteins, which is reversed by blue light.

DREADDs: Modulating Endogenous Signaling

DREADDs are engineered G-protein coupled receptors (GPCRs) that are unresponsive to their endogenous ligands but are activated by synthetic small molecules. This allows for the specific modulation of downstream signaling pathways in cells expressing the DREADD receptor. The most common DREADDs are derived from muscarinic acetylcholine receptors and can be designed to couple to different G-proteins (Gq, Gi, or Gs) to either activate or inhibit neuronal activity.

  • Gq-DREADDs (e.g., hM3Dq): Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and neuronal depolarization.

  • Gi-DREADDs (e.g., hM4Di): Activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition.

  • Gs-DREADDs: Activation stimulates adenylyl cyclase, increasing cAMP levels and activating protein kinase A (PKA).

DREADD_Signaling cluster_Gq Gq-DREADD (Activation) cluster_Gi Gi-DREADD (Inhibition) Gq_DREADD hM3Dq PLC PLC Gq_DREADD->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Depolarization Neuronal Depolarization Ca2->Depolarization Gi_DREADD hM4Di AC_inhib Adenylyl Cyclase Gi_DREADD->AC_inhib Inhibits GIRK GIRK Channels Gi_DREADD->GIRK Activates cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization PSAM_Mechanism cluster_activating Activating PSAM cluster_inhibitory Inhibitory PSAM PSEM_act PSEM PSAM_5HT3 PSAM-5HT3 PSEM_act->PSAM_5HT3 Binds Cation_influx Cation Influx (Na+, K+, Ca2+) PSAM_5HT3->Cation_influx Opens Depolarization_psam Neuronal Depolarization Cation_influx->Depolarization_psam PSEM_inhib PSEM PSAM_GlyR PSAM-GlyR PSEM_inhib->PSAM_GlyR Binds Anion_influx Anion Influx (Cl-) PSAM_GlyR->Anion_influx Opens Hyperpolarization_psam Neuronal Hyperpolarization Anion_influx->Hyperpolarization_psam Experimental_Workflow cluster_this compound This compound Workflow cluster_dread_psam DREADD/PSAM Workflow A1 Viral Vector Delivery (Protein A-FKBP & Protein B-DHFR) A2 Protein Expression (2-3 weeks) A1->A2 A3 This compound Administration A2->A3 A4 Light Application (405nm) for Dissociation A3->A4 A5 Data Acquisition (e.g., Imaging) A4->A5 B1 Viral Vector Delivery (DREADD or PSAM) B2 Receptor Expression (2-3 weeks) B1->B2 B3 Ligand/PSEM Administration (e.g., i.p. injection) B2->B3 B4 Behavioral/Physiological Assay B3->B4

References

A Comparative Guide to Zapalog-Induced Phenotypes: Validation and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers seeking precise spatiotemporal control over protein interactions, the photocleavable heterodimerizer Zapalog offers a powerful tool to investigate dynamic cellular processes. This guide provides an objective comparison of this compound's performance with alternative methods, supported by experimental data, to assist scientists in selecting the optimal system for their research needs.

This compound: A Reversible Switch for Protein Dimerization

This compound is a small-molecule chemical inducer of dimerization (CID) that facilitates the rapid and reversible association of two proteins of interest.[1][2][3] Its mechanism relies on the specific binding of its two ends to engineered protein domains, namely FK506-binding protein (FKBP) and E. coli dihydrofolate reductase (DHFR), which are genetically fused to the target proteins.[1][2] The addition of this compound brings the tagged proteins into proximity, inducing a chosen phenotype. A key feature of this compound is its photocleavable linker, which, upon exposure to blue light (approximately 405 nm), breaks apart, leading to the immediate dissociation of the protein complex and reversal of the phenotype. This process is repeatable, as the removal of the light stimulus allows fresh, uncleaved this compound molecules to re-dimerize the target proteins.

Core Application: Probing Mitochondrial Dynamics

A primary application of this compound has been in the study of mitochondrial motility and positioning within neurons. By tagging a constitutively active kinesin motor with DHFR and mitochondria with FKBP, researchers can use this compound to induce the movement of mitochondria along microtubules. Subsequent exposure to light releases the mitochondria, allowing for the study of their endogenous movement and anchoring mechanisms.

Quantitative Performance of this compound

The following table summarizes the quantitative data from experiments investigating this compound-induced changes in mitochondrial motility in cultured rat hippocampal neurons.

ParameterBefore this compoundAfter this compound (2 µM) AdditionAfter Photolysis
Anterograde Motility ~15%60.3% (±12.2)Returns to baseline
Retrograde Motility ~15%ReducedReturns to baseline
Stationary Mitochondria ~70%ReducedReturns to baseline
Average Speed Variable2.5 µm/secReturns to endogenous speed
Reversal Time N/AN/A< 1 second

Data synthesized from Gutnick A, et al. Nat Cell Biol. 2019 Jun;21(6):768-777.

Comparison with Alternative Dimerization Systems

This compound offers distinct advantages over other chemical and optogenetic dimerization systems. The following table provides a comparison of key features.

SystemInducerReversibilityReversal MethodReversal SpeedKey Limitations
This compound Small MoleculeReversible & Repeatable405 nm Light< 1 secondRequires FKBP/DHFR tagging
Rapalog (e.g., Rapamycin) Small MoleculeIrreversibleN/AN/ALacks spatiotemporal control; irreversible
SLF'-TMP Small MoleculeReversibleCompetitive displacement~10 minutesSlower reversal than this compound
MeNV-HaXS Small MoleculeReversible (single)UV LightFastCovalent binding, not repeatable
PhyB-PIF Red/Far-Red LightReversibleLight wavelength shiftSeconds to minutesRequires chromophore; potential light toxicity
CRY2-CIB1 Blue LightReversibleDark reversionSeconds to minutesPotential for light-induced clustering

Experimental Protocols

Cell Culture and Transfection

COS7 and HeLa cells are cultured in DMEM with high glucose and GlutaMAX™, supplemented with 10% FBS and 1% penicillin/streptomycin. E18 rat hippocampal neurons are cultured in specialized spot-groove cultures. Transfections are performed using methods such as GenJet for cell lines.

This compound-Induced Protein Translocation Assay
  • Constructs: Co-transfect cells with plasmids encoding the proteins of interest fused to FKBP and DHFR domains. For mitochondrial targeting, a common construct is Tom20-mCherry-FKBP. A cytosolic partner could be YFP-DHFR-Myc.

  • Imaging Setup: Conduct all live-cell imaging in a dark room with red-filtered light to prevent premature photocleavage of this compound.

  • This compound Application: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 2-10 µM) in the cell culture medium just before application.

  • Dimerization Imaging: Acquire time-lapse images using a spinning disk confocal microscope. Translocation of the cytosolic YFP-DHFR-Myc to the mitochondria can be observed within approximately one minute after adding 10 µM this compound.

  • Photocleavage: To reverse the dimerization, expose the region of interest to a brief pulse (e.g., 500 msec) of 405 nm laser light.

  • Re-dimerization: The influx of uncleaved this compound from surrounding areas can induce re-dimerization, typically observed within about 30 seconds.

Visualizing this compound's Mechanism and Application

This compound Mechanism of Action

Zapalog_Mechanism cluster_before Before this compound cluster_with This compound Addition cluster_after 405 nm Light ProtA Protein A-FKBP This compound This compound ProtB Protein B-DHFR Dimer Protein A-FKBP This compound Protein B-DHFR This compound->Dimer ProtA_diss Protein A-FKBP Dimer->ProtA_diss Photocleavage ProtB_diss Protein B-DHFR Cleaved_this compound Cleaved This compound

Caption: this compound induces dimerization of FKBP and DHFR-tagged proteins, which is reversed by 405 nm light.

Experimental Workflow for Mitochondrial Motility

Experimental_Workflow start 1. Baseline Imaging (Endogenous Motility) add_this compound 2. Add this compound (Induce Anterograde Motility) start->add_this compound image_this compound 3. Time-lapse Imaging add_this compound->image_this compound photocleave 4. 405 nm Light Pulse (Release Mitochondria) image_this compound->photocleave image_post_cleavage 5. Time-lapse Imaging (Return to Endogenous Motility) photocleave->image_post_cleavage analysis 6. Kymograph Analysis image_post_cleavage->analysis

Caption: Workflow for studying mitochondrial motility using this compound.

This compound in the Context of Cellular Signaling

While this compound itself does not directly target a specific signaling pathway, its application allows for the precise control of proteins within various pathways. For instance, by dimerizing a kinase to its substrate or a receptor to its downstream effector, researchers can optically control the activation or inhibition of pathways like the MAPK, Akt, or apoptosis signaling cascades. The induced phenotype is therefore dependent on the function of the target proteins being dimerized.

Signaling_Application cluster_pathways Potential Downstream Effects This compound This compound + 405 nm Light Dimerization Reversible Dimerization of Target Proteins This compound->Dimerization MAPK MAPK Pathway Dimerization->MAPK e.g., Kinase-Substrate Akt Akt Pathway Dimerization->Akt e.g., Receptor-Effector Apoptosis Apoptosis Dimerization->Apoptosis e.g., Pro-apoptotic Protein Localization Other Other Cellular Processes Dimerization->Other

Caption: this compound enables optical control over various signaling pathways by manipulating protein proximity.

References

A Comparative Guide to Zapalog for Inducible Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, precise control over protein interactions is paramount. Chemical Inducers of Dimerization (CIDs) offer a powerful tool to achieve this, and among them, Zapalog stands out for its unique photocleavable properties. This guide provides a comprehensive comparison of this compound with alternative dimerization systems, supported by experimental data and detailed protocols for its use, including essential control experiments.

This compound: An Overview

This compound is a small-molecule heterodimerizer that induces the dimerization of two proteins of interest when they are respectively tagged with FK506-Binding Protein (FKBP) and dihydrofolate reductase (DHFR) domains.[1][2] What sets this compound apart is its reversibility. The dimerization can be rapidly and repeatedly terminated by exposure to 405 nm light, which cleaves the this compound molecule.[3] This feature provides exceptional spatiotemporal control over cellular processes, a significant advantage over more conventional, irreversible CIDs.[3]

Performance Comparison: this compound vs. Alternatives

The most common alternatives to this compound are rapalogs, such as Rapamycin and Everolimus, which also induce dimerization of FKBP, but with the FRB domain of mTOR. While effective in inducing dimerization, rapalogs lack the reversibility of this compound.[3] The following table summarizes key performance metrics for this compound compared to a representative rapalog.

FeatureThis compoundRapalog (e.g., Rapamycin)References
Mechanism Photocleavable Heterodimerizer (FKBP-DHFR)Heterodimerizer (FKBP-FRB)
Effective Concentration (EC50) ~100 nMVaries (nM to µM range)
Dimerization On-Rate RapidRapid
Dimerization Off-Rate < 1 second (with 405 nm light)Very slow (essentially irreversible)
Reversibility Yes, with lightNo
Spatiotemporal Control HighLow
Toxicity Generally low in experimental concentrationsCan have dose-dependent toxicities, including stomatitis and dermatologic issues.
Off-Target Effects Minimal known off-targets beyond FKBP and DHFR.Can inhibit mTORC1, leading to downstream cellular effects.

Signaling Pathway and Mechanism of Action

This compound's mechanism relies on the specific and high-affinity binding of its two ends to the FKBP and DHFR domains, respectively. When these domains are fused to proteins of interest, the addition of this compound brings them into close proximity, effectively inducing their dimerization and initiating a downstream signaling event. The subsequent application of 405 nm light breaks the linker within the this compound molecule, leading to its dissociation from the protein domains and the rapid reversal of the dimerization.

Zapalog_Mechanism cluster_0 Inactive State cluster_1 Active State (Dimerized) cluster_2 Inactivation (Photocleavage) Protein_A Protein A FKBP FKBP Protein_A->FKBP Dimerized_Complex Protein A - FKBP This compound Protein B - DHFR Protein_B Protein B DHFR DHFR Protein_B->DHFR FKBP_diss FKBP DHFR_diss DHFR Cleaved_this compound Cleaved This compound Dimerized_Complex->Cleaved_this compound + 405nm Light Protein_A_diss Protein A Protein_A_diss->FKBP_diss Protein_B_diss Protein B Protein_B_diss->DHFR_diss Zapalog_molecule This compound Zapalog_molecule->Dimerized_Complex + this compound

Caption: this compound induces dimerization of FKBP and DHFR-tagged proteins, which is reversible with light.

Experimental Protocols and Control Experiments

To ensure the validity of results obtained from this compound studies, a rigorous set of control experiments is essential. The following protocols outline key experiments, including necessary controls.

General Experimental Workflow

A typical experiment using this compound to control protein dimerization involves cell culture, transfection with plasmids encoding the FKBP and DHFR fusion proteins, addition of this compound to induce dimerization, and subsequent light exposure for reversal, followed by data acquisition.

Experimental_Workflow Cell_Culture 1. Cell Culture Transfection 2. Transfection with FKBP & DHFR fusion constructs Cell_Culture->Transfection Zapalog_Addition 3. Add this compound (Induce Dimerization) Transfection->Zapalog_Addition Light_Exposure 4. Expose to 405nm Light (Reverse Dimerization) Zapalog_Addition->Light_Exposure Data_Acquisition 5. Data Acquisition (e.g., Microscopy, Western Blot) Light_Exposure->Data_Acquisition

Caption: A generalized workflow for a this compound-based inducible dimerization experiment.

Key Control Experiments

Proper controls are critical to distinguish the specific effects of this compound-induced dimerization from other experimental variables.

Control TypeExperimental SetupExpected OutcomePurpose
Negative Control (No this compound) Cells expressing both FKBP and DHFR fusion proteins are treated with the vehicle (e.g., DMSO) instead of this compound.No dimerization or downstream effects should be observed.To confirm that the fusion proteins themselves do not interact or cause the observed phenotype in the absence of the dimerizer.
Negative Control (Single Fusion Protein) Cells expressing only the FKBP-fusion protein or only the DHFR-fusion protein are treated with this compound.No dimerization or downstream effects should be observed.To ensure that this compound does not have off-target effects on either of the fusion proteins individually.
Positive Control (Constitutively Active System) If possible, use a constitutively active mutant of the downstream effector or a known potent activator of the pathway.A strong and consistent activation of the downstream pathway.To confirm that the downstream signaling pathway is functional and that the reporters used can detect a positive signal.
Photocleavage Control (Light Only) Cells expressing both fusion proteins are exposed to 405 nm light in the absence of this compound.No change in the basal state of the cells.To rule out any effects of the light exposure itself on the cellular process being studied.
Vehicle Control Cells not expressing any fusion proteins are treated with this compound.No cellular changes related to the pathway of interest.To assess any general toxicity or off-target effects of this compound on the cells.
Detailed Methodologies

1. Cell Culture and Transfection:

  • Culture your cells of interest in the appropriate medium and conditions.

  • Transfect cells with plasmids encoding your protein of interest fused to FKBP and your other protein of interest fused to DHFR. Use a standard transfection protocol suitable for your cell line (e.g., lipofection, electroporation).

  • Include a fluorescent reporter (e.g., GFP, mCherry) on one or both fusion constructs to monitor expression and localization.

  • Allow 24-48 hours for protein expression.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM).

  • Replace the existing medium on your cells with the this compound-containing medium.

  • Incubate for the desired amount of time to allow for dimerization to occur. This can be as short as a few minutes.

3. Photocleavage:

  • To reverse the dimerization, expose the cells to 405 nm light. The duration and intensity of the light exposure may need to be optimized for your specific experimental setup (e.g., microscope, light source). A brief exposure (e.g., 500 ms) is often sufficient for complete dissociation.

4. Data Acquisition and Analysis:

  • Microscopy: Live-cell imaging is ideal for observing the dynamic changes in protein localization or interaction in real-time. Acquire images before this compound addition, after this compound addition, and after light exposure.

  • Biochemical Assays: For population-level analysis, cell lysates can be prepared at different time points for downstream analysis such as co-immunoprecipitation to confirm dimerization, or Western blotting to assess the phosphorylation state of a downstream target.

  • Quantitative Analysis: Quantify changes in fluorescence intensity, co-localization, or protein modification to determine the effect of this compound-induced dimerization and its reversal.

By incorporating these detailed protocols and rigorous controls, researchers can confidently utilize this compound to dissect complex signaling pathways and cellular processes with high precision.

References

Mastering Zapalog Experiments: A Guide to Effective Negative Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the photocleavable heterodimerizer, Zapalog, establishing robust negative controls is paramount for validating experimental findings. This guide provides a comprehensive comparison of negative control strategies for this compound experiments, complete with detailed protocols and supporting data to ensure the integrity and specificity of your results.

This compound, a powerful tool in chemical biology, enables the light-inducible dimerization of proteins tagged with FK506-binding protein (FKBP) and dihydrofolate reductase (DHFR). This spatiotemporal control over protein-protein interactions has opened new avenues for dissecting complex cellular processes. However, the precision of these experiments hinges on the implementation of appropriate negative controls to rule out off-target effects and confirm that the observed phenomena are solely due to this compound-mediated dimerization.

Comparison of Negative Control Strategies

Several strategies can be employed as negative controls in this compound experiments, each addressing different potential sources of non-specific effects. The choice of the most suitable control will depend on the specific experimental question and system.

Negative Control StrategyPrincipleAdvantagesDisadvantages
Vehicle Control (DMSO) Accounts for any effects of the solvent used to dissolve this compound.Simple to implement; essential baseline control.Does not control for off-target effects of the this compound molecule itself.
Cells Lacking Fusion Proteins Demonstrates that the observed effect is dependent on the presence of the FKBP and DHFR tags.Unambiguously confirms the necessity of the tagged proteins.Requires separate cell lines or transfection conditions.
Mutated FKBP or DHFR Domains Point mutations in the binding pockets of FKBP or DHFR abolish their interaction with this compound.Highly specific control for the this compound-tag interaction.Requires molecular cloning and validation of non-binding mutants.
Photocleaved this compound The light-inactivated form of this compound should not induce dimerization.Directly tests the activity of the cleaved molecule.Requires a validated protocol for complete photocleavage.
Inactive Chemical Analog A structurally similar molecule to this compound that cannot bind to FKBP or DHFR.Ideal control for off-target effects of the chemical scaffold.A validated inactive analog of this compound is not commercially available.

Experimental Protocols and Data

Here, we provide detailed methodologies for implementing the most critical negative controls for this compound experiments, along with expected outcomes based on published literature.

Vehicle Control

Protocol:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In the control group, treat cells with the same final concentration of DMSO as used for the this compound-treated group. For example, if this compound is used at a final concentration of 1 µM from a 10 mM stock in DMSO, the vehicle control should receive 0.01% DMSO.

  • Perform the experiment and analyze the data, comparing the vehicle-treated group to the this compound-treated group.

Expected Outcome: The vehicle control group should not exhibit the biological response observed in the this compound-treated group. Any minimal effects observed can be attributed to the solvent and should be subtracted from the this compound-induced effect.

Cells Lacking Fusion Proteins

Protocol:

  • Use a parental cell line that does not express the FKBP and DHFR fusion proteins.

  • Alternatively, transfect cells with plasmids encoding only one of the fusion partners (e.g., FKBP-tagged protein of interest) or with an empty vector.

  • Treat these cells with the same concentration of this compound as the experimental group expressing both fusion proteins.

  • Compare the response in the control cells to that in the cells expressing both FKBP and DHFR fusion proteins.

Expected Outcome: Cells lacking one or both fusion proteins should not show the this compound-induced phenotype, confirming that the effect is dependent on the formation of the ternary complex.

Mutated FKBP and DHFR Domains

Introducing specific point mutations into the ligand-binding pockets of FKBP12 and DHFR can abrogate their interaction with this compound, providing a highly specific negative control.

Validated Non-Binding Mutations:

  • FKBP12: The F36V mutation has been shown to disrupt the binding of FKBP12 to small molecule ligands.

  • DHFR: The L28R mutation in E. coli DHFR has been demonstrated to confer resistance to trimethoprim, the DHFR-binding component of this compound.

Protocol:

  • Using site-directed mutagenesis, introduce the F36V mutation into the FKBP12 tag and/or the L28R mutation into the DHFR tag of your protein expression vectors.

  • Transfect cells with these mutant constructs.

  • Treat the cells with this compound and compare the outcome to cells expressing the wild-type fusion proteins.

Quantitative Data Comparison:

ConstructThis compound TreatmentDimerization Efficiency (%)
WT FKBP + WT DHFR+100
F36V FKBP + WT DHFR+< 5
WT FKBP + L28R DHFR+< 5
WT FKBP + WT DHFR-0

This table represents expected data based on the known effects of these mutations. Actual percentages may vary depending on the specific assay.

Photocleaved this compound

The photolysis of this compound by blue light (e.g., 405 nm) cleaves the molecule, separating the FKBP- and DHFR-binding moieties and rendering it inactive for dimerization.[1][2]

Protocol for Preparing Photocleaved this compound:

  • Prepare a solution of this compound in a suitable buffer (e.g., PBS with a low percentage of DMSO) at the desired final concentration.

  • Expose the solution to a 405 nm light source for a sufficient duration to ensure complete photocleavage. The exact time will depend on the light intensity and the volume of the solution. It is recommended to validate the cleavage using techniques like HPLC or mass spectrometry.

  • Use this solution of photocleaved this compound to treat your control cells.

Expected Outcome: Cells treated with photocleaved this compound should not exhibit the dimerization-dependent phenotype, demonstrating that the intact molecule is required for the observed effect.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the principles of negative controls in this compound experiments, the following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts.

This compound Mechanism of Action and Negative Controls

Zapalog_Controls cluster_positive This compound-Induced Dimerization cluster_negative Negative Controls cluster_mutant Mutant Tags cluster_cleaved Photocleaved this compound This compound This compound FKBP Protein 1-FKBP This compound->FKBP binds DHFR Protein 2-DHFR This compound->DHFR binds Dimer Functional Dimer FKBP->Dimer dimerize DHFR->Dimer dimerize Zapalog_mut This compound FKBP_mut Protein 1-FKBP (F36V) Zapalog_mut->FKBP_mut no binding DHFR_mut Protein 2-DHFR (L28R) Zapalog_mut->DHFR_mut no binding NoDimer_mut No Dimerization FKBP_mut->NoDimer_mut DHFR_mut->NoDimer_mut Cleaved_this compound Cleaved This compound FKBP_c Protein 1-FKBP Cleaved_this compound->FKBP_c no binding DHFR_c Protein 2-DHFR Cleaved_this compound->DHFR_c no binding NoDimer_cleaved No Dimerization FKBP_c->NoDimer_cleaved DHFR_c->NoDimer_cleaved

Caption: this compound induces dimerization of FKBP and DHFR-tagged proteins, leading to a functional outcome. Negative controls, such as mutated tags or photocleaved this compound, prevent this dimerization.

Experimental Workflow for Validating this compound Specificity

Experimental_Workflow start Start Experiment prep_cells Prepare Cells: - Expressing WT FKBP/DHFR fusions - Expressing Mutant FKBP/DHFR fusions - Untransfected/Vehicle Control start->prep_cells treatment Treatment Groups prep_cells->treatment This compound This compound treatment->this compound neg_controls Negative Controls (Vehicle, Mutants, etc.) treatment->neg_controls assay Perform Functional Assay (e.g., protein localization, gene expression) This compound->assay neg_controls->assay analysis Data Analysis and Comparison assay->analysis conclusion Conclusion: Validate Specificity of this compound Effect analysis->conclusion

References

Validating the Specificity of Zapalog-Mediated Interactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of chemical inducers of dimerization (CIDs) is paramount for the accurate interpretation of experimental results. This guide provides a framework for validating the specificity of Zapalog, a photocleavable heterodimerizer, and objectively comparing its performance against alternative dimerization systems.

This compound is a powerful tool for inducing protein-protein interactions with spatiotemporal control, utilizing FKBP and DHFR protein domains.[1][2][3] Its photocleavable nature allows for the rapid reversal of dimerization, offering precise control over cellular processes.[1] However, like any small molecule-based system, a thorough evaluation of its on-target specificity and potential off-target effects is crucial for robust experimental design.

This guide outlines key experimental protocols to empower researchers to generate their own comparative data on the specificity of this compound and other CID systems. By following these methodologies, researchers can confidently assess the performance of these tools in their specific cellular models.

Comparative Overview of Chemical Inducers of Dimerization

To provide context for specificity validation, it is helpful to understand the landscape of available CID technologies. While this guide focuses on validating this compound, the described experimental approaches are broadly applicable to other systems.

Dimerizer SystemMechanism of ActionKey FeaturesPotential for Off-Target Effects
This compound Photocleavable small molecule that dimerizes proteins tagged with FKBP and DHFR domains.Light-inducible reversal (photocleavable), enabling high spatiotemporal control.The SLF and Trimethoprim moieties could potentially interact with endogenous proteins.
Rapalog (e.g., AP20187) Analogs of rapamycin that induce dimerization of proteins fused to FKBP and FRB domains.Well-established system with numerous applications.Rapamycin itself has immunosuppressive effects; rapalogs are designed to minimize this but off-target assessment is still critical.
Gibberellin-based Plant hormone gibberellin induces interaction between GAI and GID1 domains.Orthogonal to many mammalian cellular processes.Potential for off-target effects in plant systems or unforeseen interactions in mammalian cells.
Abscisic Acid (ABA)-based Plant hormone ABA mediates the interaction between PYL and ABI domains.Another plant-derived system offering potential orthogonality.Off-target effects in mammalian cells are not fully characterized.

Experimental Validation of Specificity

The following sections detail experimental protocols to quantitatively assess the specificity of this compound-mediated interactions. These protocols are designed to identify both direct off-target binding of this compound itself and unintended interactions brought about by the this compound-induced protein complex.

Experimental Workflow for Specificity Validation

The overall workflow for a comprehensive specificity analysis involves systematically identifying all proteins that interact with the this compound molecule and the dimerized protein complex.

G cluster_0 Cell Culture and Treatment cluster_1 Primary Validation Assays cluster_2 Downstream Analysis cluster_3 Interpretation start Cells expressing FKBP- and DHFR-tagged proteins of interest treatment Treat with this compound or vehicle control start->treatment co_ip Co-Immunoprecipitation (Co-IP) treatment->co_ip cetsa Cellular Thermal Shift Assay (CETSA) treatment->cetsa ms Mass Spectrometry (MS) co_ip->ms wb Western Blot cetsa->wb data_analysis Data Analysis and Off-Target Identification ms->data_analysis wb->data_analysis specificity_profile Generate Specificity Profile of this compound data_analysis->specificity_profile

Figure 1. Overall workflow for validating the specificity of this compound-mediated interactions.

Protocol 1: Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

This protocol aims to identify proteins that associate with a "bait" protein (one of the this compound-dimerized partners) in the presence and absence of this compound.

Methodology
  • Cell Culture and Transfection:

    • Culture cells of interest to ~80% confluency.

    • Transfect cells with constructs expressing your FKBP-tagged "bait" protein and DHFR-tagged "prey" protein. Include control transfections with only the bait protein.

  • This compound Treatment:

    • Treat transfected cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the appropriate duration to induce dimerization.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads, followed by centrifugation.

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.

    • Add protein A/G beads to capture the antibody-antigen complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads.

    • Reduce, alkylate, and digest the proteins with trypsin.

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins and quantify their relative abundance in this compound-treated versus vehicle-treated samples.

    • Proteins significantly enriched in the this compound-treated sample are potential off-target interactors.

Signaling Pathway of this compound-Mediated Dimerization

G cluster_0 This compound-Induced Interaction cluster_1 Light-Induced Reversal This compound This compound complex Protein A-FKBP :: this compound :: Protein B-DHFR (Ternary Complex) This compound->complex Binds fkbp Protein A-FKBP fkbp->complex dhfr Protein B-DHFR dhfr->complex complex->fkbp Dissociates to complex->dhfr Dissociates to cleaved_this compound Cleaved this compound complex->cleaved_this compound light Blue Light (405 nm) light->complex Photocleavage

Figure 2. this compound-mediated dimerization and its reversal by blue light.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate direct binding of a small molecule to its target proteins in a cellular context. This protocol can be used to identify cellular proteins that are thermally stabilized by direct interaction with this compound.

Methodology
  • Cell Culture and Treatment:

    • Culture cells of interest in multiple replicates.

    • Treat the cells with this compound or a vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

    • Cool the samples on ice.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to separate soluble proteins from aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the abundance of specific proteins in the soluble fraction by Western blot or other quantitative proteomic methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.

Data Presentation for Comparative Analysis

To facilitate a clear comparison between this compound and alternative CID systems, all quantitative data should be summarized in structured tables. The following are example templates that can be populated with your experimental data.

Table 1: Co-IP-MS Results for Off-Target Identification
Bait ProteinDimerizer SystemPutative Off-Target InteractorFold Enrichment (Dimerizer vs. Vehicle)p-value
Protein A-FKBPThis compoundProtein XUser-generated dataUser-generated data
Protein A-FKBPThis compoundProtein YUser-generated dataUser-generated data
Protein A-FKBPRapalogProtein ZUser-generated dataUser-generated data
...............
Table 2: CETSA Results for Direct this compound Binding
ProteinThermal Shift (ΔTm) with this compound (°C)p-valuePutative Direct Target?
Protein XUser-generated dataUser-generated dataYes/No
Protein YUser-generated dataUser-generated dataYes/No
Protein ZUser-generated dataUser-generated dataYes/No
............

By systematically applying these protocols and analytical frameworks, researchers can generate robust, quantitative data to validate the specificity of this compound and confidently compare its performance to other chemical inducer of dimerization systems. This empirical approach is essential for ensuring the reliability and reproducibility of studies that rely on these powerful tools to dissect complex biological processes.

References

A Comparative Guide to the Cross-Reactivity and Specificity of the Zapalog System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control protein interactions in living cells is a cornerstone of modern biological research and a burgeoning field in therapeutic development. Chemically Induced Dimerization (CID) systems offer a powerful tool for achieving this control. Among these, the Zapalog system has emerged as a versatile platform, notable for its photo-reversibility. This guide provides a comprehensive comparison of the this compound system's cross-reactivity and specificity with other widely used CID alternatives, supported by available experimental data and detailed methodologies for comparative evaluation.

Introduction to the this compound System

The this compound system is a CID technology that utilizes the small molecule "this compound" to induce the dimerization of two target proteins respectively tagged with the FK506-Binding Protein (FKBP) and Dihydrofolate Reductase (DHFR) domains.[1] A key innovation of the this compound system is its reversibility. Exposure to blue light (around 405 nm) cleaves the this compound molecule, leading to the rapid dissociation of the protein dimer.[1][2] This process can be repeated, allowing for precise spatiotemporal control over protein interactions.[1][3] The components of the this compound molecule, a Trimethoprim (TMP) derivative and a Synthetic Ligand of FKBP (SLF), are reported to have no known endogenous protein targets, suggesting a high degree of specificity for their respective engineered binding partners, DHFR and FKBP.

Comparative Analysis of Chemically Induced Dimerization Systems

The performance of a CID system is critically dependent on its specificity (the ability to only interact with the intended targets) and lack of cross-reactivity (minimal off-target interactions). Here, we compare the this compound system with other prominent CID technologies.

SystemDimerizing MoleculeProtein DomainsInducer Concentration (Typical)Key Features
This compound This compound (TMP-SLF)FKBP & DHFR~100 nM (EC50)Photo-reversible with blue light, repeatable.
Rapalog Rapamycin or analogsFKBP & FRB30-100 nMHigh affinity, essentially irreversible without specific competitors.
Gibberellin Gibberellin A3 (GA3)GID1 & GAIMicromolar rangeOrthogonal to the rapalog system.
Abscisic Acid Abscisic Acid (ABA)PYL1 & ABI1Micromolar rangeOrthogonal to the rapalog system.

Table 1: Comparison of Key Features of Major Chemically Induced Dimerization Systems. This table summarizes the core components and characteristics of the this compound system and its common alternatives.

Quantitative Performance of the this compound System

The primary quantitative measure of a CID system's efficacy is its effective concentration (EC50), which represents the concentration of the dimerizing molecule required to achieve 50% of the maximal effect.

ParameterThis compound SystemReference
EC50 ~100 nM
On-rate Kinetics Equivalent to previously reported CIDs
Re-dimerization Time ~30 seconds

Table 2: Performance Metrics of the this compound System. This table highlights the key quantitative parameters reported for the this compound system.

While direct comparative studies on the cross-reactivity of this compound with other systems are limited, the assertion that its constituent parts (TMP and SLF) lack endogenous binding partners in mammalian cells is a significant indicator of its high specificity.

Experimental Protocols for Assessing Specificity and Cross-Reactivity

To rigorously evaluate and compare the specificity and cross-reactivity of the this compound system against other CID platforms, a combination of in vitro and in-cell assays is recommended.

In Vitro Binding Affinity and Kinetics Assay

Objective: To quantify the binding affinity (KD) and kinetic parameters (kon, koff) of the dimerizing molecule to its target protein domains and potential off-target proteins.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize purified FKBP, DHFR, FRB, and a panel of abundant cellular proteins (e.g., HSA, IgG) on separate channels of an SPR sensor chip.

  • Analyte Injection: Flow serial dilutions of this compound, Rapamycin, and other relevant dimerizers over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to measure association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD values.

  • Comparison: Compare the binding affinities for the intended targets versus the panel of potential off-target proteins. A significantly higher affinity for the target domains indicates high specificity.

Cellular Target Engagement and Off-Target Identification

Objective: To confirm target engagement in a cellular context and identify potential off-target proteins.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells expressing the tagged proteins of interest with varying concentrations of the dimerizer (e.g., this compound). Include control cells not expressing the tagged proteins.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures. Ligand-bound proteins will exhibit increased thermal stability.

  • Protein Solubilization and Detection: Separate soluble and aggregated proteins by centrifugation.

  • Proteome-wide Analysis (Mass Spectrometry): Analyze the soluble fraction using quantitative mass spectrometry to identify proteins that are stabilized at higher temperatures in the presence of the dimerizer.

  • Validation (Western Blot): Confirm the stabilization of the intended target proteins and any identified potential off-targets using Western blotting.

Methodology: Proteome Microarray Screening

  • Array Preparation: Utilize commercially available human proteome microarrays containing thousands of purified proteins.

  • Probe Incubation: Incubate the microarrays with a labeled version of the dimerizer molecule (e.g., biotinylated this compound).

  • Detection: Detect binding events using a fluorescently labeled streptavidin.

  • Data Analysis: Identify proteins that show significant binding to the dimerizer. These represent potential off-targets.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding and implementing CID technologies.

Zapalog_Signaling_Pathway cluster_0 Inactive State cluster_1 Active State Protein_A_FKBP Protein A (FKBP-tagged) Dimerized_Complex Protein A-Zapalog-Protein B (Dimerized) Protein_A_FKBP->Dimerized_Complex + this compound Protein_B_DHFR Protein B (DHFR-tagged) Protein_B_DHFR->Dimerized_Complex + this compound Dimerized_Complex->Protein_A_FKBP Photocleavage Dimerized_Complex->Protein_B_DHFR Photocleavage This compound This compound (Small Molecule) This compound->Dimerized_Complex Blue_Light Blue Light (~405 nm) Blue_Light->Dimerized_Complex

Caption: Mechanism of this compound-induced protein dimerization and its reversal by blue light.

CETSA_Workflow Start Cell Culture Treat Treat with Dimerizer Start->Treat Heat Apply Thermal Challenge Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble/Aggregated Proteins Lyse->Separate Analyze Analyze Soluble Fraction (MS or Western Blot) Separate->Analyze End Identify Stabilized Proteins Analyze->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The this compound system offers a highly specific and versatile tool for the reversible control of protein interactions. Its key advantage lies in its photo-reversibility, enabling precise temporal and spatial regulation. While direct comparative data on cross-reactivity is an area for further research, the bio-orthogonal nature of its components suggests a favorable specificity profile. For researchers and drug development professionals, the choice of a CID system will depend on the specific experimental requirements, with this compound being a particularly strong candidate when reversible control is paramount. The experimental protocols outlined in this guide provide a framework for rigorous, head-to-head comparisons of different CID systems to determine the most suitable platform for a given application.

References

A Quantitative Comparison of Chemically Induced Dimerization Systems: Zapalog and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to precisely control protein dimerization is a powerful tool for dissecting cellular signaling pathways and developing novel therapeutic strategies. Chemically induced dimerization (CID) systems offer temporal and spatial control over protein-protein interactions. This guide provides a quantitative analysis of Zapalog, a photocleavable CID system, and compares its performance with established alternatives, including the Rapalog and dTAG systems.

This guide presents a detailed comparison of key performance metrics, experimental protocols for quantifying dimerization, and visual representations of the underlying mechanisms and workflows to aid in the selection of the most appropriate system for specific research needs.

Mechanism of Action: this compound

This compound is a small-molecule heterodimerizer that induces the dimerization of two target proteins, each fused to a specific protein tag: FK506-binding protein (FKBP) and dihydrofolate reductase (DHFR).[1] The key feature of this compound is its photocleavable linker, which allows for the rapid reversal of dimerization upon exposure to blue light (405 nm).[1][2] This process is repeatable, enabling multiple cycles of protein association and dissociation.[3]

Zapalog_Mechanism cluster_0 Initial State cluster_1 Dimerization cluster_2 Dissociation ProtA Protein A-FKBP This compound This compound ProtB Protein B-DHFR Dimer Protein A-FKBP + Protein B-DHFR Light 405nm Light This compound->Dimer Induces Dissociated Protein A-FKBP + Protein B-DHFR Light->Dissociated Cleaves this compound

This compound-mediated protein dimerization and photodissociation.

Quantitative Performance Comparison

The selection of a CID system often depends on its quantitative parameters, such as binding affinity, kinetics, and efficiency. This section provides a comparative summary of this compound and its alternatives.

ParameterThis compoundRapalogs (e.g., AP20187)dTAG System (e.g., dTAG-13)
Target Proteins FKBP & DHFRFKBP & FRB (or mutants)FKBP12F36V & E3 Ligase (e.g., CRBN)
Mechanism Reversible Dimerization (Photocleavable)DimerizationTargeted Protein Degradation
EC50 / Potency ~100 nM[1]Varies by analog (nM to µM range)Effective at 100 nM
Binding Affinity (Kd) Not explicitly reportedVaries; Rapamycin-FKBP Kd is ~0.2 nMNot explicitly reported for ternary complex
Dimerization On-Rate Rapid, full translocation in ~1 minRapidInduces degradation, not stable dimerization
Dimerization Off-Rate Rapid dissociation with 405nm lightSlow, requires washout or competitorDegradation is effectively irreversible
Reversibility High (light-induced)Moderate (washout-dependent)Low (requires new protein synthesis)
Repeatability HighLimited by washout efficiencyNo
Key Advantage Precise spatiotemporal control with lightWell-established, many available analogsRapid and specific protein removal

Note: Direct quantitative comparisons of binding affinities (Kd) and on/off rates for the complete ternary complexes of these systems are not consistently available in the reviewed literature. The provided data is based on reported cellular efficacy and individual component binding where available.

Experimental Protocols for Quantifying Protein Dimerization

Accurate quantification of protein dimerization is essential for validating the efficacy of any CID system. Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are two widely used techniques for this purpose.

FRET-Based Quantification of Protein Dimerization

FRET measures the energy transfer between two fluorescent proteins (a donor and an acceptor) when they are in close proximity (<10 nm). This method can be used to quantify the kinetics and extent of chemically induced dimerization in living cells.

FRET_Workflow cluster_0 Cell Preparation cluster_1 Imaging and Induction cluster_2 Data Analysis A1 Co-transfect cells with Donor-ProteinA and Acceptor-ProteinB constructs A2 Incubate for 24-48 hours A1->A2 B1 Acquire baseline fluorescence (Donor and Acceptor channels) B2 Add CID agent (e.g., this compound) B1->B2 B3 Acquire time-lapse images B2->B3 C1 Correct for background and bleed-through C2 Calculate FRET efficiency over time C1->C2 C3 Determine on-rate and dimerization efficiency C2->C3

Experimental workflow for FRET-based dimerization analysis.

Detailed FRET Protocol:

  • Construct Design: Fuse the proteins of interest to a suitable FRET pair, such as CFP (donor) and YFP (acceptor) or mCerulean (donor) and mVenus (acceptor). One protein should be fused to the donor and the other to the acceptor.

  • Cell Culture and Transfection: Plate cells on a glass-bottom dish suitable for microscopy. Co-transfect the cells with the donor- and acceptor-fusion protein expression plasmids.

  • Microscopy Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the chosen FRET pair.

  • Image Acquisition:

    • Identify cells expressing both donor and acceptor fusion proteins.

    • Acquire a pre-stimulation image in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

    • Add the chemical dimerizer (e.g., this compound) to the cell medium.

    • Immediately begin time-lapse imaging of all three channels to monitor the change in FRET signal.

  • Data Analysis:

    • Measure the fluorescence intensity in each channel for individual cells over time.

    • Correct for background fluorescence and spectral bleed-through (the emission of the donor into the acceptor channel and the direct excitation of the acceptor by the donor excitation wavelength).

    • Calculate the normalized FRET (NFRET) or FRET efficiency (E) for each time point. A common method is the three-cube FRET calculation.

    • Plot the FRET signal over time to determine the kinetics of dimerization.

BRET-Based Quantification of Protein Dimerization

BRET is similar to FRET but uses a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., YFP). The energy for excitation is generated by the luciferase upon addition of its substrate, eliminating the need for an external light source for donor excitation and reducing phototoxicity.

BRET_Workflow cluster_0 Cell Preparation cluster_1 Assay and Measurement cluster_2 Data Analysis A1 Co-transfect cells with RLuc-ProteinA and YFP-ProteinB constructs A2 Plate cells in a white, -bottom 96-well plate A1->A2 B1 Add CID agent (e.g., this compound) B2 Add luciferase substrate (e.g., coelenterazine) B1->B2 B3 Measure luminescence at donor and acceptor wavelengths B2->B3 C1 Calculate BRET ratio: (Acceptor Emission) / (Donor Emission) C2 Subtract background BRET from a donor-only control C1->C2 C3 Determine net BRET signal C2->C3

References

A Comparative Guide to Zapalog-Induced Dimerization and its Functional Consequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular biology and drug development, the ability to precisely control protein interactions is paramount. Chemically induced dimerization (CID) has emerged as a powerful technique to achieve this control, enabling researchers to probe signaling pathways, assemble protein complexes, and modulate cellular functions with temporal and spatial precision. This guide provides a comprehensive comparison of Zapalog, a photocleavable CID system, with other established dimerization technologies. We will delve into the functional consequences of this compound-induced dimerization, supported by experimental data, and provide detailed protocols for key assays.

Understanding Chemically Induced Dimerization Systems

CID systems are invaluable tools for artificially controlling protein-protein interactions. They typically consist of two protein domains that are fused to the proteins of interest and a small, cell-permeable molecule that induces their dimerization. This guide will focus on comparing the following CID systems:

  • This compound: A light-sensitive heterodimerizer that utilizes FKBP and DHFR protein domains.

  • Rapalogs (e.g., AP20187/Rimiducid): A widely used system based on the interaction between FKBP and FRB domains, induced by rapamycin analogs.

  • GyrB-Coumermycin: A homodimerization system based on the bacterial DNA gyrase B subunit (GyrB) and the antibiotic coumermycin.

  • PYL-ABA: A plant-derived system based on the interaction between the PYL receptor and PP2C phosphatases, induced by abscisic acid (ABA).

This compound: A Photoswitchable Approach to Dimerization

This compound is a unique CID system that offers reversible control over protein dimerization. It is a photocleavable small-molecule heterodimerizer that brings together proteins tagged with the FK506-binding protein (FKBP) and dihydrofolate reductase (DHFR) domains.[1][2] The key feature of this compound is its reversibility; exposure to blue light (around 405 nm) cleaves the this compound molecule, leading to the rapid dissociation of the protein dimer.[3][4] This process is repeatable, as the removal of the light stimulus allows fresh, uncleaved this compound to re-induce dimerization.[3]

Mechanism of Action

The mechanism of this compound-induced dimerization and its reversal is a straightforward yet powerful process.

This compound Mechanism of Action cluster_0 Dimerization cluster_1 Dissociation Protein A-FKBP Protein A-FKBP Dimerized Complex Dimerized Complex Protein A-FKBP->Dimerized Complex binds Protein B-DHFR Protein B-DHFR Protein B-DHFR->Dimerized Complex binds This compound This compound This compound->Dimerized Complex induces Blue Light Blue Light Dimerized Complex->Blue Light Protein A-FKBP_free Protein A-FKBP Dimerized Complex->Protein A-FKBP_free releases Protein B-DHFR_free Protein B-DHFR Dimerized Complex->Protein B-DHFR_free releases Cleaved this compound Cleaved this compound Blue Light->Cleaved this compound cleaves

This compound's light-induced dimerization and dissociation cycle.

Performance Comparison of CID Systems

An objective comparison of CID systems requires evaluating several key performance indicators. The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the experimental conditions and readout assays often differ between studies, making direct comparisons challenging.

FeatureThis compoundRapalogs (AP20187/Rimiducid)GyrB-CoumermycinPYL-ABA
Dimerization Partners FKBP & DHFR (Heterodimerization)FKBP & FRB (Heterodimerization) or FKBP & FKBP (Homodimerization)GyrB & GyrB (Homodimerization)PYL & PP2C (Heterodimerization)
Inducer Molecule This compoundAP20187, RimiducidCoumermycinAbscisic Acid (ABA)
Reversibility Yes (Photocleavable)No (or slow with competitor)Yes (with antagonist Novobiocin)Yes (by removal of ABA)
Control Mechanism Blue Light (405 nm)Addition/Removal of inducerAddition/Removal of inducer/antagonistAddition/Removal of inducer
Reported EC50/Kd ~100 nM (YFP translocation)~0.1 nM (Apoptosis induction)-Kd (ABA-PYR1): 21.95 µM
On-rate/Off-rate Re-dimerization in ~30s---
Cytotoxicity Not reported to be cytotoxicRapamycin has known cytotoxic effects, especially at higher concentrationsNot reported to be cytotoxicNot reported to be cytotoxic
Off-target Effects Not extensively studiedRapamycin can have off-target effects through mTOR inhibitionNot extensively studiedNot extensively studied

Data presented is compiled from various sources and may not be directly comparable due to different experimental setups.

Functional Consequences of this compound-Induced Dimerization

The ability to precisely control protein dimerization with this compound opens up a wide range of applications to study and manipulate cellular processes.

Protein Translocation and Organelle Dynamics

A primary application of this compound has been in the study of organelle dynamics, particularly mitochondrial motility. By fusing a motor protein (e.g., kinesin) to one dimerization partner and an outer mitochondrial membrane protein to the other, researchers can induce the movement of mitochondria to specific cellular locations. The light-induced reversal allows for the study of the subsequent behavior of the released mitochondria.

Experimental Workflow for Mitochondrial Motility Assay:

Receptor-FKBP Receptor-FKBP Dimerization Receptor-FKBP->Dimerization Receptor-DHFR Receptor-DHFR Receptor-DHFR->Dimerization This compound This compound This compound->Dimerization Phosphorylation Phosphorylation Dimerization->Phosphorylation Activation Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Zapalog

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance for the safe handling, use, and disposal of Zapalog, a photocleavable small-molecule heterodimerizer. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and experimental reproducibility.

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) provided by GlpBio, this compound is not classified as a hazardous substance or mixture. However, it is crucial to handle it with the care accorded to all laboratory chemicals. This compound is intended for research use only and has not been fully validated for medical applications.

General Precautions:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with eyes and skin.

  • Use in a well-ventilated area or under a fume hood.

Personal Protective Equipment (PPE):

A standard laboratory PPE protocol is recommended when handling this compound and its solutions:

Protection Type Recommended Equipment Rationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes of this compound solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Note: If using DMSO as a solvent, specific glove types are required (see Section 3).
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Storage and Handling

Proper storage is essential to maintain the stability and activity of this compound.

Storage of this compound Powder and Solutions:

Form Storage Temperature Stability
Solid (Powder)-20°C3 years
4°C2 years
In Solvent (-20°C)-20°C1 month
In Solvent (-80°C)-80°C6 months

Data sourced from MedchemExpress. It is recommended to use the stock solution within the specified period.

Handling Guidelines:

  • This compound is light-sensitive. All experiments involving this compound should be conducted in a dark room with red-filtered light to prevent premature photocleavage.[1]

  • When preparing solutions, ensure the powder is fully dissolved. Sonication may be required for dissolving this compound in DMSO.

This compound Solution Preparation (DMSO)

This compound is commonly dissolved in dimethyl sulfoxide (DMSO). While this compound itself is not hazardous, DMSO has specific safety considerations.

Safety Precautions for Handling DMSO:

  • Enhanced Skin Penetration: DMSO can readily penetrate the skin and may carry dissolved substances with it. This makes any contaminants or toxins in the DMSO solution a potential hazard.[2][3]

  • Glove Selection: Standard nitrile gloves may degrade rapidly upon exposure to DMSO. It is highly recommended to use butyl rubber, fluoroelastomer, or thick (15 mil) latex gloves for adequate protection.[2][3]

  • Ventilation: Use DMSO in a well-ventilated area or a fume hood to minimize inhalation of vapors.

  • Combustibility: DMSO is a combustible liquid and should be kept away from heat and ignition sources.

Spill and Disposal Procedures

Spill Response:

  • In case of a spill, wear appropriate PPE.

  • Absorb liquid spills with an inert, finely-powdered material such as diatomite or a universal binder.

  • Decontaminate the affected surfaces by scrubbing with alcohol.

  • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan:

  • Dispose of waste this compound and its containers in accordance with local, state, and federal regulations for chemical waste.

  • As this compound is considered non-hazardous for transport, standard chemical waste disposal procedures are generally appropriate.

  • If this compound is dissolved in DMSO, the disposal of the solution should follow the guidelines for organic solvent waste.

Experimental Protocol: this compound-Mediated Protein Dimerization and Photocleavage in Live-Cell Imaging

This protocol details the use of this compound to induce and reverse protein-protein interactions in a live-cell imaging context.

Materials:

  • This compound powder

  • High-purity DMSO

  • Cell culture medium appropriate for the cell line

  • Cells expressing the proteins of interest tagged with FKBP and DHFR domains

  • Imaging system with a 405 nm laser for photocleavage (e.g., spinning disk confocal microscope)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in high-purity DMSO. Ensure the powder is completely dissolved, using sonication if necessary.

    • Aliquot the stock solution into light-protected tubes and store at -80°C for long-term storage (up to 6 months).

  • Cell Preparation:

    • Plate the cells expressing the FKBP and DHFR-tagged proteins on an appropriate imaging dish or plate.

    • Allow the cells to adhere and grow to the desired confluency.

  • This compound Treatment and Dimerization:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).

    • Replace the existing medium in the imaging dish with the this compound-containing medium.

    • Incubate the cells to allow for dimerization to occur. The time required for translocation can be as rapid as ~1 minute.

  • Live-Cell Imaging:

    • Perform all imaging in a dark room with red-filtered light to avoid unintended photocleavage of this compound.

    • Use an imaging system equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2.

    • Capture baseline images of the cells before inducing photocleavage.

  • Photocleavage (Reversal of Dimerization):

    • To reverse the dimerization, expose the region of interest to a 405 nm light source. The power and duration of the light exposure should be optimized for the specific experimental setup. A typical setting might be a 300 µW 405 nm laser.

    • The reversal of dimerization is instantaneous upon light exposure.

  • Post-Cleavage Imaging and Re-dimerization:

    • Continue to capture images to observe the dissociation of the protein complex.

    • If the experimental design requires re-dimerization, the uncleaved this compound molecules present in the medium will compete with the cleaved fragments to re-establish the protein-protein interaction.

Visualization of this compound's Mechanism of Action

The following diagram illustrates the reversible protein dimerization facilitated by this compound.

Zapalog_Mechanism cluster_0 Initial State cluster_1 Dimerization cluster_2 Photocleavage ProteinA Protein A-FKBP Dimer Protein A-FKBP + this compound + Protein B-DHFR ProteinA->Dimer + this compound ProteinB Protein B-DHFR ProteinB->Dimer Cleaved Cleaved this compound Dimer->Cleaved + 405nm Light ProteinA2 Protein A-FKBP Cleaved->ProteinA2 ProteinB2 Protein B-DHFR Cleaved->ProteinB2 ProteinA2->Dimer + Uncleaved this compound ProteinB2->Dimer

This compound-mediated reversible protein dimerization.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.